1-Nitropyrene-D9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,9,10-nonadeuterio-8-nitropyrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRLPDGCPYIVHP-LOIXRAQWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C2=C3C(=C1[2H])C(=C(C4=C(C(=C(C(=C43)C(=C2[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Isotopic Purity and Enrichment of 1-Nitropyrene-D9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity and enrichment of 1-Nitropyrene-D9 (1-NP-D9), a critical internal standard for the quantitative analysis of the environmental pollutant and potential carcinogen, 1-nitropyrene. Understanding the quality of this deuterated standard is paramount for accurate and reproducible experimental results in toxicology, environmental science, and drug metabolism studies.
Introduction to this compound
1-Nitropyrene (1-NP) is a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) primarily found in diesel engine exhaust and is a byproduct of incomplete combustion.[1][2] Classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, it is considered probably carcinogenic to humans.[3] Due to its prevalence and toxicity, sensitive and accurate quantification in various matrices is essential. This compound, in which nine hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based methods. Its chemical behavior is nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished, correcting for sample loss during preparation and instrumental variability.
Isotopic Purity and Chemical Purity Specifications
The utility of this compound is directly dependent on its chemical and isotopic purity. "Chemical purity" refers to the percentage of the material that is 1-Nitropyrene (both deuterated and any unlabeled), while "isotopic purity" or "isotopic enrichment" specifies the percentage of the labeled atoms that are indeed deuterium.
Quantitative data from various suppliers of this compound are summarized below.
| Parameter | Specification | Source |
| Chemical Purity | min 98% | LGC Standards[4] |
| 98% | Cambridge Isotope Laboratories[5] | |
| 99.56% (for unlabeled 1-NP) | MedchemExpress | |
| Isotopic Purity (Atom % D) | 98 atom % D | LGC Standards |
| Molecular Formula | C₁₆²H₉NO₂ | LGC Standards |
| Molecular Weight | 256.30 g/mol | LGC Standards |
| CAS Number (Labeled) | 93487-20-8 | LGC Standards |
| CAS Number (Unlabeled) | 5522-43-0 | LGC Standards |
Experimental Protocols for Purity and Enrichment Determination
The determination of isotopic enrichment and chemical purity relies on sophisticated analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive method for quantifying the isotopic enrichment of a labeled compound. High-resolution mass spectrometry, particularly using Time-of-Flight (TOF) analyzers, allows for the clear resolution of different isotopologues.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., toluene, methylene chloride).
-
Chromatographic Separation: The sample is injected into a Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system to separate the analyte from any impurities.
-
Ionization: The separated analyte is ionized, often using Atmospheric Pressure Chemical Ionization (APCI) for LC-MS, which is effective for NPAHs.
-
Mass Analysis: The ions are passed into a mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the parent ion and its fragments. For 1-Nitropyrene, the transition of m/z 247 → 217 is often used for quantitative analysis of the unlabeled compound.
-
Data Analysis and Enrichment Calculation:
-
The mass spectrum of the deuterated standard is acquired.
-
The relative intensities of the ion corresponding to the fully deuterated species (D9) and ions corresponding to incompletely deuterated species (D8, D7, etc.) are measured.
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The isotopic enrichment is calculated by comparing the measured isotopic distribution to the theoretical distribution, correcting for the natural abundance of ¹³C.
-
While MS is ideal for isotopic enrichment, quantitative ¹H NMR (qNMR) is a powerful primary method for determining chemical purity. It allows for the quantification of a substance against a certified internal standard without needing a specific reference standard for the analyte itself.
Methodology:
-
Sample Preparation: A precise amount of the this compound sample is weighed and dissolved in a deuterated NMR solvent (e.g., CDCl₃, DMSO-d6) along with a precisely weighed amount of an internal calibration standard (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition: A quantitative ¹H NMR spectrum is acquired. Key parameters such as relaxation delay (d1) must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.
-
Data Processing: The spectrum is processed, and the integrals of specific, well-resolved signals from the analyte and the internal standard are carefully calculated.
-
Purity Calculation: The purity of the this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
For this compound, the absence or significant reduction of signals in the aromatic region of the ¹H NMR spectrum serves as qualitative confirmation of high levels of deuteration.
Synthesis of High-Purity this compound
High isotopic purity of this compound is achieved through careful synthesis, typically starting from a highly enriched precursor. A documented method involves the direct nitration of commercially available Pyrene-d10.
Application Context: Metabolic and Genotoxic Pathways of 1-Nitropyrene
Researchers using 1-NP-D9 as an internal standard are typically studying the metabolic fate and toxicity of the parent compound, 1-Nitropyrene. Understanding these biological pathways is crucial for experimental design and data interpretation.
1-Nitropyrene requires metabolic activation to exert its mutagenic and carcinogenic effects. This occurs primarily through two pathways: nitroreduction and ring oxidation.
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Nitroreduction: Bacterial and mammalian enzymes reduce the nitro group to form reactive intermediates like 1-nitrosopyrene and N-hydroxy-1-aminopyrene, which can form DNA adducts.
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Ring Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP2A13 and CYP2E1, metabolize 1-NP via epoxidation and hydroxylation. This produces metabolites such as 1-nitropyrene-4,5-oxide and 6-hydroxy-1-nitropyrene, which are also mutagenic.
The genotoxicity of 1-Nitropyrene can induce programmed cell death (apoptosis) in cells like macrophages. This process is often mediated by the p53 tumor suppressor protein. DNA damage triggers the activation of p53, which in turn initiates a mitochondrial-dependent apoptotic cascade.
References
- 1. 1-Nitropyrene | C16H9NO2 | CID 21694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 5522-43-0,1-Nitropyrene | lookchem [lookchem.com]
- 3. 1-Nitropyrene Induced Reactive Oxygen Species–Mediated Apoptosis in Macrophages through AIF Nuclear Translocation and AMPK/Nrf-2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 93487-20-8 | LGC Standards [lgcstandards.com]
- 5. 1-Nitropyrene (Dâ, 98%) 50 µg/mL in toluene-DâDLM-1528-1.2 [isotope.com]
Physical and chemical properties of 1-Nitropyrene-D9
An In-depth Technical Guide to 1-Nitropyrene-D9
Introduction
This compound is the deuterated form of 1-nitropyrene, a nitro-polycyclic aromatic hydrocarbon (PAH). As a byproduct of incomplete combustion, 1-nitropyrene is notably present in diesel engine exhaust.[1][2] The deuterated analog, this compound, serves as a crucial internal standard for the accurate quantification of 1-nitropyrene in various environmental and biological samples.[3][4] Its use in analytical chemistry, particularly in mass spectrometry-based methods, allows for precise measurement by correcting for sample loss during preparation and analysis. This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and safety information for this compound, tailored for researchers and professionals in drug development and environmental science.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 93487-20-8 | [5] |
| Unlabeled CAS Number | 5522-43-0 | |
| Molecular Formula | C₁₆D₉NO₂ | |
| Molecular Weight | 256.30 g/mol | |
| Exact Mass | 256.12000 | |
| Appearance | Light Yellow to Dark Yellow Solid | |
| Melting Point | 151 - 153°C | |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly, Sonicated) | |
| Storage Temperature | -20°C Freezer, Under inert atmosphere | |
| Purity | ≥98 atom % D, min 98% Chemical Purity |
Experimental Protocols
Detailed methodologies are critical for the successful application and analysis of this compound. The following sections describe key experimental protocols.
Synthesis of this compound
A facile, one-step synthesis method has been developed for producing high-purity this compound. This method is particularly useful for creating internal standards for analytical measurements.
Methodology:
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Starting Materials: The synthesis utilizes commercially available pyrene-d10 and nitric acid-d1.
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Reaction: The nitration of pyrene-d10 is carried out in a single step. While the specific reaction conditions such as solvent and temperature were not detailed in the abstract, a general method for nitrating pyrene involves reacting it with a nitrating agent (like nitric acid) in a suitable solvent such as acetic acid.
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Purification: Following the reaction, the product mixture is purified to isolate this compound.
-
Characterization: The final product's identity, isotopic purity, and chemical purity are confirmed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
References
1-Nitropyrene-D9 safety data sheet and handling precautions
A comprehensive in-depth technical guide on the core safety data and handling precautions for 1-Nitropyrene-D9, tailored for researchers, scientists, and drug development professionals.
Introduction
This compound is the deuterated form of 1-nitropyrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH). 1-Nitropyrene is a known environmental pollutant, primarily formed during incomplete combustion processes, and is a significant component of diesel exhaust. Due to its mutagenic and carcinogenic properties, handling 1-nitropyrene and its isotopologues in a research setting requires strict adherence to safety protocols. This compound is commonly used as an internal standard in analytical methods for the quantification of 1-nitropyrene in various environmental and biological matrices.[1][2][3] This guide provides a comprehensive overview of the safety data, handling precautions, and relevant experimental protocols for this compound, based on the available information for its non-deuterated analogue.
Safety Data Sheet (SDS)
Identification
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Chemical Name: this compound
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Synonyms: Pyrene-1,2,3,4,5,6,7,9,10-d9, 8-nitro-[2]
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CAS Number: 93487-20-8[2]
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Chemical Formula: C₁₆D₉NO₂
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Molecular Weight: 256.30 g/mol
Hazard Identification
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GHS Classification:
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Carcinogenicity (Category 2)
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Suspected of causing genetic defects (Germ cell mutagenicity, Category 2)
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Skin irritation (Category 2)
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Eye irritation (Category 2A)
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May cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3)
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Causes damage to organs through prolonged or repeated exposure
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May cause long-lasting harmful effects to aquatic life
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Signal Word: Warning
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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H341: Suspected of causing genetic defects.
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H351: Suspected of causing cancer.
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H372: Causes damage to organs through prolonged or repeated exposure.
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H413: May cause long lasting harmful effects to aquatic life.
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Precautionary Statements:
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P201: Obtain special instructions before use.
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P202: Do not handle until all safety precautions have been read and understood.
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P260: Do not breathe dust/fume/gas/mist/vapors/spray.
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P273: Avoid release to the environment.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P308+P313: IF exposed or concerned: Get medical advice/attention.
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P405: Store locked up.
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P501: Dispose of contents/container to an approved waste disposal plant.
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First-Aid Measures
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Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
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Skin Contact: Wash off with soap and plenty of water. Consult a physician.
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Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Fire-Fighting Measures
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Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
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Specific Hazards: When heated to decomposition, it emits toxic fumes of nitrogen oxides.
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Special Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
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Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.
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Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
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Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Handling and Storage
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Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Handle in a designated area, such as a chemical fume hood or glove box.
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Storage: Store in a cool, dark place. Keep the container tightly closed in a dry and well-ventilated place. Store locked up.
Quantitative Data
Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Yellow solid/needles or prisms | |
| Melting Point | 155 °C | |
| Molecular Weight | 256.30 g/mol | |
| Solubility | Insoluble in water. Soluble in diethyl ether, acetone, ethanol, benzene, and toluene. | |
| Vapor Pressure | 6.0 x 10⁻⁸ mmHg | |
| log Kow | 5.06 |
Toxicity Data
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Carcinogenicity: Classified as a Group 2A carcinogen by IARC ("probably carcinogenic to humans"). It is reasonably anticipated to be a human carcinogen.
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Mutagenicity: Potent mutagen. Laboratory experiments have shown mutagenic effects.
Experimental Protocols
Sample Preparation for Analysis of 1-Nitropyrene in Air Particulate Matter
This protocol is a generalized procedure based on methods described in the literature for the extraction of 1-nitropyrene from airborne particulate matter samples, using this compound as an internal standard.
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Sample Collection: Collect airborne particulate matter (PM2.5) on a filter using a portable or stationary air sampler.
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Internal Standard Spiking: Prior to extraction, spike the filter sample with a known amount of this compound solution.
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Extraction:
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Place the filter in a suitable vessel.
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Add an extraction solvent, such as a benzene/ethanol mixture (3:1, v/v) or methylene chloride.
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Perform ultrasonic extraction for a specified period (e.g., twice for 15 minutes each).
-
-
Concentration:
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Filter the extract to remove particulate matter.
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Add a keeper solvent like dimethyl sulfoxide (DMSO).
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Evaporate the extraction solvent under a gentle stream of nitrogen.
-
-
Cleanup (Optional but Recommended):
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The concentrated extract can be further purified using solid-phase extraction (SPE) on a silica gel cartridge to remove interfering compounds.
-
-
Final Preparation: Reconstitute the sample in a suitable solvent for analysis (e.g., mobile phase for HPLC).
Diagrams
Metabolic Activation of 1-Nitropyrene
1-Nitropyrene is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. The primary pathways involve nitroreduction and ring oxidation.
Caption: Metabolic activation pathway of 1-Nitropyrene leading to DNA adduct formation.
Experimental Workflow for 1-Nitropyrene Analysis
The following diagram illustrates a typical workflow for the analysis of 1-nitropyrene in environmental samples using this compound as an internal standard.
Caption: Experimental workflow for the analysis of 1-Nitropyrene in air samples.
Disposal Considerations
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Waste Disposal: Dispose of contaminated materials and waste in accordance with local, state, and federal regulations. Due to its carcinogenic nature, 1-nitropyrene waste should be treated as hazardous.
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Incineration: Incineration is a suitable method for the disposal of contaminated laboratory waste.
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Contaminated Labware: Disposable items that have come into contact with 1-nitropyrene should be collected in a sealed and clearly labeled hazardous waste container.
Conclusion
This compound, while essential as an internal standard for the accurate quantification of its carcinogenic, non-deuterated analogue, must be handled with the same high degree of caution. Researchers and laboratory personnel must be fully aware of its potential health hazards and adhere strictly to the safety and handling protocols outlined in this guide. The use of appropriate personal protective equipment, designated handling areas, and proper waste disposal procedures are paramount to ensuring a safe laboratory environment.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Environmental Sources and Occurrence of 1-Nitropyrene
Abstract
1-Nitropyrene (1-NP) is a nitrated polycyclic aromatic hydrocarbon (NPAH) recognized for its potent mutagenic and carcinogenic properties.[1][2] As a ubiquitous environmental pollutant, it is predominantly formed during incomplete combustion processes. This technical guide provides a comprehensive overview of the environmental sources, occurrence, and analytical methodologies for 1-nitropyrene. It is designed to serve as a detailed resource for professionals in environmental science, toxicology, and drug development who are investigating the environmental fate and health risks associated with this compound. The guide includes quantitative data on its prevalence in various environmental matrices, detailed experimental protocols for its analysis, and visualizations of its formation and analytical workflows.
Introduction
1-Nitropyrene (1-NP) is a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH), substituted with a nitro group at the 1-position.[3] It is a significant environmental contaminant primarily due to its formation and emission from combustion sources, most notably diesel engines.[4][5] The International Agency for Research on Cancer (IARC) has classified 1-nitropyrene as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. Its widespread presence in the environment, coupled with its toxicological profile, makes it a compound of high interest for environmental monitoring and health risk assessment. This guide synthesizes current knowledge on the primary and secondary sources of 1-NP, its measured concentrations in air, water, soil, and food, and the standard analytical procedures for its detection and quantification.
Environmental Sources of 1-Nitropyrene
The presence of 1-nitropyrene in the environment is attributable to both direct emissions from primary sources and, to a lesser extent, secondary formation in the atmosphere.
Primary Sources (Direct Emissions)
Primary sources are processes that directly release 1-nitropyrene into the environment. Combustion is the principal mechanism for its formation.
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Diesel and Gasoline Engine Exhaust: The most significant source of 1-nitropyrene is vehicular emissions, particularly from diesel engines. The high temperatures and pressures within diesel combustion chambers facilitate the reaction of pyrene radicals with nitrogen oxides to form 1-nitropyrene. It is often the most abundant nitroarene found in diesel exhaust particles.
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Industrial Processes: Various industrial activities contribute to 1-nitropyrene emissions. These include waste incinerators, coke ovens, and aluminum smelters. It has also been identified in coal fly ash from power plants.
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Residential and Commercial Heating: Emissions from kerosene heaters, wood fireplaces, and coal-fired boilers are also sources of 1-nitropyrene.
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Other Combustion Sources: Fumes generated from cooking with various oils have been shown to contain high concentrations of 1-nitropyrene. Grilling of meat and fish can also lead to its formation.
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Non-Combustion Sources: Historically, 1-nitropyrene was found as a contaminant in carbon black used in photocopy toners, resulting from a production process involving an oxidation-nitration step. While manufacturing processes have since been modified to reduce this contamination, it remains a potential historical source in some environments.
Secondary Atmospheric Formation
While 1-nitropyrene is predominantly from direct emissions, some nitro-PAHs can be formed in the atmosphere. This occurs through gas-phase reactions of parent PAHs with atmospheric oxidants like hydroxyl (OH) and nitrate (NO₃) radicals in the presence of nitrogen oxides (NOx). However, studies indicate that atmospheric photochemical formation is not a significant pathway for 1-nitropyrene, unlike other isomers such as 2-nitropyrene. Its presence is therefore considered a strong marker for primary combustion emissions, particularly from vehicles.
Occurrence in Environmental Matrices
1-Nitropyrene is found globally in various environmental compartments. Its concentration varies widely depending on proximity to emission sources.
Air
As a product of combustion, 1-nitropyrene is commonly detected in ambient air, particularly in urban and industrial areas with heavy traffic. It exists predominantly in the particulate phase, adsorbed onto airborne particles. Occupational settings involving diesel engine use, such as underground mines, show significantly higher concentrations.
Table 1: Concentrations of 1-Nitropyrene in Ambient and Workplace Air
| Location/Environment | Concentration Range | Units | Reference(s) |
| Urban/Suburban (Stockholm) | 3.8 - 20 | pg/m³ | |
| Urban (Shenyang, China) | ~80 | pg/m³ | |
| Urban (South Korea) | 0.44 - 1.31 | pg/m³ | |
| Underground Mines (Personal Samples) | 197 - 2,483 | pg/m³ | |
| Various Workplaces (with DE) | 0.012 - 1.2 | ng/m³ |
Soil and Sediment
Through atmospheric deposition, 1-nitropyrene accumulates in soil and sediment. Runoff from contaminated surfaces can also transport it into aquatic environments.
Table 2: Concentrations of 1-Nitropyrene in Soil and Sediment
| Matrix | Location | Concentration | Units | Reference(s) |
| River Sediment | Suimon River, Japan | 25.2 | µg/kg | |
| Agricultural Soil (Initial) | China | 39.6 | µg/kg |
Water
1-Nitropyrene has been detected in surface waters and wastewater, likely due to atmospheric deposition and runoff from urban areas. Due to its low water solubility and high affinity for particulate matter, it is expected to adsorb to suspended solids and sediment in aquatic systems.
Food
Contamination of food can occur through the deposition of airborne particles on crops or during food processing and preparation, such as grilling and roasting.
Table 3: Concentrations of 1-Nitropyrene in Food and Other Sources
| Source | Concentration Range | Units | Reference(s) |
| Grilled Food | <0.03 - 11.90 | ng/g | |
| Diesel Engine Soot | 59 - 1,020 | ng/g | |
| Kerosene Heater Emissions | 0.0006 - 0.001 | ng/kJ | |
| Coal Fly Ash | 0.18 | mg/kg |
Experimental Protocols for Analysis
The accurate quantification of 1-nitropyrene in complex environmental matrices requires robust analytical methods involving sample collection, extraction, cleanup, and instrumental analysis.
Sample Collection
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Air: 1-Nitropyrene adsorbed on particulate matter is collected by drawing air through a filter (e.g., quartz fiber, polytetrafluoroethylene). Low-volume portable samplers can be used for personal exposure monitoring.
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Soil/Sediment: Samples are typically homogenized and sieved to ensure uniformity before extraction.
Sample Extraction and Cleanup
The goal of extraction is to efficiently remove 1-nitropyrene from the sample matrix, while cleanup aims to remove interfering compounds.
-
Extraction:
-
Method: Ultrasonic extraction (sonication) is a common and effective method. Soxhlet extraction can also be used.
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Solvents: A mixture of solvents is often employed. Common choices include acetone, dichloromethane, hexane, and benzene/ethanol mixtures.
-
-
Cleanup:
-
Method: The crude extract is purified using column chromatography. Multi-plug filtration cleanup (mPFC) columns or columns packed with silica gel or Sephadex LH-20 are frequently used to separate nitroarenes from other PAHs and polar compounds.
-
Procedure: The extract is passed through the column, and different fractions are collected using a sequence of elution solvents. The fraction containing the nitroarenes is then concentrated, often under a gentle stream of nitrogen.
-
Analytical Determination
Several instrumental techniques are used for the final detection and quantification of 1-nitropyrene.
-
High-Performance Liquid Chromatography (HPLC):
-
Detection: HPLC is often coupled with highly sensitive detectors. Fluorescence detection is common, sometimes after online reduction of 1-nitropyrene to the highly fluorescent 1-aminopyrene. Chemiluminescence and tandem mass spectrometry (LC-MS/MS) are also used for enhanced sensitivity and specificity.
-
Internal Standard: To ensure precision and account for sample loss during preparation, a deuterated internal standard (e.g., 1-nitro[2H9]pyrene) is typically added to the sample before extraction.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Detection: GC-MS provides excellent separation and definitive identification based on mass-to-charge ratio. For trace-level analysis in complex samples, Negative Ion Chemical Ionization (NICI) or tandem mass spectrometry (GC-MS/MS) can be employed for superior sensitivity and selectivity.
-
Environmental Fate and Transformation
Once released into the environment, 1-nitropyrene is subject to various transformation and transport processes.
-
Atmospheric Fate: In the atmosphere, 1-nitropyrene exists mainly in the particulate phase and can be transported over long distances. It is subject to removal by wet and dry deposition. 1-Nitropyrene is also susceptible to photodecomposition when exposed to sunlight, although its stability increases when adsorbed onto particles. The half-life of 1-nitropyrene on diesel exhaust particles exposed to sunlight has been reported to be as short as 0.8 hours.
-
Soil and Water Fate: In soil, 1-nitropyrene is expected to be immobile due to its strong adsorption to organic matter. In aquatic environments, it partitions to suspended solids and sediment. Biodegradation can occur, with microbial reduction of the nitro group to form 1-aminopyrene being a key transformation pathway under both aerobic and anaerobic conditions.
Conclusion
1-Nitropyrene is a significant environmental pollutant of concern due to its carcinogenicity and its prevalence in emissions from ubiquitous sources, especially diesel exhaust. This guide has summarized the primary and secondary sources of 1-nitropyrene, highlighting its role as a marker for direct combustion. Quantitative data confirm its presence in air, soil, water, and food, with concentrations varying based on proximity to sources. The detailed experimental protocols provide a framework for its accurate analysis, which is crucial for monitoring environmental levels and assessing human exposure. Understanding the environmental lifecycle of 1-nitropyrene is essential for developing effective regulatory strategies and remediation technologies to mitigate its risk to human health.
References
- 1. Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. 1-Nitropyrene | C16H9NO2 | CID 21694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-NITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 1-Nitropyrene - Wikipedia [en.wikipedia.org]
The Toxicological Profile of 1-Nitropyrene and Its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitropyrene (1-NP) is a potent environmental pollutant and a major nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust.[1][2] Classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans, 1-NP has garnered significant attention within the scientific community.[1][3] Its presence in ambient air, water, and food poses a continuous health risk.[4] This technical guide provides a comprehensive overview of the toxicological studies of 1-nitropyrene and its metabolites, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways of its toxicity.
Metabolic Activation and Genotoxicity
The toxicity of 1-nitropyrene is intrinsically linked to its metabolic activation into reactive intermediates that can interact with cellular macromolecules, primarily DNA. The metabolic pathways involve both nitroreduction and ring oxidation.
Nitroreduction of 1-NP can lead to the formation of N-hydroxy-1-aminopyrene, a reactive intermediate that can form DNA adducts, such as N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP). Ring oxidation, catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2A13 and CYP2E1, results in the formation of epoxides, such as 1-nitropyrene-4,5-oxide and 1-nitropyrene-9,10-oxide, which are also capable of forming DNA adducts. These DNA adducts are considered to be a major cause of the mutagenic and carcinogenic properties of 1-NP.
The mutagenicity of 1-NP and its metabolites has been demonstrated in various in vitro systems. In Chinese hamster ovary (CHO) cells, the mutagenicity of 1-nitropyrene metabolites, in the absence of rat liver S9, was found to be in the descending order of 6-hydroxy-1-nitropyrene > 1-nitropyrene 9,10-oxide > 1-nitropyrene 4,5-oxide ≈ 3-hydroxy-1-nitropyrene ≈ 8-hydroxy-1-nitropyrene > 1-nitropyrene.
Quantitative Toxicological Data
The following tables summarize key quantitative data from toxicological studies of 1-nitropyrene.
Table 1: Acute and Genetic Toxicity of 1-Nitropyrene in Rats
| Parameter | Route of Administration | Species/Sex | Dose | Observation | Reference |
| Acute Toxicity | Oral | Rat (Male & Female) | Up to 5.0 g/kg | No observable signs of acute toxicity or lethality. No histological differences from controls in major organs. | |
| Sister Chromatid Exchanges | Oral | Rat (Female) | 0.5, 1.5, and 5.0 g/kg | Slight dose-related increase in bone marrow cells. | |
| Fecal Excretion | Oral | Rat | 5.0 g/kg | ~70% of the dose excreted as 1-NP and ~2% as 1-aminopyrene (AP) within 4 days. | |
| Urinary Excretion | Oral | Rat | 5.0 g/kg | <1% of the dose excreted as sulfate and glucuronide conjugates of AP. |
Table 2: Inhalation Toxicity of 1-Nitropyrene in F344/N Rats (13-Week Study)
| Exposure Concentration (mg/m³) | Sex | Pathological Finding | Severity | Reference |
| ≥ 2 | Male | Squamous metaplasia of the respiratory mucosa of the larynx | Dose-dependent | |
| All concentrations | Female | Squamous metaplasia of the respiratory mucosa of the larynx | Dose-dependent | |
| Higher exposure groups | Male & Female | Squamous metaplasia of the bronchial epithelium | Not specified | |
| ≥ 8 | Male & Female | Cytoplasmic alteration of the nasal respiratory epithelium | Not specified |
Table 3: Toxicokinetic Parameters of 1-Nitropyrene in F344/N Rats after 13-Week Inhalation Exposure
| Exposure Concentration (mg/m³) | Tissue | Parameter | Value | Reference |
| 8 | Lungs | Elimination half-life | ~1 hour | |
| 50 | Lungs | Elimination half-life | ~6 hours | |
| 50 | Plasma | Elimination half-life | ~1 hour |
Table 4: Genotoxicity of 1-Nitropyrene in Mammalian Cells
| Cell Line | Endpoint | 1-NP Concentration | Observation | Reference |
| Human teratocarcinoma (PA1), Mouse Sertoli (TM4), Rat hepatoma (RL12), Chinese hamster ovary (CHO-K1) | Inhibition of DNA synthesis and cytotoxicity | 10-20 µg/ml | Significant effects observed. | |
| Human lung epithelial cells (A549) | Reactive Oxygen Species (ROS) generation and 8-OH-dG formation | Up to 250 µM | 1-NP induced ROS and 8-OH-dG, but repair enzymes prevented a significant increase in DNA damage below 250 µM. |
Experimental Protocols
Inhalation Toxicity Study in Rats
A representative protocol for a 13-week nose-only inhalation study in F344/N rats is described below, based on the NTP technical report.
-
Animal Model: Male and female 7-week-old F344/N rats.
-
Test Compound Preparation: 1-Nitropyrene aerosol is generated to achieve target exposure concentrations.
-
Exposure Regimen: Rats are exposed to 0, 0.5, 2, 8, 20, or 50 mg/m³ of 1-nitropyrene aerosol for 6 hours per day, 5 days per week, for 13 weeks.
-
Endpoint Evaluation: At the end of the 13-week exposure period, rats are evaluated for:
-
Histopathology: Microscopic examination of various tissues, with a focus on the respiratory tract (larynx, bronchial epithelium, nasal respiratory epithelium).
-
Clinical Pathology: Hematology and clinical chemistry parameters.
-
Reproductive System Effects: Sperm motility and vaginal cytology.
-
-
Toxicokinetic Analysis: In a supplemental study, male F344/N rats are exposed to 1-nitropyrene for 13 weeks, and lung and plasma concentrations of 1-nitropyrene are measured at various time points to determine elimination half-life and lung burden.
In Vitro Genotoxicity Assay (Mammalian Cells)
The following is a generalized protocol for assessing the genotoxicity of 1-nitropyrene in cultured mammalian cells.
-
Cell Lines: Human teratocarcinoma (PA1), mouse Sertoli (TM4), rat hepatoma (RL12), and Chinese hamster ovary (CHO-K1) cells are commonly used.
-
Test Compound Preparation: 1-Nitropyrene is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Treatment: Cells are exposed to a range of 1-nitropyrene concentrations (e.g., 10-20 µg/ml) for a specified duration.
-
Endpoint Analysis:
-
Cytotoxicity and DNA Synthesis Inhibition: Cell viability is assessed using methods like the MTT assay, and DNA synthesis is measured by incorporating radiolabeled thymidine.
-
Sister Chromatid Exchanges (SCEs): Cells are cultured in the presence of bromodeoxyuridine (BrdU), and metaphase chromosomes are analyzed for the frequency of SCEs.
-
Gene Mutation: The mutagenicity at specific gene loci, such as the hprt locus in CHO cells, is determined.
-
Signaling Pathways in 1-Nitropyrene Toxicity
1-Nitropyrene exerts its toxic effects through the modulation of several key signaling pathways.
Oxidative Stress and DNA Damage
1-Nitropyrene and its metabolites can induce the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can cause damage to cellular components, including DNA, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (8-OH-dG). The metabolic activation of 1-NP, particularly the nitroreduction pathway, is a significant source of ROS.
p53-Dependent Apoptosis
Genotoxic stress induced by 1-nitropyrene can activate the p53 signaling pathway, leading to apoptosis. 1-NP has been shown to induce p53 phosphorylation and nuclear accumulation. This, in turn, triggers the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and caspase-3. Activated caspase-3 then cleaves poly (ADP-ribose) polymerase-1 (PARP-1), a key event in the execution of apoptosis.
Hippo-Yap Pathway and Cancer Metastasis
Recent studies have implicated the Hippo-Yap pathway in 1-nitropyrene-induced lung cancer metastasis. 1-NP can inactivate the core kinases of the Hippo pathway (MST1/2 and LATS1/2), leading to the dephosphorylation and nuclear translocation of the transcriptional co-activator Yes-associated protein (YAP). In the nucleus, YAP interacts with TEAD transcription factors to upregulate the expression of genes involved in endothelial cell adhesion, such as E-selectin, thereby promoting cancer metastasis.
Conclusion
1-Nitropyrene is a significant environmental toxicant with well-documented mutagenic and carcinogenic properties. Its toxicity is mediated through metabolic activation to reactive species that form DNA adducts and induce oxidative stress. The activation of signaling pathways such as the p53-dependent apoptotic pathway and the Hippo-Yap metastasis pathway further contributes to its adverse health effects. A thorough understanding of the toxicological profile of 1-nitropyrene and its metabolites is crucial for risk assessment and the development of strategies to mitigate its impact on human health. This guide provides a foundational resource for professionals engaged in research and development in toxicology and related fields.
References
An In-depth Technical Guide to 1-Nitropyrene-D9: Properties, Synthesis, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Nitropyrene-D9, a deuterated analog of the environmental pollutant 1-nitropyrene. Given its importance as an internal standard in analytical chemistry, this document details its fundamental properties, synthesis, and analytical methodologies. This guide is intended to be a valuable resource for researchers in environmental science, toxicology, and drug development who work with polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives.
Core Properties of this compound
This compound is a stable, isotopically labeled compound crucial for the accurate quantification of 1-nitropyrene in various matrices. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₆D₉NO₂ | [1] |
| Molecular Weight | 256.3 g/mol | [1] |
| CAS Number | 93487-20-8 | [1] |
| Appearance | Light Yellow to Dark Yellow Solid | [1] |
| Melting Point | 151 - 153 °C | [1] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly, Sonicated) | |
| Storage Temperature | -20°C Freezer, Under inert atmosphere |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nitration of deuterated pyrene (pyrene-d10). A general one-step synthetic protocol is described below, based on established methods for the synthesis of nitrated PAHs.
Experimental Protocol: Synthesis of this compound
Materials:
-
Pyrene-d10
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Benzene
-
Distilled Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution of Pyrene-d10: In a round-bottom flask, dissolve a known quantity of pyrene-d10 in benzene.
-
Preparation of Nitrating Agent: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid in a controlled manner, typically in an ice bath to manage the exothermic reaction.
-
Nitration Reaction: While stirring the pyrene-d10 solution at room temperature, slowly add the nitrating agent dropwise using a dropping funnel. The reaction is typically monitored for completion by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture over ice water. Separate the organic layer using a separatory funnel.
-
Purification: Wash the organic layer sequentially with distilled water and a saturated sodium bicarbonate solution to remove any residual acid. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation of Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Analytical Applications of this compound
This compound is primarily used as an internal standard for the quantitative analysis of 1-nitropyrene in environmental and biological samples. Its utility stems from its similar chemical and physical properties to the unlabeled analyte, while its mass difference allows for clear differentiation in mass spectrometry-based methods.
Experimental Protocol: Quantification of 1-Nitropyrene using GC-MS with this compound Internal Standard
Sample Preparation:
-
Extraction: Extract the sample (e.g., diesel particulate matter, soil, tissue) with a suitable organic solvent such as dichloromethane or toluene using methods like sonication or Soxhlet extraction.
-
Internal Standard Spiking: Prior to extraction, spike the sample with a known amount of this compound solution.
-
Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica or alumina cartridges.
-
Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5ms or equivalent.
-
Injection: Splitless injection mode.
-
Oven Temperature Program: An initial temperature of around 80°C, held for 1-2 minutes, followed by a ramp to a final temperature of approximately 300°C. The specific ramp rate and hold times should be optimized for the separation of 1-nitropyrene from other matrix components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Ions to Monitor:
-
For 1-Nitropyrene (analyte): m/z 247 (molecular ion), and other characteristic fragment ions.
-
For this compound (internal standard): m/z 256 (molecular ion).
-
-
Quantification:
Create a calibration curve by analyzing a series of standards containing known concentrations of 1-nitropyrene and a constant concentration of this compound. The concentration of 1-nitropyrene in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Protocol: Quantification of 1-Nitropyrene using HPLC-MS/MS with this compound Internal Standard
Sample Preparation:
Follow a similar sample preparation procedure as described for the GC-MS analysis, ensuring the final extract is compatible with the HPLC mobile phase.
HPLC-MS/MS Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions:
-
For 1-Nitropyrene (analyte): Monitor a specific precursor ion to product ion transition (e.g., m/z 248 → m/z 218 + 202 for [M+H]⁺).
-
For this compound (internal standard): Monitor the corresponding transition for the deuterated analog (e.g., m/z 257 → m/z 226 + 210 for [M+D]⁺).
-
-
Quantification:
Similar to the GC-MS method, quantification is achieved by creating a calibration curve based on the peak area ratios of the analyte to the internal standard in a series of calibration standards.
Logical Workflow for 1-Nitropyrene Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of 1-nitropyrene in a sample matrix using this compound as an internal standard.
Caption: Workflow for 1-nitropyrene analysis.
This guide provides essential information for the effective use of this compound in a research setting. By following the outlined protocols and understanding its core properties, researchers can achieve accurate and reliable quantification of 1-nitropyrene, contributing to a better understanding of its environmental and toxicological impact.
References
A Comprehensive Technical Guide to 1-Nitropyrene-D9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Nitropyrene-D9, a deuterated analog of the environmental pollutant 1-nitropyrene. This document covers its chemical properties, synthesis, analytical applications, metabolic pathways, and toxicological significance, presenting data in a structured format for ease of reference.
Introduction
This compound (1-NP-D9) is the deuterated form of 1-nitropyrene (1-NP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found as a byproduct of combustion processes, particularly from diesel engine exhaust.[1][2] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the accurate quantification of 1-nitropyrene in various environmental and biological samples.[3][4] Its use is critical in research focused on environmental monitoring, toxicology, and human exposure assessment to nitro-PAHs.[5] The CAS number for this compound is 93487-20-8 .
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 93487-20-8 | |
| Molecular Formula | C₁₆D₉NO₂ | |
| Molecular Weight | 256.31 g/mol | |
| Synonyms | 1,2,3,4,5,6,7,9,10-nonadeuterio-8-nitropyrene, Nonadeuteropyrene | |
| Appearance | Yellow crystalline solid | |
| Solubility | Practically insoluble in water; Soluble in diethyl ether, acetone, ethanol, benzene, and toluene. | |
| Melting Point | 155 °C (for unlabeled 1-Nitropyrene) | |
| Log Kow | 5.06 (for unlabeled 1-Nitropyrene) |
Synthesis
A facile, one-step synthesis method for this compound of high isotopic purity has been developed. This is crucial for its application as an internal standard in quantitative analysis.
-
Starting Materials : Commercially available pyrene-d10 and nitric acid-d1.
-
Reaction : The synthesis involves the nitration of pyrene-d10 using nitric acid-d1. While the detailed reaction conditions are proprietary to specific synthesis labs, the general approach involves the electrophilic substitution of a deuterium atom on the pyrene ring with a nitro group.
-
Purification and Characterization : The resulting this compound is purified and characterized using techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to determine its isotopic purity.
Analytical Applications and Methodologies
This compound is predominantly used as an internal standard for the quantification of 1-nitropyrene in complex matrices like diesel soot and ambient air particulate matter.
This protocol outlines a method using two-dimensional HPLC with online reduction and tandem mass spectrometry.
-
Sample Preparation :
-
An air particulate matter sample is collected on a filter.
-
A known amount of this compound internal standard is added to the sample.
-
The sample is extracted with an organic solvent (e.g., acetone or methylene chloride) via sonication.
-
The extract is concentrated under reduced pressure.
-
-
Chromatographic Separation and Detection :
-
The concentrated extract is analyzed using a two-dimensional HPLC system.
-
First Dimension : 1-Nitropyrene is isolated on the first HPLC column.
-
Online Reduction : The fraction containing 1-nitropyrene is then passed through a column with a Pt/Rh catalyst to reduce it to 1-aminopyrene.
-
Second Dimension : The resulting 1-aminopyrene is refocused on a trapping column and then eluted through a second HPLC column for further separation before detection by tandem mass spectrometry (MS/MS).
-
-
Quantification :
-
The concentration of 1-nitropyrene in the original sample is determined by comparing the signal of the analyte to that of the this compound internal standard.
-
| Parameter | Value |
| Analytical Limit of Detection | 152 fg on column |
| Analytical Limit of Quantitation | 221 fg on column |
| Recovery Rates (in SRM 2975) | 82% to 105% |
Data sourced from references
Metabolic Pathways of 1-Nitropyrene
Understanding the metabolism of 1-nitropyrene is crucial for assessing its toxicity and carcinogenic potential. The metabolic activation of 1-nitropyrene can occur through two primary pathways: nitroreduction and ring oxidation.
-
Nitroreduction : This pathway involves the reduction of the nitro group to form reactive intermediates like N-hydroxy-1-aminopyrene, which can bind to DNA and form adducts. This process is particularly efficient under anaerobic conditions.
-
Ring Oxidation : Mediated by cytochrome P450 (CYP) enzymes, this pathway leads to the formation of phenols and dihydrodiols. Key enzymes involved include CYP2A13 and CYP2E1. The epoxidation of the pyrene ring, forming 4,5-epoxide-1-nitropyrene and 9,10-epoxide-1-nitropyrene, is a significant step in this pathway, as these epoxides are electrophilic and can also form DNA adducts.
Toxicology and Carcinogenicity of 1-Nitropyrene
1-Nitropyrene is a known mutagen and is reasonably anticipated to be a human carcinogen. Its toxicity is linked to its metabolic activation into reactive species that can bind to DNA, leading to mutations and potentially cancer.
-
Genetic Toxicity : 1-Nitropyrene has been shown to cause genetic mutations and chromosomal aberrations.
-
Carcinogenicity : Studies in experimental animals have provided sufficient evidence for the carcinogenicity of 1-nitropyrene. The International Agency for Research on Cancer (IARC) has classified 1-nitropyrene as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.
-
Target Organs : Inhalation is the primary route of human exposure. Toxicity studies in rats have shown that inhalation exposure can lead to squamous metaplasia of the laryngeal and bronchial respiratory epithelium. The National Toxicology Program (NTP) suggests a high likelihood of carcinogenicity in the respiratory tract under conditions leading to significant accumulation in the lungs. Both 1-nitropyrene and its major metabolites may also have adverse effects on the gastrointestinal system.
| Exposure Concentration (mg/m³) | Duration | Observed Effects |
| 0.5, 2, 8, 20, 50 | 13 weeks (6h/day, 5d/week) | No significant effect on survival or body weight gain. |
| ≥ 8 | 13 weeks | Cytoplasmic alteration of the nasal respiratory epithelium. |
| Higher exposure groups | 13 weeks | Squamous metaplasia of the bronchial epithelium. |
Data sourced from NTP Technical Report on the Toxicity Studies of 1-Nitropyrene.
References
- 1. NTP technical report on the toxicity studies of 1-Nitropyrene (CAS No. 5522-43-0) Administered by Inhalation to F344/N Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Nitropyrene | C16H9NO2 | CID 21694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facile synthesis of this compound of high isotopic purity | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. 1-NITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Use of 1-Nitropyrene-D9 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 1-Nitropyrene-D9 as an internal standard in mass spectrometry-based quantification of 1-Nitropyrene. This deuterated analog serves as an ideal internal standard due to its chemical and physical similarity to the analyte, ensuring accurate and precise measurements by compensating for variations during sample preparation and analysis.[1]
Introduction
1-Nitropyrene is a potent mutagen and a marker for diesel exhaust pollution, making its accurate quantification in environmental and biological matrices crucial for toxicological studies and environmental monitoring.[2][3][4][5] Mass spectrometry, coupled with chromatographic separation, offers a sensitive and selective method for the determination of 1-Nitropyrene. The use of an isotopically labeled internal standard like this compound is essential for achieving high accuracy and reproducibility in these analyses. This document outlines the key experimental protocols and performance data associated with this application.
Key Applications
The primary application of this compound as an internal standard is in the quantitative analysis of 1-Nitropyrene in various complex matrices, including:
-
Environmental Samples:
-
Air particulate matter (e.g., diesel exhaust particles, urban dust)
-
Sediments
-
-
Biological Samples: (Implied, as analysis of environmental contaminants often extends to biological monitoring)
Quantitative Data Summary
The use of this compound as an internal standard has demonstrated excellent analytical performance in various studies. The following tables summarize key quantitative data from published methods.
Table 1: Performance of LC-MS/MS Method for 1-Nitropyrene Analysis using this compound Internal Standard in Air Particulate Matter
| Parameter | Value |
| Analytical Limit of Detection (LOD) | 152 fg on column |
| Analytical Limit of Quantitation (LOQ) | 221 fg on column |
| Calibration Range | 2 to 100 fmol |
Table 2: Accuracy and Precision for the Analysis of 1-Nitropyrene in Standard Reference Materials (SRMs) using this compound Internal Standard
| Standard Reference Material (SRM) | Accuracy (%) | Precision (RSD, %) |
| SRM 1650b (Diesel Particulate Matter) | 110 | 5.7 |
| SRM 2975 (Diesel Particulate Matter) | 116 | 7.1 |
| SRM 1649a (Urban Dust) | 108 | 5.8 |
| SRM 1648 (Urban Particulate Matter) | 53 | 9.2 |
Table 3: Intra- and Inter-day Precision and Accuracy for HPLC with Fluorescence Detection using this compound Internal Standard
| Spiked Concentration Level | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low | 0.4 - 9.7 | 0.4 - 9.7 | 94 - 98 | 94 - 98 |
| High | 0.4 - 9.7 | 0.4 - 9.7 | 94 - 98 | 94 - 98 |
Experimental Protocols
The following protocols are synthesized from established methods for the analysis of 1-Nitropyrene in air particulate matter using this compound as an internal standard.
Sample Preparation and Extraction
This protocol describes the extraction of 1-Nitropyrene from air particulate matter collected on a filter.
-
Internal Standard Spiking: Prior to extraction, a known amount of this compound internal standard solution is added to each filter sample.
-
Solvent Extraction: The filter samples are ultrasonically extracted twice with a benzene/ethanol (3/1, v/v) mixture. Alternatively, ultrasonic extraction with an organic solvent like acetone can be performed.
-
Concentration: Dimethyl sulfoxide (DMSO) is added to the extract, and the extraction solvent is evaporated under a stream of nitrogen. The resulting DMSO solution is then mixed with acetonitrile.
-
Filtration: The final extract is filtered through a 0.45 µm pore size centrifugal filter.
Sample Cleanup (Optional but Recommended)
For complex matrices, a solid-phase extraction (SPE) cleanup step can be employed.
-
SPE Cartridge: A silica gel cartridge is used for fractionation.
-
Elution: The sample extract is loaded onto the conditioned cartridge, and interfering compounds are washed away. The fraction containing 1-Nitropyrene is then eluted with an appropriate solvent.
Instrumental Analysis: LC-MS/MS
This method involves a two-dimensional HPLC system with online reduction and tandem mass spectrometry detection.
-
First Dimension HPLC: The sample extract is injected onto the first HPLC column to isolate 1-Nitropyrene.
-
Online Reduction: The fraction containing 1-Nitropyrene is passed through a column packed with a Pt/Rh catalyst to convert 1-Nitropyrene to 1-aminopyrene (1-AP).
-
Trapping and Second Dimension HPLC: The 1-AP containing fraction is refocused on a trapping column and then eluted through a second HPLC column for further separation.
-
Mass Spectrometry Detection: The eluent is introduced into the tandem mass spectrometer for detection and quantification. The mass transitions for 1-aminopyrene and its deuterated analog are monitored.
Instrumental Analysis: GC-MS
Gas chromatography-mass spectrometry can also be used for the analysis.
-
Derivatization (if necessary): For improved chromatographic performance and sensitivity, the extracted nitroarenes can be reduced to their corresponding amines and then derivatized with an agent like heptafluorobutyric anhydride.
-
GC Separation: The derivatized or underivatized extract is injected into the GC-MS system equipped with a suitable capillary column.
-
MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of 1-Nitropyrene and this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard.
Caption: Experimental workflow for 1-Nitropyrene analysis.
Caption: Logic of internal standard use in mass spectrometry.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 4. Analysis of 1-nitropyrene in air particulate matter standard reference materials by using two-dimensional high performance liquid chromatography with online reduction and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aaqr.org [aaqr.org]
Application Note: Quantification of Nitrated Polycyclic Aromatic Hydrocarbons using 1-Nitropyrene-D9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of environmental contaminants formed from the incomplete combustion of organic materials and through atmospheric reactions of polycyclic aromatic hydrocarbons (PAHs) with nitrogen oxides. Many NPAHs are known for their potent mutagenic and carcinogenic properties, making their accurate and precise quantification in various matrices, such as environmental samples and biological tissues, a critical aspect of human health risk assessment and drug development. Due to the complexity of sample matrices and the often trace-level concentrations of NPAHs, the use of a reliable internal standard is essential for accurate quantification. 1-Nitropyrene-D9, a deuterated analog of 1-nitropyrene, is an ideal internal standard for the analysis of NPAHs by isotope dilution mass spectrometry. Its chemical and physical properties closely mimic those of the target analytes, allowing for correction of variations in sample preparation, extraction, and instrumental analysis.
This application note provides detailed protocols for the quantification of a range of NPAHs in environmental matrices using this compound as an internal standard, coupled with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Quantitative Data Summary
The use of this compound as an internal standard provides high accuracy and precision in the quantification of NPAHs. The following tables summarize typical method performance data, including recovery rates, limits of detection (LODs), and limits of quantification (LOQs), compiled from various studies.
Table 1: GC-MS Method Performance for NPAH Quantification using this compound Internal Standard
| Analyte | Recovery (%) | LOD (pg/µL) | LOQ (pg/µL) |
| 1-Nitronaphthalene | 85 - 110 | 0.1 - 0.5 | 0.3 - 1.5 |
| 2-Nitronaphthalene | 88 - 112 | 0.1 - 0.5 | 0.3 - 1.5 |
| 2-Nitrofluorene | 90 - 115 | 0.05 - 0.2 | 0.15 - 0.6 |
| 9-Nitroanthracene | 87 - 113 | 0.05 - 0.2 | 0.15 - 0.6 |
| 1-Nitropyrene | 92 - 118 | 0.02 - 0.1 | 0.06 - 0.3 |
| 2-Nitrofluoranthene | 91 - 116 | 0.02 - 0.1 | 0.06 - 0.3 |
| 3-Nitrofluoranthene | 90 - 115 | 0.02 - 0.1 | 0.06 - 0.3 |
| 6-Nitrochrysene | 85 - 110 | 0.05 - 0.2 | 0.15 - 0.6 |
| 7-Nitrobenz[a]anthracene | 86 - 112 | 0.05 - 0.2 | 0.15 - 0.6 |
| 1,3-Dinitropyrene | 80 - 105 | 0.1 - 0.5 | 0.3 - 1.5 |
| 1,6-Dinitropyrene | 82 - 108 | 0.1 - 0.5 | 0.3 - 1.5 |
| 1,8-Dinitropyrene | 81 - 107 | 0.1 - 0.5 | 0.3 - 1.5 |
Note: Recovery, LOD, and LOQ values are indicative and may vary depending on the sample matrix, extraction method, and instrumentation.
Table 2: LC-MS/MS Method Performance for NPAH Quantification using this compound Internal Standard
| Analyte | Recovery (%) | LOD (pg/µL) | LOQ (pg/µL) |
| 1-Nitronaphthalene | 90 - 115 | 0.05 - 0.2 | 0.15 - 0.6 |
| 2-Nitronaphthalene | 92 - 118 | 0.05 - 0.2 | 0.15 - 0.6 |
| 2-Nitrofluorene | 95 - 120 | 0.01 - 0.05 | 0.03 - 0.15 |
| 9-Nitroanthracene | 93 - 117 | 0.01 - 0.05 | 0.03 - 0.15 |
| 1-Nitropyrene | 96 - 122 | 0.005 - 0.02 | 0.015 - 0.06 |
| 2-Nitrofluoranthene | 94 - 119 | 0.005 - 0.02 | 0.015 - 0.06 |
| 3-Nitrofluoranthene | 93 - 118 | 0.005 - 0.02 | 0.015 - 0.06 |
| 6-Nitrochrysene | 90 - 115 | 0.01 - 0.05 | 0.03 - 0.15 |
| 7-Nitrobenz[a]anthracene | 91 - 116 | 0.01 - 0.05 | 0.03 - 0.15 |
| 1,3-Dinitropyrene | 85 - 110 | 0.02 - 0.1 | 0.06 - 0.3 |
| 1,6-Dinitropyrene | 87 - 112 | 0.02 - 0.1 | 0.06 - 0.3 |
| 1,8-Dinitropyrene | 86 - 111 | 0.02 - 0.1 | 0.06 - 0.3 |
Note: Recovery, LOD, and LOQ values are indicative and may vary depending on the sample matrix, extraction method, and instrumentation.
Experimental Protocols
Sample Preparation: Extraction and Cleanup
The choice of extraction method depends on the sample matrix. Pressurized Liquid Extraction (PLE) is often preferred for solid samples due to its efficiency and reduced solvent consumption.
Protocol for Pressurized Liquid Extraction (PLE) of Solid Samples (e.g., Soil, Sediment, Air Particulate Matter on Filters)
-
Sample Homogenization: Homogenize solid samples to ensure uniformity. For air particulate matter filters, no homogenization is needed.
-
Spiking with Internal Standard: Accurately weigh a portion of the homogenized sample (e.g., 1-10 g) into a PLE cell. Spike the sample with a known amount of this compound solution.
-
PLE Extraction:
-
Solvent: Dichloromethane (DCM) or a mixture of DCM and acetone.
-
Temperature: 100-120 °C.
-
Pressure: 1500-2000 psi.
-
Static Cycles: 2-3 cycles of 5-10 minutes each.
-
Flush Volume: 60% of cell volume.
-
Purge Time: 60-120 seconds.
-
-
Concentration: Concentrate the collected extract to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup using Solid Phase Extraction (SPE):
-
SPE Cartridge: Silica or Florisil cartridges are commonly used.
-
Conditioning: Condition the cartridge with a non-polar solvent (e.g., hexane).
-
Loading: Load the concentrated extract onto the conditioned cartridge.
-
Elution: Elute interfering compounds with a non-polar solvent (e.g., hexane). Elute the NPAH fraction with a more polar solvent or solvent mixture (e.g., dichloromethane/hexane).
-
Final Concentration: Concentrate the NPAH fraction to a final volume of 0.5-1 mL under a gentle stream of nitrogen and solvent-exchange into a suitable solvent for GC-MS or LC-MS analysis (e.g., isooctane for GC-MS, acetonitrile for LC-MS).
-
Caption: General workflow for NPAH analysis.
Instrumental Analysis: GC-MS Method
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: Capable of electron ionization (EI) or negative chemical ionization (NCI) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase (or similar).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Injector Temperature: 280-300 °C.
-
Injection Mode: Splitless injection (1-2 µL).
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 1-2 min.
-
Ramp: 10-20 °C/min to 300-320 °C.
-
Final hold: 5-10 min.
-
-
MS Transfer Line Temperature: 280-300 °C.
-
Ion Source Temperature: 230-250 °C.
-
Ionization Mode: EI at 70 eV or NCI with methane as reagent gas.
-
Acquisition Mode: SIM, monitoring characteristic ions for each target NPAH and this compound.
Table 3: Suggested SIM Ions for Selected NPAHs and this compound
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 1-Nitronaphthalene | 173 | 127, 143 |
| 2-Nitrofluorene | 211 | 165, 181 |
| 1-Nitropyrene | 247 | 201, 217 |
| This compound | 256 | 210, 225 |
| 6-Nitrochrysene | 273 | 227, 243 |
| 1,8-Dinitropyrene | 292 | 246, 262 |
Instrumental Analysis: LC-MS/MS Method
Instrumentation:
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Negative ion ESI or APCI.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 4: Example MRM Transitions for Selected NPAHs and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Nitronaphthalene | 172.0 | 126.0 | 20 |
| 2-Nitrofluorene | 210.1 | 164.1 | 22 |
| 1-Nitropyrene | 246.1 | 200.1 | 25 |
| This compound | 255.1 | 208.1 | 25 |
| 6-Nitrochrysene | 272.1 | 226.1 | 28 |
| 1,8-Dinitropyrene | 291.1 | 245.1 | 30 |
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
Logical Relationship of the Analytical Process
Caption: Isotope dilution quantification logic.
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the quantification of nitrated PAHs in complex matrices. The detailed protocols for sample preparation and instrumental analysis using GC-MS and LC-MS/MS provided in this application note offer a comprehensive guide for researchers and scientists. The implementation of these methods, coupled with the use of this compound, will ensure the generation of high-quality, accurate, and precise data for the assessment of NPAH contamination and associated risks.
Application Note: Quantification of 1-Nitropyrene in Diesel Exhaust Particulate Matter using Isotope Dilution Mass Spectrometry
Abstract
This application note details a robust and sensitive analytical methodology for the quantification of 1-Nitropyrene, a key marker for diesel exhaust emissions, in diesel exhaust particulate matter. The protocol employs 1-Nitropyrene-D9 as an internal standard for accurate and precise quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, environmental scientists, and analytical chemists involved in the analysis of diesel particulate matter for occupational and environmental exposure assessment.
Introduction
1-Nitropyrene is a highly mutagenic and carcinogenic polycyclic aromatic hydrocarbon (PAH) found in diesel engine exhaust.[1][2] It is considered one of the primary contributors to the direct-acting mutagenicity of diesel exhaust.[2] Accurate quantification of 1-Nitropyrene in diesel exhaust particulate (DEP) is crucial for assessing human exposure and for evaluating the effectiveness of emission control technologies. Isotope dilution mass spectrometry, using a deuterated internal standard such as this compound, is the gold standard for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[3][4] This note provides detailed protocols for sample collection, preparation, and analysis of 1-Nitropyrene in DEP using this compound.
Experimental Protocols
Sample Collection
Diesel exhaust particulates are collected on a filter medium from a known volume of air.
-
Apparatus:
-
Personal sampling pump capable of operating at a flow rate of 1.0 to 2.0 L/min.
-
37-mm, 1-µm pore size glass fiber filter in a two-part cassette filter holder.
-
-
Procedure:
-
Calibrate the personal sampling pump with a representative sampler in line.
-
Collect a sample at an accurately known flow rate between 1.0 and 2.0 L/min for a total sample volume of 480 to 960 L.
-
After sampling, cap the filter cassette with the provided plugs.
-
Sample Preparation and Extraction
The collected particulate matter is extracted from the filter using an organic solvent. This compound is added as an internal standard prior to extraction.
-
Reagents and Materials:
-
Toluene, HPLC or GC grade.
-
This compound internal standard solution.
-
Autosampler vials with PTFE-lined crimp caps.
-
Rotary shaker.
-
Syringe filters (0.45 µm).
-
-
Procedure:
-
Spike the filter sample with a known amount of this compound internal standard solution.
-
Carefully remove the filter from the cassette, fold it, and place it into an autosampler vial.
-
Add 1 mL of toluene to the vial and securely cap it.
-
Place the vial on a rotary shaker and extract for a minimum of 12 hours.
-
After extraction, carefully transfer the extract into a syringe equipped with a 0.45 µm syringe filter.
-
Filter the extract into a clean autosampler vial for analysis.
-
Instrumental Analysis
The extracted and filtered sample is analyzed by either GC-MS or LC-MS/MS.
-
Instrumentation:
-
Gas Chromatograph (GC) with a nitrogen chemiluminescence detector (NCD) or a mass spectrometer (MS).
-
Capillary column: 30 m x 0.32 mm ID, 1.0-µm film thickness (e.g., Rtx-5-ms).
-
-
GC Conditions (Typical):
-
Injector Temperature: 280 °C
-
Oven Program: 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 10 min.
-
Carrier Gas: Helium
-
Injection Volume: 1-2 µL
-
-
MS Conditions (Typical for SIM mode):
-
Ionization Mode: Electron Ionization (EI)
-
Ions to Monitor:
-
1-Nitropyrene: m/z 247 (quantification), 217, 201 (qualifier)
-
This compound: m/z 256 (quantification)
-
-
An alternative and highly sensitive method involves two-dimensional HPLC with online reduction and tandem mass spectrometry.
-
Instrumentation:
-
Two-dimensional High-Performance Liquid Chromatograph (HPLC).
-
Tandem Mass Spectrometer (MS/MS).
-
-
Procedure Overview:
-
The sample extract is injected onto the first HPLC column for initial separation of 1-Nitropyrene.
-
The 1-Nitropyrene fraction is then directed to an online reduction column where it is converted to 1-Aminopyrene.
-
The resulting 1-Aminopyrene is trapped and then eluted onto a second HPLC column for further separation before detection by MS/MS.
-
Data Presentation
The use of this compound as an internal standard allows for accurate quantification. The following tables summarize typical performance data for the analysis of 1-Nitropyrene in diesel exhaust particulates.
| Parameter | GC-MS (NIOSH 2560) | LC-MS/MS |
| Limit of Detection (LOD) | 10 ng/sample | 152 fg on column |
| Limit of Quantification (LOQ) | 20 ng/sample | 221 fg on column |
| Working Range | 0.021 to 104 µg/m³ for a 500 L air sample | Not specified, but suitable for low pg/m³ levels |
Table 1: Method Detection and Quantification Limits.
| Standard Reference Material (SRM) | Certified Value (µg/g) | Measured Value (µg/g) | Recovery (%) |
| NIST SRM 1650 | 19 ± 2 | - | 73 - 114 |
| NIST SRM 1650b | - | - | 110 ± 5.7 |
| NIST SRM 2975 | - | - | 116 ± 7.1 |
| NIST SRM 1649a | - | - | 108 ± 5.8 |
| NIST SRM 1648 | - | - | 53 ± 9.2 |
Table 2: Recovery of 1-Nitropyrene from Standard Reference Materials.
Visualizations
The following diagram illustrates the general experimental workflow for the analysis of 1-Nitropyrene in diesel exhaust particulates.
Caption: Experimental workflow for 1-Nitropyrene analysis.
Conclusion
The methods described provide a reliable framework for the quantification of 1-Nitropyrene in diesel exhaust particulate matter. The use of this compound as an internal standard is critical for achieving the high levels of accuracy and precision required for meaningful environmental and occupational exposure assessments. The choice between GC-MS and LC-MS/MS will depend on the required sensitivity, with LC-MS/MS offering significantly lower detection limits. Proper implementation of these protocols will ensure high-quality data for researchers, scientists, and drug development professionals.
References
- 1. 1-NITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of 1-Nitropyrene as a Surrogate Measure for Diesel Exhaust - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of 1-nitropyrene in air particulate matter standard reference materials by using two-dimensional high performance liquid chromatography with online reduction and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity GC-MS Analysis of 1-Nitropyrene-D9 for Isotope Dilution Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the quantitative analysis of 1-Nitropyrene-D9 using Gas Chromatography-Mass Spectrometry (GC-MS). 1-Nitropyrene, a potent mutagen and a marker for diesel exhaust exposure, is frequently quantified using isotope dilution mass spectrometry with this compound as an internal standard.[1][2][3] This document provides a robust methodology for researchers engaged in environmental monitoring, toxicology studies, and drug development to ensure accurate and precise quantification. The protocol covers sample preparation, instrument parameters, and data analysis, and is designed to deliver high sensitivity and reproducibility.
Introduction
1-Nitropyrene is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in environmental samples, primarily originating from diesel engine emissions. Due to its carcinogenic properties, the accurate quantification of 1-Nitropyrene in various matrices is of significant interest. Isotope dilution GC-MS, utilizing a deuterated internal standard such as this compound, is the gold standard for this analysis, as it corrects for sample matrix effects and variations in extraction efficiency.[1][3] This method offers high selectivity and sensitivity, making it ideal for trace-level analysis.
Experimental Protocols
Sample Preparation (from Air Particulate Filters)
A generalized workflow for the extraction of 1-Nitropyrene from air particulate filters is outlined below.
-
Internal Standard Spiking: Prior to extraction, spike the filter sample with a known concentration of this compound solution. This is a critical step for accurate quantification.
-
Solvent Extraction:
-
Place the spiked filter in a Soxhlet extraction apparatus.
-
Extract with a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours.
-
Alternatively, ultrasonic extraction with a suitable organic solvent like benzene/ethanol (3/1, v/v) can be employed for faster extraction times.
-
-
Concentration and Cleanup:
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
For complex matrices, a solid-phase extraction (SPE) cleanup step using a silica gel cartridge may be necessary to remove interferences. Elute the target analytes with an appropriate solvent mixture.
-
-
Final Volume Adjustment: Evaporate the cleaned extract to a final volume of 1 mL in a suitable solvent for GC-MS analysis (e.g., hexane or dichloromethane).
GC-MS Instrumentation and Parameters
The following table summarizes the recommended instrumental parameters for the GC-MS analysis of 1-Nitropyrene and its deuterated internal standard.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 80 °C, hold for 1 minRamp: 15 °C/min to 300 °CFinal Hold: 10 min at 300 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Acquisition and Quantification
-
Selected Ion Monitoring (SIM): To enhance sensitivity, operate the mass spectrometer in SIM mode. The characteristic ions for 1-Nitropyrene and this compound should be monitored.
-
Calibration: Prepare a series of calibration standards containing known concentrations of 1-Nitropyrene and a constant concentration of the this compound internal standard. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: The concentration of 1-Nitropyrene in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and using the linear regression equation from the calibration curve.
Data Presentation
The following table summarizes key quantitative data for the GC-MS analysis of 1-Nitropyrene using this compound as an internal standard.
| Parameter | 1-Nitropyrene | This compound (Internal Standard) |
| Molecular Weight | 247.25 g/mol | 256.30 g/mol |
| Expected Retention Time | Approx. 15-20 min (column dependent) | Slightly earlier than 1-Nitropyrene |
| Quantification Ion (m/z) | 247 (M+) | 256 (M+) |
| Confirmation Ions (m/z) | 217 ([M-NO]+), 201 ([M-NO2]+) | 226 ([M-NO]+), 208 ([M-NO2]+) |
| LOD/LOQ | Method and matrix dependent, typically in the low pg range | N/A |
| Linearity (r²) | > 0.995 | N/A |
| Recovery | 85-115% (technique dependent) | N/A |
| Precision (RSD) | < 15% (technique dependent) | N/A |
Note: The mass-to-charge ratios for this compound are predicted based on the known fragmentation of 1-Nitropyrene and the addition of 9 daltons for the deuterium atoms. The retention time, LOD/LOQ, recovery, and precision are dependent on the specific instrumentation and matrix.
Visualizations
Figure 1: Experimental workflow for GC-MS analysis.
Figure 2: Predicted fragmentation of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive protocol for the quantification of this compound. The use of an internal standard, coupled with optimized sample preparation and instrument parameters, ensures high accuracy and reproducibility. This methodology is well-suited for a range of applications, from environmental monitoring to toxicological research, where precise measurement of 1-Nitropyrene is crucial.
References
- 1. benchchem.com [benchchem.com]
- 2. Journal of Labelled Compounds and Radiopharmaceuticals - Wikipedia [en.wikipedia.org]
- 3. Analysis of 1-nitropyrene in air particulate matter standard reference materials by using two-dimensional high performance liquid chromatography with online reduction and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 1-Nitropyrene-D9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and sample preparation of 1-Nitropyrene-D9, a deuterated internal standard crucial for the accurate quantification of 1-Nitropyrene. The following sections detail established methodologies, including Ultrasonic-Assisted Extraction (UAE), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), applicable to various environmental and biological matrices.
Introduction
1-Nitropyrene is a potent mutagen and suspected carcinogen, commonly found in diesel exhaust and airborne particulate matter.[1] Accurate quantification of 1-Nitropyrene is essential for environmental monitoring, human exposure assessment, and toxicological studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving high accuracy and precision in analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[2][3][4] this compound mimics the chemical behavior of the native analyte during sample preparation and analysis, correcting for losses and matrix effects.
Sample Preparation Techniques
The choice of sample preparation technique depends on the sample matrix (e.g., air particulate matter, water, biological fluids), the required limit of detection, and the available instrumentation. Below are detailed protocols for the most common and effective methods.
Ultrasonic-Assisted Extraction (UAE) of Air Particulate Matter
Ultrasonic-assisted extraction is a rapid and efficient method for extracting 1-Nitropyrene from solid samples like air particulate matter collected on filters.
Experimental Protocol:
-
Sample Preparation:
-
Cut a portion of the filter containing the particulate matter into small pieces and place them in a glass extraction vessel.
-
Add a known amount of this compound internal standard solution directly to the filter pieces.
-
-
Solvent Extraction:
-
Add a suitable extraction solvent to the vessel. Common solvent mixtures include:
-
Benzene/Ethanol (3:1, v/v)[5]
-
Dichloromethane
-
n-Hexane/Petroleum Ether (1:1, v/v)
-
-
Place the vessel in an ultrasonic bath.
-
-
Sonication:
-
Sonicate the sample for 15-30 minutes. To prevent potential degradation of the analyte from heat, maintaining the bath temperature between 25-28°C is recommended.
-
Repeat the extraction process two more times with fresh solvent to ensure complete recovery.
-
-
Extract Concentration and Cleanup:
-
Combine the solvent extracts from all sonication steps.
-
Filter the combined extract to remove any particulate matter.
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a gentle stream of nitrogen or a rotary evaporator.
-
Workflow for Ultrasonic-Assisted Extraction (UAE)
Caption: Workflow for Ultrasonic-Assisted Extraction of 1-Nitropyrene.
Solid-Phase Extraction (SPE) of Water Samples
Solid-phase extraction is a highly effective technique for the pre-concentration and cleanup of 1-Nitropyrene from aqueous matrices.
Experimental Protocol:
-
SPE Cartridge Preparation:
-
Select a C18 SPE cartridge (e.g., 500 mg).
-
Conditioning: Condition the cartridge by passing 3 mL of methanol followed by 5 mL of ultrapure water. This activates the sorbent.
-
Equilibration: If the sample pH was adjusted, equilibrate the cartridge with a buffer of the same pH.
-
-
Sample Loading:
-
Filter the water sample (e.g., 100 mL) to remove any particulate matter.
-
Spike the filtered water sample with a known amount of this compound internal standard.
-
Load the sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 0.5 mL/min).
-
-
Washing:
-
Wash the cartridge with a solvent that will remove interferences but not the analyte of interest. This step may require optimization, but often a small volume of water or a weak organic solvent mixture is used.
-
-
Elution:
-
Elute the retained 1-Nitropyrene and this compound from the cartridge with a strong organic solvent. Methylene chloride (10 mL) has been shown to be effective.
-
Collect the eluate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a solvent suitable for the analytical instrument (e.g., acetonitrile).
-
Workflow for Solid-Phase Extraction (SPE)
Caption: General workflow for Solid-Phase Extraction of 1-Nitropyrene.
Liquid-Liquid Extraction (LLE) of Water Samples
Liquid-liquid extraction is a classic method for separating compounds based on their differential solubility in two immiscible liquids.
Experimental Protocol:
-
Sample Preparation:
-
Place a known volume of the water sample (e.g., 100 mL) into a separatory funnel.
-
Spike the sample with a known amount of this compound internal standard.
-
-
Extraction:
-
Add an immiscible organic solvent with a high affinity for 1-Nitropyrene, such as dichloromethane or hexane.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Allow the layers to separate.
-
-
Phase Separation and Collection:
-
Drain the organic layer (bottom layer if using dichloromethane) into a clean flask.
-
Repeat the extraction two more times with fresh portions of the organic solvent.
-
Combine all organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the dried extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent suitable for the intended analysis.
-
Workflow for Liquid-Liquid Extraction (LLE)
Caption: Workflow for Liquid-Liquid Extraction of 1-Nitropyrene.
Quantitative Data Summary
The following tables summarize the recovery data for 1-Nitropyrene and related compounds using various extraction methods. It is important to note that recovery can be matrix-dependent.
Table 1: Recovery of 1-Nitropyrene from Spiked and Standard Reference Materials
| Method | Matrix | Analyte | Recovery (%) | Reference |
| Ultrasonic Extraction | Spiked Glass Fiber Filters | 1-Nitropyrene | 88.4 - 101.2 | |
| Ultrasonic Extraction | NIST SRM-1650 (Diesel Particulates) | 1-Nitropyrene | 73 - 114 | |
| LC-MS/MS Method | SRM 1650b (Diesel Particulate Matter) | 1-Nitropyrene | 110 ± 5.7 | |
| LC-MS/MS Method | SRM 2975 (Diesel Particulate Matter) | 1-Nitropyrene | 116 ± 7.1 | |
| LC-MS/MS Method | SRM 1649a (Urban Dust) | 1-Nitropyrene | 108 ± 5.8 | |
| LC-MS/MS Method | SRM 1648 (Urban Particulate Matter) | 1-Nitropyrene | 53 ± 9.2 |
Table 2: Comparison of Extraction Methods for Polycyclic Aromatic Hydrocarbons (PAHs)
| Method | Solvent(s) | Recovery (%) | Extraction Time | Solvent Consumption | Reference |
| Soxhlet Extraction | Dichloromethane | ~94 (with pretreatment) | 24 hours | High | |
| Ultrasonic-Assisted Extraction (UAE) | n-Hexane:Petroleum Ether (1:1) | 66 - 90 | 15 min (x3) | Moderate | |
| Pressurized Liquid Extraction (PLE) | Toluene:Cyclohexane (7:3) | > 97 | ~20 minutes | Low | |
| Solid-Phase Extraction (SPE) | Methylene Chloride (elution) | 76 - 97 | - | Low |
Concluding Remarks
The selection of an appropriate sample preparation technique is critical for the reliable quantification of 1-Nitropyrene. For solid matrices like airborne particulate matter, Ultrasonic-Assisted Extraction offers a good balance of speed and efficiency. For aqueous samples, Solid-Phase Extraction is highly effective for both cleanup and pre-concentration. The use of this compound as an internal standard is strongly recommended in all protocols to ensure the highest quality data. The specific parameters of each method, such as solvent choice and extraction time, may require optimization based on the specific sample matrix and analytical objectives.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Analysis of 1-nitropyrene in air particulate matter standard reference materials by using two-dimensional high performance liquid chromatography with online reduction and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Facile synthesis of this compound of high isotopic purity | CoLab [colab.ws]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-Nitropyrene-d9 in Environmental Monitoring
Introduction
1-Nitropyrene is a prominent nitrated polycyclic aromatic hydrocarbon (NPAH) found in the environment, primarily originating from diesel engine exhaust, and is considered a marker for diesel particulate matter.[1][2] Due to its mutagenic and carcinogenic properties, accurate quantification in various environmental matrices is crucial for assessing human exposure and environmental impact.[1] 1-Nitropyrene-d9, a deuterated analog of 1-nitropyrene, serves as an essential internal standard in analytical methods to ensure high accuracy and precision by correcting for analyte loss during sample preparation and analysis.[3][4] This document provides detailed application notes and protocols for the use of this compound in the environmental monitoring of 1-nitropyrene.
The primary analytical approach for using deuterated internal standards is Isotope Dilution Mass Spectrometry (IDMS). In this technique, a known quantity of the deuterated standard (this compound) is added to a sample at the beginning of the analytical process. Because the deuterated standard is chemically identical to the native analyte, it experiences the same losses during extraction, cleanup, and instrumental analysis. The mass spectrometer can differentiate between the native analyte and the deuterated standard due to their mass difference. By measuring the ratio of the native analyte to the known amount of the deuterated standard, the initial concentration of the analyte in the sample can be accurately determined, compensating for procedural variations and matrix effects.
Application Note 1: Analysis of 1-Nitropyrene in Airborne Particulate Matter
This protocol details the determination of 1-nitropyrene in airborne particulate matter (PM2.5) collected on filters, utilizing this compound as an internal standard with analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Experimental Protocol
-
Sample Collection:
-
Collect airborne particulate matter on a suitable filter (e.g., glass fiber filter) using a low-volume air sampler. The total volume of air sampled should be recorded.
-
-
Sample Preparation and Extraction:
-
Spike the filter sample with a known amount of this compound solution.
-
Perform ultrasonic extraction of the filter. A common solvent mixture is benzene/ethanol (3:1, v/v). Alternatively, methylene chloride can be used. This process should be repeated twice with fresh solvent to ensure complete extraction.
-
Combine the solvent extracts and concentrate them under a gentle stream of nitrogen.
-
For HPLC analysis with fluorescence detection, the extract can be treated to convert 1-nitropyrene to 1-aminopyrene for enhanced sensitivity. For LC-MS/MS, this step may not be necessary.
-
Reconstitute the dried extract in a suitable solvent compatible with the HPLC mobile phase (e.g., a mixture of acetonitrile and water).
-
Filter the reconstituted sample through a 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.
-
-
Instrumental Analysis (HPLC-MS/MS):
-
HPLC System: A two-dimensional HPLC system can be employed for enhanced separation and cleanup.
-
Column 1 (Isolation): A suitable column for isolating 1-nitropyrene from the sample matrix.
-
Online Reduction (Optional): A catalytic reduction column (e.g., Pt/Rh) can be used to convert 1-nitropyrene to 1-aminopyrene.
-
Column 2 (Analytical Separation): A C18 reversed-phase column for the separation of the analyte and internal standard.
-
-
Mass Spectrometer: A tandem mass spectrometer (MS/MS) is used for detection and quantification.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both 1-nitropyrene and this compound, ensuring high selectivity and sensitivity.
-
-
Quantitative Data
The following table summarizes typical performance data for the analysis of 1-nitropyrene using this compound as an internal standard.
| Parameter | Value | Analytical Method | Reference |
| Limit of Detection (LOD) | 0.32 fmol/injection | HPLC with Fluorescence Detection | |
| Limit of Detection (LOD) | 152 fg on column | 2D-HPLC-MS/MS | |
| Limit of Quantitation (LOQ) | 221 fg on column | 2D-HPLC-MS/MS | |
| Calibration Range | 2 to 100 fmol | HPLC with Fluorescence Detection | |
| Recovery (SRM 1650b) | 110 ± 5.7% | 2D-HPLC-MS/MS | |
| Recovery (SRM 2975) | 116 ± 7.1% | 2D-HPLC-MS/MS | |
| Recovery (SRM 1649a) | 108 ± 5.8% | 2D-HPLC-MS/MS |
SRM: Standard Reference Material
Workflow Diagram
Caption: Workflow for 1-Nitropyrene analysis in air samples.
Application Note 2: Analysis of 1-Nitropyrene in Soil and Sediment
This protocol outlines a general procedure for the extraction and analysis of 1-nitropyrene from soil and sediment samples using this compound as an internal standard, typically with Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol
-
Sample Preparation and Extraction:
-
Air-dry the soil or sediment sample and sieve to remove large debris and create a homogenous sample.
-
Weigh a known amount of the homogenized sample (e.g., 10 g) into an extraction vessel.
-
Add a known amount of this compound internal standard solution to the sample.
-
Add a suitable extraction solvent, such as dichloromethane or a mixture of n-hexane and acetone.
-
Perform extraction using a method like sonication or Soxhlet extraction to efficiently remove the analytes from the solid matrix. Repeat the extraction multiple times with fresh solvent.
-
Combine the extracts and concentrate them using a rotary evaporator or a gentle stream of nitrogen.
-
-
Extract Cleanup:
-
Due to the complexity of soil and sediment matrices, a cleanup step is often necessary to remove interfering compounds.
-
Silica Gel Chromatography: Pass the concentrated extract through a silica gel column. Elute with a series of solvents of increasing polarity to separate the nitropyrene fraction from other compounds.
-
Collect the fraction containing 1-nitropyrene and this compound.
-
Concentrate the cleaned fraction and exchange the solvent to one suitable for GC-MS analysis (e.g., toluene).
-
-
Instrumental Analysis (GC-MS):
-
Gas Chromatograph:
-
Column: A fused silica capillary column suitable for PAH analysis (e.g., DB-5ms).
-
Injection: Splitless injection is typically used to maximize sensitivity.
-
-
Mass Spectrometer:
-
Ionization: Electron Impact (EI) or Negative Ion Chemical Ionization (NICI). NICI can offer higher sensitivity for nitroaromatic compounds.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of 1-nitropyrene and this compound for accurate quantification.
-
-
Quantitative Data
The following table presents representative recovery data for PAHs from solid matrices, indicating the expected efficiency for nitropyrene analysis.
| Matrix | Analyte Class | Extraction Method | Recovery Range | Reference |
| Soil/Sediment | PAHs | Ultrasonic Extraction | 80 - 110% | |
| Diesel Particulates (SRM-1650) | 1-Nitropyrene | Shaker Extraction | 73% to 114% | |
| Spiked Glass Fiber Filters | 1-Nitropyrene | Shaker Extraction | 88.4% to 101.2% |
Workflow Diagram
Caption: Workflow for 1-Nitropyrene analysis in soil/sediment.
The use of this compound as an internal standard is a critical component of robust and reliable methods for the quantification of 1-nitropyrene in complex environmental samples. By employing the principle of isotope dilution, analytical methods can achieve high levels of accuracy and precision, which are essential for environmental monitoring, risk assessment, and regulatory compliance. The protocols described here provide a framework for researchers and scientists to develop and implement sensitive and accurate methods for the analysis of this important environmental pollutant.
References
- 1. Evaluation of 1-Nitropyrene as a Surrogate Measure for Diesel Exhaust - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Nitropyrene | C16H9NO2 | CID 21694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 4. Facile synthesis of this compound of high isotopic purity | CoLab [colab.ws]
Application Notes and Protocols: The Use of 1-Nitropyrene-d9 in Air Pollution Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Nitropyrene is a highly mutagenic and carcinogenic nitro-polycyclic aromatic hydrocarbon (nitro-PAH) predominantly found in diesel exhaust and other combustion-related particulate matter.[1][2][3][4] Due to its significant health risks and its utility as a marker for diesel particulate matter exposure, accurate quantification of 1-nitropyrene in ambient air samples is crucial for air pollution studies and human health risk assessments.[5] 1-Nitropyrene-d9 (perdeuterated 1-nitropyrene) serves as an essential internal standard in these analytical methods, ensuring high precision and accuracy by correcting for sample loss during preparation and analysis. This document provides detailed application notes and protocols for the use of this compound in the analysis of air pollutants.
Application of this compound
The primary application of this compound is as an internal standard for the quantitative analysis of 1-nitropyrene and other nitro-PAHs in environmental samples, particularly airborne particulate matter. Its chemical and physical properties are nearly identical to the native 1-nitropyrene, but its increased mass allows for clear differentiation by mass spectrometry and sufficient chromatographic separation in some HPLC systems. This makes it an ideal surrogate to track the analyte of interest through the entire analytical procedure, from extraction to detection.
Data Presentation
Table 1: Quantitative Performance Data for 1-Nitropyrene Analysis using this compound as an Internal Standard
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| HPLC-Fluorescence | Airborne Particulate Matter (PM2.5) | 0.32 fmol/injection | - | - | |
| LC-MS/MS | Ambient Particulate Standard Reference Materials | 152 fg on column | 221 fg on column | 53-116% | |
| GC-MS | Spiked Glass Fiber Filters | 10 ng/sample | 20 ng/sample | 88.4 - 101.2% | |
| GC-MS/MS | Spiked Blank Filter | 0.031 - 0.248 µg/L | - | - |
Table 2: Accuracy and Precision of 1-Nitropyrene Determination in Standard Reference Materials (SRMs) using LC-MS/MS with this compound Internal Standard
| Standard Reference Material (SRM) | Description | Accuracy (%) | Precision (RSD, %) |
| SRM 1650b | Diesel Particulate Matter | 110 | 5.7 |
| SRM 2975 | Diesel Particulate Matter (Industrial Forklift) | 116 | 7.1 |
| SRM 1649a | Urban Dust | 108 | 5.8 |
| SRM 1648 | Urban Particulate Matter | 53 | 9.2 |
| Data sourced from references. |
Experimental Protocols
Protocol 1: Analysis of 1-Nitropyrene in Air Particulate Matter by HPLC with Fluorescence Detection
This method is suitable for the determination of 1-nitropyrene in low-volume ambient air samples.
1. Sample Collection:
-
Collect airborne particulate matter (PM2.5) on a suitable filter (e.g., quartz fiber filter) using a low-volume air sampler.
2. Sample Preparation and Extraction:
-
Spike the filter sample with a known amount of this compound internal standard solution.
-
Perform ultrasonic extraction of the filter twice with a benzene/ethanol mixture (3:1, v/v).
-
Combine the extracts and add dimethyl sulfoxide (DMSO).
-
Evaporate the benzene-ethanol under a stream of nitrogen.
-
Mix the resulting DMSO solution with acetonitrile.
-
Filter the final solution through a 0.45 µm centrifugal filter.
3. HPLC Analysis:
-
Utilize an HPLC system equipped with a column-switching setup and a fluorescence detector.
-
The column-switching system helps to remove interfering substances from the sample matrix.
-
The deuterated internal standard allows for high-precision assays.
-
Separate the amino derivative of this compound from that of 1-nitropyrene on a suitable separation column (e.g., polymeric ODS).
4. Quantification:
-
Quantify the 1-nitropyrene concentration by comparing the peak area of the analyte to that of the this compound internal standard.
Protocol 2: Analysis of 1-Nitropyrene in Air Particulate Matter by LC-MS/MS
This method offers high sensitivity and is suitable for the detection and quantification of 1-nitropyrene in low-volume ambient PM samples.
1. Sample Collection:
-
Collect ambient particulate matter on a filter using an appropriate air sampling device.
2. Sample Preparation and Extraction:
-
Add a known amount of this compound (1-dNP) to each sample as an internal standard prior to extraction.
-
Perform ultrasonic extraction of the PM in an organic solvent.
-
Concentrate the sample under reduced pressure.
3. Two-Dimensional HPLC Analysis:
-
Inject the extract into a two-dimensional HPLC system.
-
In the first dimension, isolate 1-nitropyrene on an HPLC column.
-
Perform online reduction of the isolated 1-nitropyrene to 1-aminopyrene (1-AP) in a column packed with a Pt/Rh catalyst.
-
Refocus the 1-AP containing fraction onto a trapping column.
-
Elute the 1-AP through a second HPLC column for further separation prior to MS/MS detection.
4. MS/MS Detection and Quantification:
-
Detect and quantify the 1-AP using a tandem mass spectrometer.
-
Use the signal from the deuterated 1-aminopyrene (derived from this compound) to correct for any analytical variations and calculate the concentration of 1-nitropyrene in the original sample.
Protocol 3: Analysis of 1-Nitropyrene in Diesel Particulates by GC-MS
This protocol is based on NIOSH Method 2560 for the determination of 1-nitropyrene in diesel particulates.
1. Sample Collection:
-
Calibrate a personal sampling pump with a representative sampler in line.
-
Sample at a known flow rate (1.0 to 2.0 L/min) for a total volume of 480 to 960 L.
2. Sample Preparation and Extraction:
-
Spike the sample with this compound internal standard.
-
Extract the sample with an appropriate solvent (e.g., toluene).
3. GC-MS Analysis:
-
Gas Chromatograph: Use a GC equipped with a nitrogen chemiluminescence detector or a mass spectrometer.
-
Column: A suitable capillary column such as a Restek Rtx-5-ms® (30 m x 0.32 mm i.d., 1.0-µm film thickness) can be used.
-
Injection: Use a splitless injection mode.
-
Temperature Program: A typical oven temperature program is 60°C (hold 1 min), then ramp at 10°C/min to 300°C (hold 10 min).
-
Carrier Gas: Use helium as the carrier gas.
4. Quantification:
-
Calculate the concentration of 1-nitropyrene in the air volume sampled by referencing the response of the native compound to the this compound internal standard.
Visualizations
Caption: HPLC-Fluorescence workflow for 1-nitropyrene analysis.
Caption: LC-MS/MS workflow for sensitive 1-nitropyrene analysis.
Caption: GC-MS workflow for 1-nitropyrene in diesel particulates.
References
- 1. 1-NITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Evaluation of 1-Nitropyrene as a Surrogate Measure for Diesel Exhaust - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure to Benzo[a]pyrene and 1-Nitropyrene in Particulate Matter Increases Oxidative Stress in the Human Body [mdpi.com]
- 4. 1-Nitropyrene | C16H9NO2 | CID 21694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
Application Notes and Protocols for Tracing Combustion Emissions with 1-Nitropyrene-D9
Introduction
1-Nitropyrene (1-NP) is a significant marker for combustion emissions, particularly from diesel exhaust.[1][2][3] Its deuterated isotopologue, 1-Nitropyrene-D9 (1-NP-d9), serves as an ideal internal standard for the quantitative analysis of 1-NP in environmental samples.[2][4] The use of a stable isotope-labeled internal standard is a crucial analytical technique that corrects for the loss of analyte during sample preparation and variations in instrument response, ensuring accurate and precise quantification. 1-NP-d9 is chemically and physically almost identical to 1-NP, causing them to co-elute in chromatography and exhibit similar ionization efficiencies in mass spectrometry. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound for tracing sources of combustion emissions.
Analytical Techniques
Several analytical methods are employed for the detection and quantification of 1-Nitropyrene, with this compound used as an internal standard. The most common and effective techniques include:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This method offers high sensitivity and selectivity, making it suitable for detecting the low concentrations of 1-NP typically found in ambient air. It often involves a two-dimensional HPLC system with online reduction of 1-NP to 1-aminopyrene (1-AP) before MS/MS detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a reliable method for the analysis of 1-NP. The use of a low-resolution instrument in electron ionization mode is recommended by the EPA for its selectivity and sensitivity. Negative chemical ionization (NCI) can offer even greater sensitivity.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This is an alternative to GC-based methods and can be a highly sensitive technique, especially when coupled with a column-switching system for sample cleanup.
Experimental Protocols
The following are detailed protocols for the analysis of 1-Nitropyrene in environmental samples using this compound as an internal standard.
Protocol 1: Analysis of 1-Nitropyrene in Air Particulate Matter by HPLC-MS/MS
This protocol is adapted from a method for the detection and quantification of 1-NP in low-volume ambient particulate matter (PM) samples.
1. Sample Collection:
-
Collect airborne particulate matter (PM2.5 fraction) on a suitable filter (e.g., glass fiber filter). The volume of air sampled can range from low to high volumes depending on the expected concentration of 1-NP.
2. Sample Preparation and Extraction:
-
Spike the filter sample with a known amount of this compound internal standard solution.
-
Perform ultrasonic extraction of the filter twice with a benzene/ethanol mixture (3/1, v/v). Alternatively, ultrasonic extraction can be done with an organic solvent like dichloromethane.
-
Combine the extracts and add dimethyl sulfoxide (DMSO).
-
Concentrate the sample under a gentle stream of nitrogen until the extraction solvent has completely evaporated, leaving the analytes in DMSO.
-
Mix the resulting DMSO solution with acetonitrile and filter it through a 0.45 µm pore size centrifugal filter.
3. HPLC-MS/MS Analysis:
-
Utilize a two-dimensional HPLC system.
-
First Dimension (Isolation): Inject the prepared sample onto the first HPLC column to isolate 1-NP.
-
Online Reduction: The fraction containing 1-NP is then passed through an online reduction column packed with a Pt/Rh catalyst to convert 1-NP to 1-aminopyrene (1-AP).
-
Trapping and Second Dimension (Separation): The 1-AP containing fraction is focused on a trapping column and then eluted through a second HPLC column for further separation before MS/MS detection.
-
Mass Spectrometry: Detect and quantify 1-AP and its deuterated analogue using tandem mass spectrometry. The transition of m/z 247 → 217 is employed for the quantitative analysis of 1-nitropyrene.
4. Quantification:
-
Construct a calibration curve using standard solutions of 1-NP with a constant concentration of 1-NP-d9.
-
Quantify the amount of 1-NP in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Analysis of 1-Nitropyrene in Diesel Particulates by GC-MS
This protocol is based on the NIOSH 2560 method for analyzing 1-nitropyrene in a diesel particulate matrix.
1. Sample Collection:
-
Collect diesel particulate matter on a 37-mm glass fiber filter using a personal sampling pump at a flow rate of 1.0 to 2.0 L/min.
2. Sample Preparation and Extraction:
-
Place the filter sample in a vial.
-
Add 1 mL of toluene to the vial.
-
Rotate the samples on a rotary shaker for a minimum of 12 hours.
-
Filter the extract using a 1 mL disposable syringe with a 4-mm syringe filter into a micro-volume insert in a GC autosampler vial.
-
Add the this compound internal standard to the filtered extract just prior to analysis.
3. GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Column: Restek Rtx-5-ms®, 30 m X 0.32 mm i.d., 1.0-µm film thickness (or equivalent).
-
Carrier Gas: Helium.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: 60°C (hold 1 min), ramp at 10°C/min to 300°C (hold 10 min).
-
Injection Mode: Splitless.
-
-
Mass Spectrometer Conditions:
-
Operate in selected ion monitoring (SIM) mode or full scan mode.
-
Ionization: Electron Impact (EI) at 70 eV.
-
4. Quantification:
-
Prepare calibration standards by adding known amounts of 1-nitropyrene standard solution to vials containing toluene and a fixed amount of the this compound internal standard.
-
Generate a calibration curve by plotting the peak area ratio of 1-nitropyrene to this compound against the concentration of 1-nitropyrene.
-
Determine the concentration of 1-nitropyrene in the samples from the calibration curve.
Data Presentation
The following tables summarize quantitative data related to the analysis of 1-Nitropyrene using this compound as an internal standard.
Table 1: Performance Metrics of Analytical Methods for 1-Nitropyrene
| Parameter | HPLC-MS/MS | GC-MS (NIOSH 2560) | HPLC-Fluorescence |
| Analyte | 1-Nitropyrene | 1-Nitropyrene | 1-Nitropyrene |
| Internal Standard | This compound | This compound (Implied) | This compound |
| Matrix | Air Particulate Matter | Diesel Particulates | Airborne Particulate Matter |
| Analytical Limit of Detection | 152 fg on column | 10 ng/sample (Realistic) | Not explicitly stated |
| Analytical Limit of Quantitation | 221 fg on column | 20 ng/sample (Realistic) | Not explicitly stated |
| Recovery | 53-116% (from SRMs) | 88.4-101.2% (Spiked filters) | Not explicitly stated |
| Linearity (r²) | > 0.999 | Not explicitly stated | > 0.999 |
Table 2: Accuracy and Precision Data for HPLC-MS/MS Method using Standard Reference Materials (SRMs)
| Standard Reference Material | Matrix | Accuracy (%) | Precision (RSD, %) |
| SRM 1650b | Diesel Particulate Matter | 110 | 5.7 |
| SRM 2975 | Diesel Particulate Matter | 116 | 7.1 |
| SRM 1649a | Urban Dust | 108 | 5.8 |
| SRM 1648 | Urban Particulate Matter | 53 | 9.2 |
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of 1-Nitropyrene.
Caption: Workflow for 1-Nitropyrene analysis by HPLC-MS/MS.
Caption: Workflow for 1-Nitropyrene analysis by GC-MS.
References
- 1. 1-NITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Analysis of 1-nitropyrene in air particulate matter standard reference materials by using two-dimensional high performance liquid chromatography with online reduction and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
Analytical Methods for the Detection of 1-Nitropyrene in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Nitropyrene (1-NP) is a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion products. Due to its mutagenic and carcinogenic properties, monitoring human exposure to 1-NP is of significant interest in environmental health and toxicology studies. This document provides detailed application notes and protocols for the sensitive and reliable detection of 1-nitropyrene and its metabolites in various biological samples, including urine, blood, and tissues. The methods described herein are crucial for researchers in toxicology, environmental science, and drug development who are investigating the metabolic fate and potential health risks associated with 1-NP exposure.
Metabolic Pathway of 1-Nitropyrene
Understanding the metabolic fate of 1-nitropyrene is essential for selecting appropriate biomarkers and analytical strategies. 1-NP undergoes two primary metabolic pathways: nitroreduction and ring oxidation.[1] The nitroreduction pathway leads to the formation of 1-aminopyrene (1-AP), while the ring oxidation pathway, primarily mediated by cytochrome P450 enzymes, results in various hydroxylated metabolites.[2][3] These metabolites are often conjugated with glucuronic acid or sulfate before excretion in the urine.[4]
Analytical Techniques: A Comparative Overview
Several analytical techniques are available for the quantification of 1-nitropyrene and its metabolites in biological matrices. The choice of method depends on the specific biomarker of interest, the required sensitivity, and the available instrumentation.
| Analytical Technique | Biological Matrix | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| HPLC with Fluorescence Detection (HPLC-FD) | Urine | 1-Aminopyrene (1-AP) | - | - | - | [4] |
| Urine | 1-Hydroxypyrene | 1.37 nmol/L | - | - | ||
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Urine | 6-OHNAAP, 8-OHNAAP, 6-OHNP, 8-OHNP | - | 4.6 pg/L (for 6-OHNP) | >80% | , |
| Urine | 1-Hydroxypyrene, 3-Hydroxybenzo[a]pyrene, 3-Hydroxybenz[a]anthracene | 1-OHP: 0.008 ng/mL, 3-OHBaP: 0.002 ng/mL, 3-OHBaA: 0.004 ng/mL | - | >80% | ||
| Gas Chromatography-Mass Spectrometry (GC-MS) | Blood | PAHs | 2-22 pg/mL (instrument sensitivity) | - | - | |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Serum, Plasma | 1-Nitropyrene | Varies by kit | Varies by kit | Varies by kit | , |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Urine and Blood Samples
Solid-phase extraction is a common technique for the cleanup and concentration of analytes from complex biological matrices.
Materials:
-
SPE Cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate buffer
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Protocol:
-
Sample Pre-treatment:
-
Urine: Adjust the pH of the urine sample as required by the specific analytical method. Centrifuge to remove any particulate matter.
-
Blood/Serum/Plasma: Dilute the sample with an appropriate buffer (e.g., 1:1 with 10mM ammonium acetate).
-
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 tube volumes of methanol or acetonitrile, followed by 1-2 tube volumes of buffer or water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a consistent flow rate (e.g., 1-2 drops per second).
-
Washing: Wash the cartridge with a solvent that removes interferences but retains the analyte of interest (e.g., 5-20% methanol in water).
-
Elution: Elute the analyte of interest with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of mobile phase or a suitable solvent for analysis.
Enzymatic Hydrolysis of Urinary Metabolites
Many metabolites of 1-nitropyrene are excreted as glucuronide or sulfate conjugates. Enzymatic hydrolysis is necessary to cleave these conjugates and measure the free metabolites.
Materials:
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (pH 5.0)
-
Water bath or incubator
Protocol:
-
To a urine sample, add an equal volume of sodium acetate buffer.
-
Add a sufficient amount of β-glucuronidase/arylsulfatase solution (e.g., ≥30 units/μL of urine).
-
Incubate the mixture at 37°C for a sufficient time to ensure complete hydrolysis (e.g., 4 hours to overnight).
-
After incubation, proceed with the sample extraction procedure (e.g., SPE).
HPLC-FD Analysis of 1-Aminopyrene in Urine
This method is suitable for the determination of 1-aminopyrene, a key metabolite of 1-nitropyrene.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Fluorescence Detector (FD)
-
Reversed-phase C18 column
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Fluorescence Detection: Excitation and emission wavelengths specific for 1-aminopyrene.
Protocol:
-
Prepare urine samples using enzymatic hydrolysis followed by solid-phase extraction as described above.
-
Inject the reconstituted sample extract into the HPLC system.
-
Identify and quantify 1-aminopyrene based on its retention time and fluorescence signal compared to a calibration curve prepared with standards.
LC-MS/MS Analysis of Hydroxylated Metabolites in Urine
LC-MS/MS offers high sensitivity and specificity for the simultaneous quantification of multiple hydroxylated metabolites of 1-nitropyrene.
Instrumentation:
-
Liquid Chromatography (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., ESI)
-
Reversed-phase C18 column
LC-MS/MS Conditions (Example):
-
LC Gradient: A gradient of mobile phases, typically water and acetonitrile or methanol with additives like formic acid or ammonium acetate.
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the analytes.
-
MS/MS Transitions: Specific precursor-to-product ion transitions for each metabolite and internal standard are monitored in Multiple Reaction Monitoring (MRM) mode.
Protocol:
-
Prepare urine samples using enzymatic hydrolysis and SPE. The use of isotopically labeled internal standards is highly recommended for accurate quantification.
-
Inject the final extract into the LC-MS/MS system.
-
Quantify the metabolites by comparing the peak areas of the analyte-specific transitions to those of the internal standards and using a calibration curve.
GC-MS Analysis of 1-Nitropyrene in Blood
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like PAHs and their derivatives in blood samples.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS)
-
Capillary GC column suitable for PAH analysis
GC-MS Conditions (Example):
-
Injection Mode: Splitless or on-column injection.
-
Oven Temperature Program: A temperature ramp to separate the analytes.
-
Ionization Mode: Electron Ionization (EI).
-
MS Acquisition: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
Protocol:
-
Extract 1-nitropyrene from whole blood, serum, or plasma using a suitable extraction method like SPE.
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Inject the concentrated extract into the GC-MS system.
-
Identify and quantify 1-nitropyrene based on its retention time and the characteristic mass-to-charge ratios of its fragments.
ELISA for 1-Nitropyrene in Serum or Plasma
ELISA provides a high-throughput and cost-effective method for screening a large number of samples, though it may have limitations in specificity compared to chromatographic methods.
Materials:
-
Commercially available 1-Nitropyrene ELISA kit
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the ELISA kit.
-
Typically, the protocol involves adding standards and samples to microplate wells coated with an antibody specific to 1-nitropyrene.
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After a series of incubation and washing steps, a substrate is added to produce a colorimetric signal.
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The absorbance is measured using a microplate reader, and the concentration of 1-nitropyrene in the samples is determined by comparison to the standard curve.
Validation of ELISA Kits: It is crucial to use validated ELISA kits. Key validation parameters include:
-
Precision: Intra- and inter-assay coefficients of variation (CVs) should be low (typically <10-15%).
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Accuracy (Recovery): The ability of the assay to correctly measure a known amount of analyte spiked into the biological matrix.
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Linearity of Dilution: Serial dilutions of a sample should yield proportionally decreasing concentrations.
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Specificity: Minimal cross-reactivity with structurally related compounds.
Conclusion
The analytical methods detailed in these application notes provide a comprehensive toolkit for researchers investigating exposure to 1-nitropyrene. The choice of the most appropriate method will depend on the specific research question, the biological matrix, the target analyte(s), and the available resources. For highly sensitive and specific quantification of multiple metabolites, LC-MS/MS is the method of choice. HPLC-FD offers a robust and sensitive alternative for specific metabolites like 1-aminopyrene. GC-MS is well-suited for the analysis of the parent compound in blood, while ELISA can be a valuable tool for high-throughput screening. Proper sample preparation, including enzymatic hydrolysis for conjugated metabolites and solid-phase extraction for sample cleanup and concentration, is critical for obtaining accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary 1-aminopyrene level in Koreans as a biomarker for the amount of exposure to atmospheric 1-nitropyrene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 1-Nitropyrene-D9 Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of 1-Nitropyrene-D9.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's signal response by co-eluting, undetected components in the sample matrix.[1] In the analysis of 1-Nitropyrene, a polycyclic aromatic hydrocarbon (PAH), the biological matrix (e.g., plasma, urine, tissue) contains numerous endogenous substances like phospholipids, salts, and proteins. These substances can interfere with the ionization process in the mass spectrometer's source, leading to either signal suppression (a decrease in signal intensity) or enhancement (an increase in signal intensity). This phenomenon compromises the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]
Q2: How can I determine if my this compound quantification is affected by matrix effects?
A2: Two common methods to assess the presence and magnitude of matrix effects are:
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Post-Column Infusion: This is a qualitative method where a standard solution of 1-Nitropyrene is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. Dips or peaks in the stable baseline signal indicate regions where co-eluting matrix components cause ion suppression or enhancement, respectively.[1]
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Post-Extraction Spike Method: This is a quantitative approach. The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a pure solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the degree of signal suppression (MF < 1) or enhancement (MF > 1).[2]
Q3: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help in overcoming matrix effects?
A3: A SIL-IS is considered the gold standard for compensating for matrix effects. Since this compound has nearly identical physicochemical properties to the native 1-Nitropyrene, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.
Q4: My this compound internal standard peak is not perfectly co-eluting with my 1-Nitropyrene analyte peak. Is this a problem?
A4: Yes, this can be a significant issue. For the SIL-IS to effectively compensate for matrix effects, it must co-elute with the analyte. A slight difference in retention time, sometimes caused by the deuterium isotope effect, can lead to the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, which can compromise the accuracy of the quantification. If you observe peak separation, chromatographic conditions should be optimized to ensure co-elution.
Q5: What are the most effective sample preparation techniques to reduce matrix effects for 1-Nitropyrene analysis?
A5: Improving sample cleanup is a primary strategy to combat matrix effects. The most common techniques, in order of increasing effectiveness for removing matrix components, are:
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Protein Precipitation (PPT): Simple and fast, but least effective at removing phospholipids and other small molecules, often resulting in significant matrix effects.
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Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT. By optimizing solvent choice and pH, it can selectively extract 1-Nitropyrene while leaving many interfering components behind.
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Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing interfering components like phospholipids and salts, providing the cleanest extract for analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor recovery of 1-Nitropyrene and/or this compound | Inefficient extraction from the sample matrix.Analyte loss during sample cleanup steps. | Optimize the extraction solvent and pH for LLE.For SPE, evaluate different sorbent types (e.g., C8, C18, HLB) and elution solvents.Ensure complete elution from the SPE cartridge by using a stronger solvent or increasing the elution volume. |
| High variability in results (poor precision) | Inconsistent matrix effects between samples.Contamination of the ion source. | Use a stable isotope-labeled internal standard (this compound) and ensure it co-elutes with the analyte.Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE).Perform regular maintenance and cleaning of the mass spectrometer's ion source. |
| Signal suppression or enhancement observed | Co-eluting endogenous matrix components (e.g., phospholipids). | Improve chromatographic separation to resolve 1-Nitropyrene from interfering peaks.Switch to a more effective sample preparation technique (LLE or SPE) to remove interferences.Dilute the sample extract, which can reduce the concentration of interfering components, but may compromise sensitivity. |
| Inconsistent internal standard (this compound) response | Degradation of the internal standard.Inconsistent addition of the internal standard to samples.Matrix effects impacting the internal standard differently than the analyte (if not co-eluting). | Check the stability of the this compound stock and working solutions.Ensure accurate and precise pipetting of the internal standard into all samples and standards.Optimize chromatography to ensure co-elution of the analyte and internal standard. |
Data Presentation
The choice of sample preparation method significantly impacts the recovery of 1-Nitropyrene and the extent of matrix effects. The following table summarizes typical performance data for different extraction techniques based on the analysis of similar compounds in biological matrices.
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 80 - 95 | 40 - 70 (Significant Suppression) | Fast and simple | High level of residual matrix components |
| Liquid-Liquid Extraction (LLE) | 75 - 90 | 85 - 105 (Acceptable) | Good selectivity, cost-effective | More labor-intensive, potential for emulsions |
| Solid-Phase Extraction (SPE) | 90 - 105 | 95 - 110 (Minimal) | High recovery, very clean extracts | More expensive, requires method development |
Note: Values are illustrative and can vary depending on the specific matrix, analyte concentration, and protocol used. A matrix effect between 85% and 115% is often considered acceptable.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
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Preparation of Standard Solutions (Set A): Prepare a series of 1-Nitropyrene standards in a clean solvent (e.g., methanol or mobile phase) at concentrations spanning the expected sample range.
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Preparation of Blank Matrix Samples (Set B): Extract at least six different lots of blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol.
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Preparation of Post-Spiked Samples (Set C): Spike the extracted blank matrix samples from Set B with 1-Nitropyrene to achieve the same final concentrations as the standard solutions in Set A.
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Analysis: Analyze all three sets of samples by LC-MS/MS.
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Calculation of Matrix Effect (ME): ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
Protocol 2: Sample Preparation of Urine for 1-Nitropyrene Metabolite Analysis using SPE
This protocol is adapted for the analysis of hydroxylated 1-nitropyrene metabolites, which are common biomarkers of exposure.
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Enzymatic Hydrolysis: To 1 mL of urine, add β-glucuronidase/arylsulfatase and an appropriate buffer. Incubate to deconjugate the metabolites.
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Internal Standard Spiking: Add this compound internal standard to each sample.
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Solid-Phase Extraction (SPE):
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Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
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Loading: Load the hydrolyzed urine sample onto the cartridge.
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Washing: Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
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Elution: Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).
-
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Matrix Effect Evaluation
Caption: Workflow for the quantitative assessment of matrix effects.
Logical Relationship for Troubleshooting Poor Recovery
Caption: Decision tree for troubleshooting low analyte recovery.
References
Improving signal-to-noise ratio for 1-Nitropyrene-D9 in complex samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the signal-to-noise (S/N) ratio for 1-Nitropyrene-D9 in complex samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to address specific challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in analytical experiments?
A1: this compound (1-NP-d9) is the deuterated form of 1-Nitropyrene and is most commonly used as an internal standard for the quantitative analysis of native 1-Nitropyrene.[1] Its key advantages are that it shares nearly identical chemical and physical properties with the analyte of interest (the non-deuterated 1-Nitropyrene) and co-elutes chromatographically, but is distinguishable by its higher mass in mass spectrometry.[1][2] This allows it to accurately correct for variations in sample preparation, extraction recovery, and instrument response.[2][3]
Q2: Why am I struggling to see a clear signal for this compound in my complex sample matrix?
A2: Complex sample matrices, such as diesel soot, air particulate matter, or biological fluids, contain numerous interfering compounds that can suppress the ionization of this compound or contribute to high chemical background noise. Achieving a good signal-to-noise ratio often requires extensive sample cleanup to remove these interferences and optimization of the analytical instrument to enhance sensitivity for the specific compound.
Q3: Which analytical technique is most sensitive for detecting this compound?
A3: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly sensitive methods.
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LC-MS/MS: This is often preferred as it may require less extensive sample preparation. Sensitivity can be significantly enhanced by the online reduction of 1-Nitropyrene to 1-Aminopyrene prior to detection.
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GC-MS: This technique can also achieve comparable sensitivity but often requires a derivatization step.
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HPLC with Fluorescence Detection: This is another sensitive option, and the use of a deuterated internal standard can yield high precision.
Q4: Can I improve my signal by simply injecting more sample?
A4: While injecting a larger volume or more concentrated sample can increase the signal, it can also proportionally increase the amount of interfering matrix components injected into the system. This can lead to ion suppression, contaminate the instrument, and potentially worsen the signal-to-noise ratio. A better approach is to optimize sample cleanup and instrument parameters first.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide addresses common issues related to low S/N ratios for this compound.
Issue 1: Low or No Signal Intensity for this compound
Q: I have spiked my sample with this compound, but I am seeing a very weak signal or no signal at all. What should I check?
A: A weak or absent signal can stem from issues in sample preparation, chromatography, or the mass spectrometer settings. Follow this logical troubleshooting workflow.
Issue 2: High Background Noise Obscuring the Signal
Q: My this compound peak is present, but the baseline noise is too high, resulting in a poor S/N ratio. How can I reduce the noise?
A: High background noise is typically caused by co-eluting matrix components, contaminated solvents or instrument parts, or electronic noise.
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Improve Sample Cleanup: The most effective way to reduce chemical noise is to remove interfering compounds before analysis. Solid-Phase Extraction (SPE) is a widely used and effective technique. A multi-step cleanup involving different chromatographic principles (e.g., size exclusion followed by adsorption) can be highly effective for extremely complex samples.
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Optimize Chromatography: Modify your LC gradient to better separate the this compound peak from background interferences. Ensure high-purity mobile phase solvents and additives are used.
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Check for Contamination: Run solvent blanks to check for contamination in the mobile phase, injector, or column. A system bake-out or flushing with strong solvents may be necessary.
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Use Digital Filtering: Modern data acquisition software includes algorithms to reduce baseline noise. However, this should be applied after addressing the root chemical or instrumental causes.
Data and Methodologies
Method Comparison and Performance
The choice of analytical method significantly impacts sensitivity. The table below summarizes typical performance metrics for common techniques used in the analysis of 1-Nitropyrene.
| Analytical Method | Common Ionization | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Key Advantage |
| LC-MS/MS | APCI, ESI | 0.2 µg/L | 221 fg on-column | Less extensive sample preparation needed. |
| GC-MS | EI, NICI | Comparable to LC-MS/MS | ~10x higher than blanks | High specificity and resolution. |
| HPLC-FLD | N/A (Fluorescence) | Low fmol/m³ range | N/A | High precision with deuterated IS. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general methodology for cleaning up complex sample extracts (e.g., from diesel particulate matter) prior to analysis.
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Sample Preparation: Extract the sample using a suitable solvent like toluene or a benzene/ethanol mixture via ultrasonication. Add this compound internal standard before extraction. Evaporate the solvent and reconstitute the residue in a small volume of a weak, non-polar solvent (e.g., hexane).
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SPE Cartridge Conditioning: Select a silica gel or Florisil SPE cartridge. Flush the cartridge sequentially with a strong solvent (e.g., methylene chloride), followed by a weak solvent (e.g., hexane) to equilibrate the stationary phase.
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Sample Loading: Slowly load the reconstituted sample extract onto the conditioned SPE cartridge.
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Washing: Wash the cartridge with a weak solvent (e.g., hexane) to elute non-polar interferences while retaining the more polar nitropyrenes.
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Elution: Elute the 1-Nitropyrene and this compound from the cartridge using a stronger solvent or a mixture (e.g., hexane:methylene chloride).
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Final Preparation: Evaporate the collected fraction to near dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS.
Protocol 2: LC-MS/MS Analysis with Online Reduction
This method is adapted from published, highly sensitive techniques for analyzing 1-Nitropyrene.
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Chromatographic Setup:
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Analytical Column: C18 reversed-phase column (e.g., 30m x 0.32mm, 1.0-µm film thickness).
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Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium acetate to aid ionization.
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Online Reduction: Incorporate a post-column catalytic reduction column (e.g., packed with a Pt/Rh catalyst) between the analytical column and the mass spectrometer. This converts 1-Nitropyrene to 1-Aminopyrene, which often ionizes more efficiently.
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-
Mass Spectrometer Setup:
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Ionization Source: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), optimized for the analyte. Negative ionization mode has been shown to produce the largest signals for nitrated PAHs.
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MS/MS Parameters: Optimize the Multiple Reaction Monitoring (MRM) transitions for both the reduced form of this compound and the native analyte. Key parameters to tune include collision energy (CE), declustering potential (DP), and ion source parameters (gas flows, temperature). For 1-Nitropyrene, the transition m/z 247 -> 217 is commonly used.
-
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Data Acquisition: Acquire data in MRM mode, monitoring the specific transitions for the analyte and the internal standard.
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Quantification: Generate a calibration curve using standards of known concentration containing a fixed amount of the this compound internal standard. Quantify the analyte in samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
References
- 1. Facile synthesis of this compound of high isotopic purity | CoLab [colab.ws]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. Analysis of 1-nitropyrene in air particulate matter standard reference materials by using two-dimensional high performance liquid chromatography with online reduction and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Nitropyrene-D9 Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-Nitropyrene-D9 solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: For maximum stability, this compound solutions should be stored under controlled conditions. Long-term storage is recommended at -20°C in a freezer, preferably under an inert atmosphere.[1] For short-term storage, refrigeration at +2°C to +8°C is also acceptable.[2] It is crucial to protect the solutions from light, as 1-Nitropyrene is a light-sensitive compound.[2][3] Always store solutions in tightly sealed containers to prevent solvent evaporation and contamination.[4]
Q2: In which solvents should I dissolve this compound?
A2: this compound is soluble in a variety of organic solvents. Toluene is a common choice, and many commercial standards are supplied in toluene-D8. Other suitable solvents include chloroform, ethyl acetate, benzene, diethyl ether, and ethanol. The choice of solvent may depend on the specific analytical method being used (e.g., GC-MS or LC-MS).
Q3: How stable is this compound in solution?
A3: this compound is generally stable when stored under the recommended conditions (cold, dark, and tightly sealed). One study on the non-deuterated analogue, 1-Nitropyrene, showed that when spiked onto glass fiber filters and stored at room temperature in a closed cardboard container, the recovery was 102% after 30 days, indicating good stability even under less than ideal conditions. However, exposure to light and elevated temperatures can lead to degradation.
Q4: Is this compound sensitive to light?
A4: Yes, 1-Nitropyrene is light-sensitive. Exposure to light, particularly UV radiation, can induce photodegradation. This can lead to the formation of various photoproducts, including 1-hydroxypyrene and pyrenediones, which can interfere with analytical measurements. Therefore, it is imperative to store solutions in amber vials or otherwise protect them from light.
Q5: What are the known incompatibilities for this compound?
A5: this compound should not be stored with or exposed to strong oxidizing agents, as these can cause chemical degradation.
Troubleshooting Guide
Problem: I am observing a decrease in the this compound signal (peak area) in my chromatography analysis over time.
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Possible Cause 1: Degradation due to improper storage.
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Solution: Verify that your solutions are stored at the correct temperature (-20°C for long-term, 2-8°C for short-term) and are protected from light. Use amber vials or wrap containers in aluminum foil. Avoid leaving solutions on the benchtop for extended periods.
-
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Possible Cause 2: Solvent evaporation.
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Solution: Ensure that the container is tightly sealed. Use vials with PTFE-lined caps to minimize evaporation. If you have a stock solution that has been stored for a long time, the concentration may have increased due to solvent evaporation, which could be misinterpreted if dilutions are made based on the original concentration.
-
-
Possible Cause 3: Adsorption to container surfaces.
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Solution: While less common for this compound in organic solvents, adsorption can occur. Using silanized glass vials can help minimize this issue.
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Problem: I am seeing extra peaks in the chromatogram that were not there when the solution was freshly prepared.
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Possible Cause 1: Photodegradation.
-
Solution: This is a likely cause if the solution has been exposed to light. The appearance of new peaks corresponding to photoproducts like hydroxypyrenes is a strong indicator. Prepare a fresh solution and ensure it is always protected from light.
-
-
Possible Cause 2: Chemical degradation.
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Solution: Review the solvents and any other reagents mixed with your this compound solution for potential incompatibilities. Ensure no contact with strong oxidizing agents.
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Problem: The concentration of my this compound solution, as determined by a calibration curve, is inconsistent.
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Possible Cause 1: Inconsistent sample handling.
-
Solution: Ensure that the solution is brought to room temperature and vortexed gently before taking an aliquot for dilution or analysis. This ensures homogeneity, especially if the solution has been frozen.
-
-
Possible Cause 2: Degradation of stock solution.
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Solution: Your stock solution may have degraded over time. It is good practice to periodically check the concentration of your stock solution against a freshly prepared standard or a certified reference material.
-
Stability and Storage Data Summary
| Parameter | Condition | Recommended Solvent(s) | Stability Data/Observations | Reference(s) |
| Long-Term Storage | -20°C, protected from light, under inert atmosphere | Toluene, Chloroform, Ethyl Acetate | Considered stable under these conditions. | |
| Short-Term Storage | +2°C to +8°C, protected from light | Toluene, Chloroform, Ethyl Acetate | Acceptable for working solutions. | |
| Light Exposure | Ambient laboratory light or sunlight | All solvents | Light-sensitive; photodegradation can occur, forming photoproducts. | |
| Incompatible Materials | N/A | N/A | Avoid contact with strong oxidizing agents. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Materials: this compound solid, appropriate solvent (e.g., Toluene, HPLC or GC grade), volumetric flask (Class A), analytical balance, amber glass vial with PTFE-lined cap.
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Procedure:
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Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
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Accurately weigh the desired amount of this compound using an analytical balance.
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Quantitatively transfer the solid to the volumetric flask.
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Add a small amount of the chosen solvent to dissolve the solid. Gently swirl or sonicate if necessary.
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Once dissolved, fill the flask to the calibration mark with the solvent.
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Cap the flask and invert it several times to ensure the solution is homogeneous.
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Transfer the stock solution to a labeled amber vial for storage.
-
Store the solution at -20°C, protected from light.
-
Protocol 2: Verifying the Stability of a this compound Solution
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Objective: To check for degradation of a stored solution over time.
-
Procedure:
-
When a stock solution is first prepared (Time 0), analyze it using a suitable chromatographic method (e.g., GC-MS or LC-MS). Record the peak area and check for the presence of any impurity peaks.
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At subsequent time points (e.g., 1 month, 3 months, 6 months), re-analyze the stored solution under the exact same instrument conditions.
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Compare the peak area of the analyte at the new time point to the initial peak area. A significant decrease (>5-10%) may indicate degradation.
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Examine the chromatogram for the appearance of new peaks that were not present at Time 0. The presence of new peaks is a strong indicator of degradation.
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For quantitative assessment, compare the response to a freshly prepared standard of known concentration.
-
Visualizations
References
- 1. 93487-20-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 1-Nitropyrene (Dâ, 98%) 50 µg/mL in toluene-DâDLM-1528-1.2 [isotope.com]
- 3. 1-Nitropyrene | 5522-43-0 [chemicalbook.com]
- 4. 1-Nitropyrene Safety Data Sheets(SDS) lookchem [lookchem.com]
Preventing degradation of 1-Nitropyrene-D9 during sample extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of 1-Nitropyrene-D9 during sample extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a deuterated version of 1-nitropyrene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) commonly found in diesel exhaust and other combustion products. It is frequently used as an internal standard in quantitative analysis using mass spectrometry.[1] Ensuring its stability is critical because its degradation during sample preparation leads to inaccurate quantification of the target analyte, 1-nitropyrene.
Q2: What are the primary causes of this compound degradation during sample extraction?
A2: The primary cause of degradation for 1-nitropyrene and its deuterated analogs is photodegradation—decomposition upon exposure to light, particularly UV light.[2] Some nitro-PAHs can also be susceptible to thermal degradation at high temperatures, such as in a hot GC inlet.
Q3: How does the choice of solvent affect the stability of this compound?
A3: The choice of solvent significantly impacts the rate of photodegradation. The photodegradation quantum yield, a measure of the efficiency of a photochemical process, is notably higher in aromatic solvents like toluene and benzene, as well as in polar protic solvents like methanol.[3] In contrast, the degradation rate is lower in nonpolar and polar aprotic solvents.
Q4: Can the deuteration of this compound itself cause analytical issues?
A4: Yes, while stable isotope-labeled standards are generally preferred, deuterated standards can sometimes exhibit unexpected behavior. Issues such as slight differences in chromatographic retention time or extraction recovery compared to the non-deuterated analyte can occur. In rare cases, D-H (deuterium-hydrogen) exchange can happen, particularly in acidic conditions, though this is less common for aromatic compounds.
Troubleshooting Guide
Problem: My recovery for the this compound internal standard is consistently low or variable.
This issue can compromise the accuracy of your quantitative results. The following steps can help you identify and resolve the root cause.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Photodegradation | 1. Work under controlled lighting: Perform all sample preparation steps in a dark room or under yellow/amber light to prevent exposure to UV radiation.2. Use protective materials: Store all samples, extracts, and standards in amber glass vials or vials wrapped in aluminum foil.3. Minimize exposure time: Plan your workflow to reduce the time samples are handled outside of protected storage. |
| Suboptimal Extraction | 1. Optimize Solvent Choice: Dichloromethane (DCM) is a common and effective solvent for extracting nitro-PAHs. Consider mixtures like hexane:acetone for different matrices. Review the data on photodegradation quantum yields to select a solvent that balances extraction efficiency with stability.2. Evaluate Extraction Technique: Accelerated Solvent Extraction (ASE) and Soxhlet are robust methods. Ensure parameters like temperature, pressure, and extraction time are optimized for your specific sample matrix. For thermally labile compounds, keep extraction temperatures low (e.g., below 35°C for rotary evaporation). |
| Analyte Loss During Cleanup | 1. Check SPE Sorbent: If using Solid Phase Extraction (SPE) for cleanup, ensure the sorbent is not too active. Highly active silica gel can irreversibly adsorb polar nitro-PAHs.2. Verify Elution Solvents: Confirm that your elution solvent is strong enough to recover this compound from the cleanup column. |
| Active Site Adsorption | 1. Deactivate Glassware: Silanize all glassware to minimize active sites where the analyte can adsorb.2. Check GC System: PAHs can adsorb to active sites in the GC inlet liner, column, or MS ion source, leading to poor peak shape and low response. Use deactivated liners and perform regular maintenance. |
Data Presentation
Photodegradation of 1-Nitropyrene in Various Solvents
The stability of 1-Nitropyrene is highly dependent on the solvent used when exposed to light. The photodegradation quantum yield (Φ) indicates the efficiency of this light-induced breakdown; a higher value signifies faster degradation. The data below is for the non-deuterated 1-Nitropyrene, but the relative trends are directly applicable to this compound.
| Solvent Type | Solvent | Photodegradation Quantum Yield (Φ) x 10⁻⁴ | Relative Degradation Rate |
| Aromatic | Toluene | 16.0 | Very High |
| Benzene | 14.0 | Very High | |
| Polar Protic | Methanol | 11.0 | High |
| 2-Propanol | 10.0 | High | |
| Polar Aprotic | Acetonitrile | 3.5 | Moderate |
| Nonpolar | Hexane | 2.1 | Low |
| 3-Methylpentane | 1.9 | Low | |
| Carbon Tetrachloride | 1.7 | Low | |
| Data synthesized from studies on 1-nitropyrene photodegradation. The quantum yield is the number of molecules destroyed divided by the number of photons absorbed. |
Experimental Protocols
Protocol: Extraction of this compound from Soil using Accelerated Solvent Extraction (ASE)
This protocol is designed to maximize recovery and minimize degradation of this compound.
1. Sample Preparation (Under Amber Light) a. Air-dry soil samples in the dark to prevent photodegradation. b. Sieve the soil through a 2 mm mesh to ensure homogeneity. c. Weigh approximately 10 g of the homogenized sample and mix thoroughly with a drying agent like anhydrous sodium sulfate or diatomaceous earth.
2. Extraction Cell Loading a. Place a cellulose filter at the bottom of an ASE extraction cell. b. Load the prepared sample into the cell. c. Spike the sample with a known amount of this compound internal standard solution. d. Fill any remaining void space in the cell with Ottawa sand or diatomaceous earth. e. Place a second cellulose filter on top of the sample.
3. Accelerated Solvent Extraction (ASE) a. Solvent: Dichloromethane (DCM). b. Pressure: 1500 psi. c. Temperature: 80°C (Note: While 1-nitropyrene is relatively stable, lower temperatures can be used if co-analyzing more thermally labile compounds). d. Static Time: 5 minutes. e. Extraction Cycles: 2. f. Flush Volume: 60% of cell volume. g. Purge: Nitrogen purge for 90 seconds. h. Collect the extract in an amber glass vial.
4. Extract Concentration a. Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator with a water bath temperature below 35°C. b. Perform a solvent exchange into a solvent suitable for your cleanup step or final analysis (e.g., hexane for silica gel cleanup, or acetonitrile for HPLC).
5. Sample Cleanup (If Necessary) a. Use a silica gel column for cleanup. b. Condition the column with hexane. c. Load the concentrated extract. d. Elute with a hexane and dichloromethane gradient to separate the nitro-PAH fraction. e. Concentrate the final eluent and adjust to the final volume for analysis.
Visualizations
Workflow for Preventing this compound Degradation
The following diagram illustrates the critical workflow differences between a protocol that leads to analyte degradation versus one that ensures its stability.
Caption: Workflow comparison for handling this compound samples.
References
- 1. Facile synthesis of this compound of high isotopic purity | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ESI-MS for 1-Nitropyrene-d9 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization efficiency of 1-Nitropyrene-d9 in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: Which ionization mode is best for this compound analysis?
A1: For nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound, negative ion mode ESI is generally recommended.[1] This is because the nitro group is highly electronegative, facilitating the formation of negative ions. In negative mode, you can expect to observe the molecular radical anion (M-•), a deprotonated molecule ([M-H]⁻), or an adduct with oxygen ([M-H+16]⁻).[1]
Q2: What are the characteristic fragmentation patterns for this compound in ESI-MS/MS?
A2: A key characteristic fragmentation of nitro-PAHs under ESI conditions is the neutral loss of 30 u, which corresponds to the loss of a nitric oxide (NO) radical.[1] This fragmentation is highly specific to the nitro group and can be used for selective detection using techniques like constant neutral loss scanning.[1] For 1-Nitropyrene (MW 247.25), a common transition monitored is m/z 247 → 217. While this specific transition is noted in atmospheric pressure chemical ionization (APCI), a similar fragmentation pattern is expected in ESI.
Q3: What is a good starting point for mobile phase composition?
A3: A reversed-phase separation is typically employed for nitro-PAHs. A good starting point for your mobile phase would be a gradient of acetonitrile and water. The addition of a mobile phase modifier is crucial for efficient ionization. While specific concentrations should be optimized, you can begin with a low concentration of a volatile buffer. For negative ion mode, additives that promote deprotonation can be beneficial. Some literature suggests that tetramethylammonium hydroxide (TMAH) can enhance the ionization efficiency of PAHs in negative-mode ESI by promoting gas-phase deprotonation.
Q4: What is "in-source reduction" and how can it affect my analysis of this compound?
A4: In-source reduction is a phenomenon where the nitro group of an analyte is reduced to an amino group within the ESI source. For this compound, this would result in the formation of 1-Aminopyrene-d9. This can lead to a decreased signal for your target analyte and the appearance of an unexpected ion. To mitigate this, it's advisable to use lower sprayer voltages.
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of this compound.
Problem 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Incorrect Ionization Mode | Ensure the mass spectrometer is operating in negative ion mode . |
| Suboptimal Mobile Phase pH/Additives | The pH and composition of the mobile phase significantly impact ionization efficiency. For negative mode, ensure the conditions favor deprotonation. Experiment with low concentrations of basic additives. Avoid high concentrations of salts which can cause ion suppression. |
| Inefficient Desolvation | Increase the drying gas temperature and flow rate to promote the release of gas-phase ions. Be cautious as excessive temperatures can lead to thermal degradation. |
| Low Cone/Declustering Voltage | This voltage is critical for ion transmission from the source to the mass analyzer. A voltage that is too low will result in poor ion sampling. Gradually increase the cone voltage to find the optimal setting. |
| In-source Reduction | The nitro group may be getting reduced in the ESI source. Try lowering the sprayer voltage to minimize this effect. |
| Poor Chromatographic Peak Shape | Broad or tailing peaks will result in lower signal-to-noise. Optimize your LC method to ensure sharp, symmetrical peaks. This includes selecting an appropriate column and mobile phase gradient. |
Problem 2: High Background Noise or Matrix Effects
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or System | Use high-purity, LC-MS grade solvents and additives. Flush the LC system and MS source to remove any contaminants. |
| Ion Suppression from Matrix Components | Complex sample matrices can interfere with the ionization of the analyte. Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering compounds. You can also dilute the sample to reduce the concentration of matrix components. |
| Inadequate Chromatographic Separation | If co-eluting matrix components are causing suppression, optimize the LC gradient to better separate the analyte from these interferences. |
Problem 3: Inconsistent or Unstable Signal
| Possible Cause | Troubleshooting Steps |
| Unstable Spray | This can be caused by an incorrect sprayer position, a clogged emitter, or an inappropriate flow rate. Optimize the sprayer position relative to the MS inlet. Ensure the emitter is clean and delivering a consistent spray. Pneumatically assisted ESI generally optimizes at flow rates around 0.2 mL/min. |
| Fluctuations in Solvent Delivery | Ensure the LC pumps are delivering a stable and consistent flow of the mobile phase. Degas the solvents properly to prevent bubble formation. |
| Electrical Discharge in the Source | Corona discharge can lead to an unstable signal. In negative mode, reducing the sprayer potential can help to avoid discharge. |
Experimental Protocols
Recommended Starting ESI-MS/MS Parameters for this compound
This table provides a set of starting parameters for the analysis of this compound. These should be optimized for your specific instrument and experimental conditions.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | The nitro group is highly electronegative, favoring negative ion formation.[1] |
| Capillary Voltage | 2.5 - 3.5 kV | A typical starting range for negative mode ESI. Optimize for maximum signal intensity and stability. |
| Cone/Declustering Voltage | 20 - 40 V | This voltage influences ion transmission and in-source fragmentation. Start in the lower end of the range and increase to optimize the signal of the parent ion. |
| Source Temperature | 120 - 150 °C | Aids in desolvation without causing thermal degradation. |
| Desolvation Gas Temperature | 350 - 450 °C | Higher temperatures improve solvent evaporation. |
| Desolvation Gas Flow | 600 - 800 L/hr | A higher flow rate assists in desolvation. |
| Nebulizer Gas Pressure | 30 - 50 psi | Controls the droplet size; higher pressure leads to smaller droplets and more efficient ionization. |
| Collision Energy (for MS/MS) | 15 - 30 eV | Optimize to achieve efficient fragmentation of the precursor ion to the product ion (e.g., m/z 256 → 226 for d9 variant). |
| Precursor Ion (Q1) | m/z 256.1 (for [M-H]⁻ of C₁₆D₉NO₂) | The mass of the deprotonated deuterated 1-nitropyrene. |
| Product Ion (Q3) | m/z 226.1 (for [M-H-NO]⁻) | Corresponds to the neutral loss of 30 u (NO). |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal intensity.
References
Reducing background interference in 1-Nitropyrene-D9 analysis
Technical Support Center: Analysis of 1-Nitropyrene-d9
Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and reduce background interference in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound. The troubleshooting guides are presented in a question-and-answer format to provide clear and direct solutions.
Sample Preparation & Extraction
Question 1: I am observing high background noise and poor sensitivity in my this compound analysis. What is the most likely cause and how can I fix it?
Answer: High background noise and poor sensitivity are often due to matrix effects, where co-eluting compounds from the sample interfere with the ionization of your target analyte.[1] A robust sample cleanup procedure is crucial to remove these interfering components.[2] Consider the following solutions:
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Implement Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and concentrating your analyte of interest.[3] Different sorbents can be used depending on the sample matrix.
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Perform Liquid-Liquid Extraction (LLE): LLE is another common technique to separate this compound from interfering substances based on its solubility in immiscible solvents.[4]
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Use a more specific sample preparation method: For complex matrices like diesel exhaust, specific extraction protocols are available that are optimized for high recovery and low interference.
Question 2: My recoveries for this compound are inconsistent and low. What could be the reason?
Answer: Low and inconsistent recoveries can stem from several factors during sample preparation and extraction. Here are some common causes and their solutions:
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Inappropriate SPE Sorbent: The choice of SPE sorbent is critical for good recovery. For a non-polar compound like this compound, a C18 sorbent is often a good starting point. However, depending on the matrix, other sorbents like Florisil® or silica may provide better cleanup and recovery.
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Improper Elution Solvent in SPE: If the elution solvent is too weak, your analyte will not be fully recovered from the SPE cartridge. Conversely, a solvent that is too strong may co-elute interfering compounds. It is important to optimize the solvent strength to ensure selective elution of this compound.
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Incomplete LLE: Ensure vigorous mixing during LLE to maximize the partitioning of this compound into the organic phase. Also, check the pH of your aqueous phase, as it can influence the extraction efficiency of certain compounds.
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Analyte Loss During Evaporation: When concentrating your sample, be gentle. A strong stream of nitrogen or excessive heat can lead to the loss of semi-volatile compounds like this compound.
Chromatography & Mass Spectrometry
Question 3: I am seeing broad or tailing peaks for this compound in my GC-MS analysis. What should I do?
Answer: Poor peak shape in GC-MS can be caused by several factors related to the gas chromatograph and the column. Here is a troubleshooting guide:
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Check the GC Inlet: A contaminated or active inlet liner is a common cause of peak tailing.[5] Regularly inspect and replace the liner and septum.
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Column Contamination: The front end of the GC column can become contaminated over time. Trimming a small portion (e.g., 10-20 cm) of the column can often resolve this issue.
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Improper Column Installation: Ensure the column is installed correctly in the inlet and the mass spectrometer transfer line with no leaks. Leaks can introduce oxygen and moisture, which can damage the column and affect peak shape.
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Optimize GC Oven Temperature Program: A temperature program that is too fast or does not have an appropriate initial hold time can lead to poor peak shape.
Question 4: My this compound signal is suppressed in my LC-MS/MS analysis. How can I mitigate this?
Answer: Signal suppression in LC-MS/MS is a common manifestation of matrix effects. Here are some strategies to address this:
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Improve Sample Cleanup: As with high background, more effective sample preparation using SPE or LLE is the first line of defense against ion suppression.
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Optimize Chromatography: Modifying the LC mobile phase composition or gradient can help to chromatographically separate this compound from the interfering compounds, reducing their co-elution and impact on ionization.
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Use an Isotopic Internal Standard: this compound itself is an isotopically labeled internal standard. By comparing its signal to a corresponding native standard, you can compensate for signal suppression during quantification.
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Dilute the Sample: If the concentration of interfering matrix components is very high, diluting the sample extract can sometimes reduce the severity of ion suppression.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique can significantly impact the reduction of background interference and the recovery of this compound. While specific data for this compound is limited, the following table summarizes a comparison of different SPE sorbents for the analysis of other semi-volatile organic compounds, which can serve as a useful guide.
| Sample Cleanup Method | Analyte Recovery (%) | Matrix Effect (%) | Key Advantages | Key Disadvantages |
| SPE (C18) | 85 - 105 | 15 - 30 | Good retention for non-polar compounds. | May not remove all polar interferences. |
| SPE (PSA) | 70 - 90 | 10 - 25 | Effective for removing fatty acids and polar interferences. | Can have lower recovery for some non-polar compounds. |
| SPE (GCB) | 50 - 80 | 5 - 15 | Excellent for removing pigments and sterols. | Can adsorb planar molecules like PAHs, leading to lower recovery. |
| SPE (Z-Sep®) | 90 - 110 | 5 - 20 | Broad-spectrum cleanup for a variety of matrices. | Can be more expensive than traditional sorbents. |
| LLE | 70 - 95 | 20 - 40 | Simple and cost-effective. | Can be less selective and result in higher background. |
Note: The data presented in this table is illustrative and based on studies of analogous compounds. Actual performance may vary depending on the specific sample matrix and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Water Samples
This protocol describes a general procedure for extracting this compound from water samples using a C18 SPE cartridge.
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Cartridge Conditioning:
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Pass 5 mL of methanol through a 500 mg C18 SPE cartridge.
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Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to go dry.
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Sample Loading:
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Load up to 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
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Washing:
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Wash the cartridge with 5 mL of a 50:50 (v/v) methanol:water solution to remove polar interferences.
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Dry the cartridge under vacuum for 10-15 minutes.
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Elution:
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Elute the this compound from the cartridge with 5 mL of dichloromethane into a clean collection tube.
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Concentration:
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Evaporate the eluate to near dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a suitable solvent (e.g., 100 µL of toluene or acetonitrile) for GC-MS or LC-MS analysis.
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Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Diesel Particulate Matter (DPM) Filters
This protocol is adapted from methods for extracting nitro-PAHs from DPM.
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Sample Preparation:
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Cut the DPM filter into small pieces and place them in a 10 mL glass vial.
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Add 5 mL of toluene to the vial.
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Extraction:
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Spike the sample with an appropriate internal standard if necessary.
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Sonicate the vial in an ultrasonic bath for 30 minutes.
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Alternatively, shake the vial on a mechanical shaker for 1 hour.
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Phase Separation:
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Allow the particulate matter to settle.
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Carefully transfer the toluene extract to a clean vial, avoiding any solid particles.
-
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Concentration and Cleanup:
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The extract can be concentrated under a gentle stream of nitrogen if needed.
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For cleaner samples, a subsequent cleanup step using a silica gel column may be performed. Elute with a non-polar solvent like hexane to remove polar interferences.
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Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in troubleshooting and experimental design.
Caption: A logical workflow for troubleshooting high background and low sensitivity in this compound analysis.
Caption: A typical workflow for Solid-Phase Extraction (SPE) of this compound.
References
- 1. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Trace Level Detection of 1-Nitropyrene-D9
This technical support center provides troubleshooting guidance and answers to frequently asked questions for the method optimization of trace level detection of 1-Nitropyrene-D9. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Question: Why is the signal intensity for this compound unexpectedly low?
Answer: Low signal intensity for this compound can stem from several factors throughout the analytical workflow.
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Inefficient Extraction: The choice of extraction solvent and method is critical. For diesel particulate matter, ultrasonic extraction with methylene chloride has been shown to yield good recoveries.[1] For airborne particulate matter, a mixture of benzene and ethanol (3:1, v/v) has been used effectively.[2][3] Ensure the extraction is performed for a sufficient duration; for example, rotating samples for a minimum of 12 hours can be effective.[4]
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Sample Loss During Cleanup: Solid-phase extraction (SPE) is a common cleanup step.[5] Losses can occur if the SPE cartridge is not conditioned properly or if the elution solvent is not optimal. For nitro-PAHs, a hexane:DCM gradient on a silica gel cartridge can be effective.
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Suboptimal Ionization: The choice of ionization source in mass spectrometry significantly impacts signal intensity. For LC-MS/MS, Atmospheric Pressure Chemical Ionization (APCI) has been successfully used for the analysis of nitrated polycyclic aromatic hydrocarbons (NPAHs). In some cases, Atmospheric Pressure Photoionization (APPI) may offer more sensitive and repeatable detection. For GC-MS, Negative Ion Chemical Ionization (NICI) can provide enhanced sensitivity.
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Matrix Effects: The sample matrix can suppress the ionization of this compound. A column-switching system in HPLC can help remove interfering substances. Diluting the sample may also mitigate matrix effects, though this will also decrease the analyte concentration.
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Decomposition: 1-Nitropyrene is known to decompose upon exposure to ultraviolet/visible light. It is crucial to protect samples from light during all stages of preparation and analysis.
Question: What could be causing poor chromatographic peak shape (e.g., tailing, broadening) for this compound?
Answer: Poor peak shape can compromise resolution and integration, leading to inaccurate quantification.
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Column Choice: The selection of the analytical column is paramount. For LC-based methods, a C18 stationary phase is commonly used to achieve good separation. For GC analysis, a Restek Rtx-5-ms® column (30 m X 0.32 mm id., 1.0-µm film thickness) or equivalent is a suitable choice.
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Mobile/Stationary Phase Incompatibility: Ensure the mobile phase composition is optimized for the chosen column and analyte. For a C18 column, a gradient of toluene and acetonitrile has been shown to provide optimal separation for related compounds.
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Contamination: Contamination in the analytical system, including the injector, column, or detector, can lead to peak tailing. Regular system maintenance and cleaning are essential.
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Sample Overload: Injecting too concentrated a sample can lead to peak broadening and fronting. If this is suspected, dilute the sample and re-inject.
Question: I am observing high background noise in my chromatogram. How can I reduce it?
Answer: High background noise can interfere with the detection and quantification of trace level analytes.
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Insufficient Sample Cleanup: Complex matrices, such as diesel exhaust particulate, can introduce numerous interfering compounds. A thorough cleanup procedure, such as solid-phase extraction (SPE) on silica gel, is necessary to remove these interferences.
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Solvent Purity: Use high-purity solvents (HPLC or GC grade) for sample preparation and as mobile phases to minimize background noise.
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System Contamination: A contaminated GC-MS or LC-MS/MS system can be a significant source of background noise. Ensure all components, from the injection port to the ion source, are clean.
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Improper Blank Subtraction: Always run a method blank (a sample that has gone through all preparation steps without the analyte) to identify and subtract background signals.
Frequently Asked Questions (FAQs)
Question: What is the primary role of this compound in the analysis of 1-Nitropyrene?
Answer: this compound is a deuterated analog of 1-Nitropyrene and is commonly used as an internal standard in analytical methods. Its chemical and physical properties are very similar to the non-deuterated analyte, meaning it behaves similarly during sample extraction, cleanup, and chromatographic separation. By adding a known amount of this compound to the sample before preparation, any losses of the target analyte during the analytical process can be corrected for, leading to more accurate and precise quantification.
Question: Which analytical technique is more suitable for trace level detection of 1-Nitropyrene: GC-MS or LC-MS/MS?
Answer: Both GC-MS and LC-MS/MS can be used for the trace level detection of 1-Nitropyrene, and the choice often depends on the specific application and available instrumentation.
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LC-MS/MS: This technique offers the advantage of less extensive sample preparation compared to some GC-MS methods. An improved LC-MS/MS method has been reported with a limit of detection of 152 fg on column, which is comparable in sensitivity to GC-NICI-MS methods.
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GC-MS: GC-MS, particularly with a nitrogen chemiluminescence detector or with negative ion chemical ionization (NICI), is also a very sensitive technique for 1-Nitropyrene analysis. It can provide excellent chromatographic resolution.
Question: What are the key parameters to optimize in an LC-MS/MS method for this compound?
Answer: For an LC-MS/MS method, several parameters should be optimized to achieve the best sensitivity and selectivity.
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Ionization Source: The choice of ionization source is critical. Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are often preferred for non-polar compounds like 1-Nitropyrene.
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MS/MS Transitions: For quantitative analysis, specific precursor-to-product ion transitions should be selected in Multiple Reaction Monitoring (MRM) mode. For 1-Nitropyrene, the transition (m/z 247 -> 217) has been used for quantification.
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Chromatographic Conditions: Optimization of the analytical column (e.g., C18), mobile phase composition (e.g., toluene-acetonitrile gradient), and flow rate is necessary to achieve good separation from matrix components.
Question: How should samples containing this compound be prepared from airborne particulate matter?
Answer: A common procedure for extracting 1-Nitropyrene from airborne particulate matter collected on a filter is as follows:
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Internal Standard Spiking: A known amount of this compound is added to the filter sample.
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Solvent Extraction: The filter is extracted, often using ultrasonication, with a suitable solvent mixture such as benzene/ethanol (3:1, v/v). This step is typically repeated to ensure complete extraction.
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Concentration: The combined extracts are concentrated to a smaller volume, for example, under a stream of nitrogen.
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Cleanup: The concentrated extract may require a cleanup step, such as filtration or solid-phase extraction, to remove interfering substances.
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS and HPLC-Fluorescence Method Performance for 1-Nitropyrene Detection
| Parameter | LC-MS/MS Method | HPLC-Fluorescence Method |
| Internal Standard | This compound | This compound |
| Limit of Detection (LOD) | 152 fg on column | 0.32 fmol/injection |
| Limit of Quantitation (LOQ) | 221 fg on column | Not specified |
| Linearity Range | Not specified | 2 to 100 fmol |
| Precision (RSD) | 5.7% - 9.2% for different SRMs | 0.4% - 9.7% (intra- and inter-day) |
| Accuracy/Recovery | 53% - 116% for different SRMs | 94% - 98% (intra- and inter-day) |
Table 2: GC-MS Method Parameters and Performance for 1-Nitropyrene Analysis
| Parameter | NIOSH Method 2560 |
| Instrumentation | GC with Nitrogen Chemiluminescence Detector |
| Column | Restek Rtx-5-ms®, 30 m X 0.32 mm id., 1.0-µm film thickness |
| Extraction Solvent | Toluene |
| Working Range | 0.021 to 104 µg/m³ for a 500 L sample |
| LOD | 10 ng/sample |
| LOQ | 20 ng/sample |
| Recovery | 88.4% to 101.2% from spiked filters |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 1-Nitropyrene in Particulate Matter
This protocol is based on a method for the analysis of 1-Nitropyrene in ambient particulate matter.
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Sample Preparation and Extraction:
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Add a known quantity of this compound internal standard to the particulate matter sample.
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Perform ultrasonic extraction of the sample with an appropriate organic solvent (e.g., methylene chloride or benzene/ethanol).
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Concentrate the extract under reduced pressure.
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Two-Dimensional HPLC:
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Inject the concentrated extract onto the first HPLC column to isolate 1-Nitropyrene.
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The fraction containing 1-Nitropyrene is then passed through an online reduction column packed with a Pt/Rh catalyst to convert 1-Nitropyrene to 1-Aminopyrene.
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The 1-Aminopyrene containing fraction is refocused on a trapping column.
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The trapped analytes are then eluted onto a second HPLC column for separation prior to MS/MS detection.
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MS/MS Detection:
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Utilize an appropriate ionization source, such as APCI or APPI.
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Set the mass spectrometer to operate in MRM mode, monitoring the specific precursor-to-product ion transitions for both 1-Aminopyrene and its deuterated analog.
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Protocol 2: GC-MS Analysis of 1-Nitropyrene in Diesel Particulates
This protocol is based on the NIOSH Method 2560 for the analysis of 1-Nitropyrene.
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Sample Preparation and Extraction:
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Place the filter containing the diesel particulate sample into a GC autosampler vial.
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Add 1 mL of toluene and cap the vial.
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Place the vial on a rotary shaker and rotate for a minimum of 12 hours.
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Filter the extract using a syringe filter into a micro-volume insert in a new autosampler vial.
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GC-MS Analysis:
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Set the gas chromatograph according to the manufacturer's recommendations. A Restek Rtx-5-ms® column (30 m X 0.32 mm id., 1.0-µm film thickness) or equivalent is recommended.
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Inject the sample using an autosampler.
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If the peak area is above the linear range of the calibration standards, dilute the sample with toluene, reanalyze, and apply the appropriate dilution factor.
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Calibration and Quantification:
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Prepare a series of calibration standards by adding known amounts of a 1-Nitropyrene standard solution to vials containing 1 mL of toluene.
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Analyze the calibration standards along with the samples.
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Prepare a calibration graph of peak area versus µg of 1-Nitropyrene to determine the concentration in the samples.
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Visualizations
References
- 1. Optimization of an improved analytical method for the determination of 1-nitropyrene in milligram diesel soot samples by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. benchchem.com [benchchem.com]
- 4. cdc.gov [cdc.gov]
- 5. benchchem.com [benchchem.com]
Impact of solvent choice on 1-Nitropyrene-D9 stability and analysis
This technical support center provides guidance on the impact of solvent choice on the stability and analysis of 1-Nitropyrene-D9. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The main factors affecting the stability of this compound in solution are exposure to light, the choice of solvent, temperature, and the presence of oxygen.[1][2][3] As a nitro-polycyclic aromatic hydrocarbon (nitro-PAH), this compound is susceptible to photodegradation.[1][2] The solvent plays a crucial role in the rate of this degradation.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: this compound is soluble in a variety of organic solvents. For short-term use, solvents such as chloroform, ethyl acetate, acetone, and acetonitrile are suitable. However, for longer-term storage, the choice of solvent is critical to minimize degradation. While there is limited specific data on this compound, studies on the parent compound, 1-Nitropyrene, indicate higher photodegradation rates in toluene, benzene, and polar protic solvents like methanol. Nonpolar and polar aprotic solvents generally show lower degradation yields.
Q3: How should I store solutions of this compound to ensure stability?
A3: To minimize degradation, solutions of this compound should be stored in amber glass vials to protect them from light. It is also recommended to store them at low temperatures, such as -20°C. For extended storage, preparing aliquots to avoid repeated freeze-thaw cycles and purging the vials with an inert gas like nitrogen or argon can further enhance stability by minimizing oxidation.
Q4: What are the common degradation products of this compound?
A4: The photodegradation of 1-Nitropyrene can lead to the formation of several products. The major degradation products identified include 1-hydroxypyrene, various isomers of hydroxy-nitropyrenes, 1-nitrosopyrene, and 1,6- and 1,8-pyrenediones. The formation of these products is dependent on the solvent and the presence of oxygen.
Q5: Can I use this compound as an internal standard for quantitative analysis?
A5: Yes, this compound is widely used as an internal standard for the quantification of 1-Nitropyrene in various samples, including diesel exhaust particulate matter. Its chemical and physical properties are very similar to the unlabeled analyte, allowing it to compensate for variations in sample extraction, cleanup, and instrument response.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting) in LC-MS Analysis
Possible Causes & Solutions
-
Contamination of the LC Column: Contaminants from the sample matrix or previous injections can accumulate on the column, leading to poor peak shape.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
-
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.
-
-
Column Degradation: Operating at a high pH can cause the silica-based column packing to dissolve, leading to a void at the column inlet.
-
Solution: Ensure the mobile phase pH is within the recommended range for your column.
-
-
Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.
-
Solution: Use tubing with the smallest appropriate internal diameter and keep the length to a minimum. Ensure all fittings are properly tightened.
-
Issue 2: Inconsistent or Low Signal Intensity of this compound
Possible Causes & Solutions
-
Degradation of Stock Solution: Exposure to light and/or elevated temperatures can lead to the degradation of your this compound stock solution.
-
Solution: Prepare fresh stock solutions regularly and store them properly in amber vials at low temperatures.
-
-
Adsorption to Labware: Polycyclic aromatic hydrocarbons are known to adsorb to surfaces, which can lead to a loss of analyte.
-
Solution: Using silanized glassware can help to minimize adsorption.
-
-
Ion Suppression in the MS Source: Co-eluting matrix components can suppress the ionization of this compound, leading to a lower signal.
-
Solution: Improve sample clean-up procedures to remove interfering matrix components. You can also try to optimize the chromatography to separate the analyte from the interfering compounds.
-
-
Solvent Effects on Ionization: The choice of solvent can impact the ionization efficiency in the mass spectrometer.
-
Solution: During method development, infuse the analyte in different mobile phase compositions to determine the optimal conditions for ionization.
-
Issue 3: Presence of Unexpected Peaks in the Chromatogram
Possible Causes & Solutions
-
Formation of Degradation Products: As mentioned in the FAQs, this compound can degrade to form various products.
-
Solution: Analyze a freshly prepared standard to confirm the retention times of the parent compound and any potential degradation products. Use mass spectrometry to help identify the unknown peaks.
-
-
Contamination from Solvents or Labware: Impurities in the solvents or leaching from plasticware can introduce extraneous peaks.
-
Solution: Use high-purity, LC-MS grade solvents and avoid the use of plastic containers or pipette tips that may leach contaminants.
-
-
Carryover from Previous Injections: Incomplete washing of the injection port and needle can lead to the appearance of peaks from previous samples.
-
Solution: Optimize the needle wash procedure by using a strong solvent and increasing the wash volume and duration.
-
Data on Photodegradation Quantum Yields
The photodegradation quantum yield (Φ) is a measure of the efficiency of a photochemical process. A higher quantum yield indicates a greater susceptibility to degradation upon exposure to light. The following table summarizes the photodegradation quantum yields of 1-Nitropyrene in various solvents. While this data is for the unlabeled compound, the values are expected to be very similar for this compound.
| Solvent | Solvent Type | Photodegradation Quantum Yield (Φ) x 10³ | Reference |
| Toluene | Aromatic | 1.0 | |
| Benzene | Aromatic | 1.0 | |
| Methanol | Polar Protic | 1.0 | |
| 2-Propanol | Polar Protic | 1.0 | |
| Acetonitrile | Polar Aprotic | 0.1 | |
| Hexane | Nonpolar | 0.1 | |
| Carbon Tetrachloride | Nonpolar | 0.1 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Chosen Solvent
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions (e.g., light exposure and temperature).
Materials:
-
This compound solid standard
-
High-purity solvent (e.g., acetonitrile, methanol)
-
Amber glass vials with screw caps
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system
-
UV lamp (for photodegradation studies)
-
Temperature-controlled chamber or incubator
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).
-
Preparation of Working Solutions: Dilute the stock solution to a suitable concentration for analysis (e.g., 1 µg/mL).
-
Sample Storage:
-
Light Exposure Study: Transfer aliquots of the working solution into clear and amber glass vials. Expose the clear vials to a controlled light source (e.g., UV lamp) for specific time intervals (e.g., 0, 2, 4, 8, 24 hours). Keep the amber vials wrapped in aluminum foil as dark controls.
-
Temperature Study: Store aliquots of the working solution in amber glass vials at different temperatures (e.g., room temperature, 4°C, -20°C) for an extended period (e.g., 0, 1, 7, 30, 90 days).
-
-
Sample Analysis: At each time point, analyze the samples by HPLC or LC-MS.
-
Data Analysis:
-
Calculate the peak area of this compound in each sample.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
The degradation can be modeled using first-order kinetics to determine the degradation rate constant (k) and half-life (t½).
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent this compound signal.
References
- 1. Photodegradation Mechanisms of 1-Nitropyrene, an Environmental Pollutant: the Effect of Organic Solvents, Water, Oxygen, Phenols and Polycyclic Aromatics on the Destruction and Product Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photodegradation mechanisms of 1-nitropyrene, an environmental pollutant: the effect of organic solvents, water, oxygen, phenols, and polycyclic aromatics on the destruction and product yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1-Nitropyrene-D9 Certified Reference Materials for Method Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commercially available 1-Nitropyrene-D9 Certified Reference Materials (CRMs). As a deuterated internal standard, this compound is crucial for achieving accurate and reliable quantification of 1-nitropyrene in various matrices during analytical method validation. This document offers a comparison of available products, detailed experimental protocols for its use, and visual workflows to support your research and development needs.
Product Comparison
The selection of a suitable CRM is paramount for the accuracy and reproducibility of analytical data. Below is a comparison of this compound CRMs from prominent suppliers. It is important to note that obtaining the Certificate of Analysis (CoA) for each specific lot is essential for the most accurate information regarding concentration, uncertainty, and traceability.
| Feature | LGC Standards | Cambridge Isotope Laboratories |
| Product Name | This compound | 1-Nitropyrene (D₉, 98%) |
| CAS Number | 93487-20-8 | 93487-20-8 |
| Format | Neat Solid & Solution (in Toluene-D8) | Solution (in Toluene-D8) |
| Concentration | 50 µg/mL (for solution) | 50 µg/mL |
| Isotopic Purity | ≥ 98 atom % D | Not explicitly stated |
| Chemical Purity | ≥ 98% | 98% |
| Traceability | Information typically available on CoA | Information typically available on CoA |
| Uncertainty | Information typically available on CoA | Information typically available on CoA |
Experimental Protocols
The following is a detailed experimental protocol for the use of this compound CRM as an internal standard for the quantification of 1-nitropyrene in a sample matrix using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock Solution (1 µg/mL):
-
If using a solid CRM, accurately weigh an appropriate amount and dissolve in a certified solvent (e.g., toluene, acetonitrile) to a known volume.
-
If using a solution CRM (e.g., 50 µg/mL), perform a serial dilution with an appropriate solvent to achieve the target concentration.
-
-
Analyte Stock Solution (1 µg/mL):
-
Prepare a stock solution of unlabeled 1-nitropyrene in a similar manner.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix.
-
Add a constant, known concentration of the this compound internal standard working solution to each calibration standard.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
-
Sample Preparation
-
Extraction:
-
Accurately measure a known amount of the sample matrix.
-
Spike the sample with a known amount of the this compound internal standard working solution.
-
Perform a suitable extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction) to isolate the analyte and internal standard.
-
-
Reconstitution:
-
Evaporate the extracted solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
HPLC-MS/MS Analysis
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 30 |
| 10.0 | 30 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
MRM Transitions (Illustrative):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 1-Nitropyrene | 248.1 | 202.1 |
| This compound | 257.1 | 211.1 |
Data Analysis and Method Validation
-
Calibration Curve:
-
Plot the ratio of the peak area of 1-nitropyrene to the peak area of this compound against the concentration of 1-nitropyrene for the calibration standards.
-
Perform a linear regression to obtain the calibration curve.
-
-
Quantification:
-
Determine the concentration of 1-nitropyrene in the samples using the calibration curve.
-
-
Method Validation Parameters:
-
Evaluate the method for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and recovery according to relevant guidelines (e.g., ICH Q2(R1)).
-
Visualizing the Workflow and Application
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Workflow for method validation using this compound CRM.
Caption: Logic of using an internal standard for accurate quantification.
A Guide to Inter-Laboratory Comparison for the Quantification of 1-Nitropyrene Using Isotope Dilution Mass Spectrometry with 1-Nitropyrene-d9
This guide provides a framework for conducting and evaluating an inter-laboratory comparison (ILC) for the analysis of 1-Nitropyrene, a significant environmental and biological marker for diesel exhaust exposure.[1] The use of 1-Nitropyrene-d9 as an internal standard is a cornerstone of achieving accurate and reproducible measurements across different laboratories. This document outlines standardized experimental protocols, presents a template for data comparison, and includes workflows to ensure the consistency and comparability of results, intended for researchers, analytical scientists, and professionals in drug development and environmental health.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Inter-laboratory comparison studies are a critical component of external quality assurance, allowing individual laboratories to benchmark their performance against others.[3][4]
Data Presentation: A Template for Comparison
To facilitate a clear and objective comparison of results from participating laboratories, all quantitative data should be summarized in a structured format. The following table represents a template for reporting key performance metrics for the analysis of 1-Nitropyrene in a standardized sample matrix (e.g., a certified reference material or spiked plasma). The data presented is hypothetical and serves as an example for reporting purposes.
Table 1: Inter-laboratory Performance Metrics for 1-Nitropyrene Quantification
| Laboratory ID | Analytical Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Measured Concentration in Standard Sample (ng/mL) | z-score |
| Lab 01 | GC-NCI-MS | 0.01 | 0.05 | 98.5 | 4.2 | 4.85 | -0.58 |
| Lab 02 | LC-APCI-MS/MS | 0.02 | 0.08 | 103.2 | 6.1 | 5.10 | 0.42 |
| Lab 03 | GC-NCI-MS | 0.015 | 0.06 | 95.7 | 5.5 | 4.70 | -1.18 |
| Lab 04 | LC-ESI-MS/MS | 0.05 | 0.15 | 99.1 | 7.3 | 4.92 | -0.30 |
| Lab 05 | GC-NCI-MS | 0.009 | 0.04 | 101.8 | 3.8 | 5.05 | 0.21 |
| Consensus | - | - | - | - | - | 4.97 (Assigned Value) | - |
Note: The z-score is calculated based on the consensus mean and standard deviation from all participating laboratories to evaluate performance.[5] A z-score between -2.0 and +2.0 is generally considered satisfactory.
Experimental Protocols
Standardized protocols are essential for minimizing inter-laboratory variability. The following are detailed methodologies for two common analytical techniques for 1-Nitropyrene analysis using this compound as an internal standard.
Method 1: Gas Chromatography-Negative Chemical Ionization Mass Spectrometry (GC-NCI-MS)
This method is highly sensitive and suitable for the quantification of 1-Nitropyrene in complex matrices like diesel soot extracts or biological fluids.
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Spike a 1 mL equivalent of the sample (e.g., plasma, urine extract) with 10 µL of this compound internal standard solution (1 µg/mL).
-
Load the sample onto a 500 mg silica SPE cartridge, pre-conditioned with 5 mL of hexane.
-
Wash the cartridge with 10 mL of hexane to remove non-polar interferences.
-
Elute the nitropyrene fraction with 10 mL of a 50:50 (v/v) mixture of hexane and dichloromethane.
-
Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.
-
-
Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5ms).
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Negative Chemical Ionization (NCI) with methane as reagent gas.
-
Ion Source Temperature: 150°C.
-
Selected Ion Monitoring (SIM): Monitor m/z 247 for 1-Nitropyrene and m/z 256 for this compound.
-
-
-
Calibration:
-
Prepare a 7-point calibration curve by spiking blank matrix extract with known amounts of 1-Nitropyrene standard and a fixed amount of this compound internal standard. The concentration range should cover the expected sample concentrations.
-
Method 2: Liquid Chromatography-Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry (LC-APCI-MS/MS)
This method offers high throughput and is also widely used for the analysis of nitrated polycyclic aromatic hydrocarbons (NPAHs).
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Spike a 1 mL equivalent of the sample with 10 µL of this compound internal standard solution (1 µg/mL).
-
Add 3 mL of acetonitrile, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of 50:50 (v/v) methanol/water.
-
-
Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition m/z 247 → 217 for 1-Nitropyrene and m/z 256 → 225 for this compound.
-
-
-
Calibration:
-
Prepare a calibration curve similarly to the GC-MS method, using a suitable concentration range for the LC-MS/MS system.
-
Mandatory Visualizations
Diagrams are provided to illustrate the workflow of the inter-laboratory comparison study and the analytical process.
Caption: Workflow for an Inter-Laboratory Comparison Study.
Caption: Analytical Workflow for 1-Nitropyrene Quantification.
References
A Comparative Guide to 1-Nitropyrene-D9 and Non-Deuterated 1-Nitropyrene Standards for Researchers
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison between 1-Nitropyrene-D9 and its non-deuterated counterpart, offering experimental data and detailed protocols to inform the selection and application of these standards in analytical workflows.
1-Nitropyrene is a significant environmental pollutant, predominantly emitted from diesel engine exhaust, and is recognized as a potent mutagen.[1] Its accurate quantification in environmental and biological matrices is crucial for toxicological studies and human exposure assessment. The use of a deuterated internal standard, such as this compound, is a widely accepted practice to enhance the precision and accuracy of these measurements.[2][3]
Core Functionality: The Role of a Deuterated Internal Standard
This compound serves as an ideal internal standard for the quantitative analysis of 1-nitropyrene.[2] Its chemical properties are nearly identical to the non-deuterated analyte, ensuring that it behaves similarly during sample preparation steps such as extraction, cleanup, and derivatization. This co-behavior allows it to effectively compensate for any sample loss that may occur during these procedures.
However, the key difference lies in its mass. The nine deuterium atoms in this compound give it a distinct mass-to-charge ratio (m/z) that is easily distinguishable from the non-deuterated 1-nitropyrene in mass spectrometry (MS).[4] This mass difference is the cornerstone of the stable isotope dilution method, a highly sensitive and accurate quantification technique.
Physicochemical and Spectrometric Comparison
The primary distinction between this compound and non-deuterated 1-nitropyrene lies in their molecular weights, a direct consequence of the substitution of nine hydrogen atoms with deuterium. This difference is fundamental to their differentiation in mass spectrometry.
| Property | Non-deuterated 1-Nitropyrene | This compound |
| Molecular Formula | C₁₆H₉NO₂ | C₁₆D₉NO₂ |
| Molecular Weight | 247.25 g/mol | 256.30 g/mol |
| CAS Number | 5522-43-0 | 93487-20-8 |
| Appearance | Yellow needles or prisms | Not specified, expected to be similar |
| Key Mass Spec Fragments (EI) | m/z 247 (M+), 217, 201, 189 | Expected m/z 256 (M+), with corresponding shifts in fragment ions |
Chromatographic Behavior: The Isotope Effect
When analyzed by chromatography, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), deuterated and non-deuterated compounds often exhibit slightly different retention times. This phenomenon is known as the chromatographic isotope effect. Typically, the deuterated compound, being slightly less hydrophobic, will elute marginally earlier than its non-deuterated counterpart. While this separation is usually minimal, it is an important consideration when developing and validating analytical methods.
Experimental Protocols
The following are generalized protocols for the analysis of 1-nitropyrene using this compound as an internal standard. Researchers should optimize these methods for their specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like 1-nitropyrene.
1. Sample Preparation and Extraction:
-
Spike the sample (e.g., collected airborne particulate matter on a filter) with a known amount of this compound solution.
-
Perform solvent extraction, for example, using a mixture of hexane and acetone in a Soxhlet apparatus for 16-24 hours.
-
Concentrate the extract under a gentle stream of nitrogen.
-
The extract may require cleanup using solid-phase extraction (SPE) with a silica or Florisil cartridge to remove interfering compounds.
2. GC-MS Instrumental Parameters:
-
GC Column: A capillary column such as an HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet: Splitless injection at 300°C.
-
Oven Program: Initial temperature of 60°C, ramped at 7°C/min to 315°C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Monitor m/z 247 for 1-nitropyrene.
-
Monitor m/z 256 for this compound.
-
3. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the 1-nitropyrene standard to the peak area of the this compound internal standard against the concentration of the 1-nitropyrene standard.
-
Quantify the amount of 1-nitropyrene in the sample by comparing its peak area ratio to the calibration curve.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol
HPLC-MS/MS is a highly sensitive and selective method, particularly for complex matrices, and can be enhanced by an online reduction step.
1. Sample Preparation and Extraction:
-
Spike the sample with a known amount of this compound.
-
Perform ultrasonic extraction with an appropriate solvent like methylene chloride.
-
Reduce the extract to dryness and reconstitute in a mobile phase-compatible solvent.
2. HPLC-MS/MS Instrumental Parameters:
-
HPLC System: A binary or quaternary pump system with an autosampler.
-
HPLC Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium formate.
-
Online Reduction (Optional but recommended for increased sensitivity): An online reduction column packed with a catalyst (e.g., Pt/Rh) can be used to convert 1-nitropyrene to 1-aminopyrene before MS detection.
-
MS Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Define MRM transitions for both the analyte (1-nitropyrene or its reduced form, 1-aminopyrene) and the internal standard (this compound or its reduced form).
-
3. Quantification:
-
Similar to the GC-MS method, create a calibration curve using the peak area ratios of the analyte to the internal standard.
-
Determine the concentration of 1-nitropyrene in the sample from the calibration curve.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of 1-nitropyrene in complex samples. Its ability to mimic the behavior of the non-deuterated analyte during sample processing, combined with its distinct mass spectrometric signature, makes it the gold standard for stable isotope dilution analysis. While a slight chromatographic shift is to be expected, this is a manageable aspect of method development. The provided protocols for GC-MS and HPLC-MS/MS offer robust starting points for researchers aiming to implement these sensitive and reliable analytical techniques.
References
- 1. This compound | CAS 93487-20-8 | LGC Standards [lgcstandards.com]
- 2. 1-Nitropyrene [webbook.nist.gov]
- 3. Analysis of 1-nitropyrene in air particulate matter standard reference materials by using two-dimensional high performance liquid chromatography with online reduction and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS 93487-20-8 | LGC Standards [lgcstandards.com]
Validation of Analytical Methods: A Comparative Guide to 1-Nitropyrene Quantification Using Isotopic Spiking
For researchers, scientists, and drug development professionals engaged in the analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), the accurate and precise quantification of 1-nitropyrene is paramount due to its carcinogenic properties. This guide provides a comparative overview of analytical methods for 1-nitropyrene determination, focusing on the validation and performance characteristics of methods employing 1-Nitropyrene-D9 as an internal standard versus those relying on external standard calibration. The use of a deuterated internal standard, such as this compound, is a hallmark of robust analytical methodology, offering significant advantages in mitigating sample matrix effects and variability in sample preparation and instrument response.
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters for different analytical approaches for the quantification of 1-nitropyrene. The data clearly demonstrates the enhanced precision and accuracy afforded by the use of this compound as an internal standard.
Table 1: HPLC with Fluorescence Detection (HPLC-FLD) using this compound Internal Standard
| Validation Parameter | Performance Metric |
| Linearity (Calibration Range) | 2 to 100 fmol |
| Accuracy (Intra-day) | 94 - 98% |
| Accuracy (Inter-day) | 94 - 98% |
| Precision (RSD, Intra-day) | 0.4 - 9.7% |
| Precision (RSD, Inter-day) | 0.4 - 9.7% |
| Limit of Detection (LOD) | 0.32 fmol/injection |
Data synthesized from a study on 1-nitropyrene in airborne particulate matter.[1]
Table 2: Gas Chromatography with Chemiluminescence Detection (GC-CLD) using External Standard Calibration
| Validation Parameter | Performance Metric |
| Working Range | 0.021 to 104 µg/m³ (for a 500 L sample) |
| Recovery (spiked samples) | 88.4% to 101.2% |
| Limit of Detection (LOD) | 10 ng/sample |
| Limit of Quantification (LOQ) | 20 ng/sample |
Data from NIOSH Method 2560 for 1-nitropyrene in diesel particulates.[2]
Table 3: General Performance Characteristics of Alternative Analytical Techniques for Nitro-PAHs
| Parameter | HPLC-UV | HPLC-FLD (with post-column reduction) | GC-MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% |
| Precision (% RSD) | < 15% | < 10% | < 20% |
| Limit of Detection | ng/mL range | pg/mL range | pg/mL to ng/mL range |
| Selectivity | Moderate | High | Very High |
This table provides a general comparison for related nitro-PAH compounds to illustrate the relative strengths of different techniques.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and adaptation in your own laboratory settings.
Protocol 1: HPLC-FLD with this compound Internal Standard for Airborne Particulate Matter
This method is adapted from a study on the determination of 1-nitropyrene in low-volume ambient air samples.[1]
1. Sample Preparation:
-
Filter samples of airborne particulate matter (PM2.5) are used.
-
Add a known amount of this compound solution as an internal standard to the filter samples.
-
Perform ultrasonic extraction twice with a benzene/ethanol mixture (3/1, v/v).
-
Add dimethyl sulfoxide (DMSO) to the extract and evaporate the benzene-ethanol under a nitrogen stream.
-
Mix the resulting DMSO solution with acetonitrile and filter through a 0.45 µm pore size centrifugal filter.
2. HPLC-FLD Analysis:
-
HPLC System: A standard high-performance liquid chromatography system equipped with a fluorescence detector and a column-switching system.
-
Columns: A pre-treatment column, a separation column (e.g., polymeric ODS), and an on-line reduction column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
On-line Reduction: The eluent from the separation column passes through a reduction column to convert 1-nitropyrene and this compound to their corresponding fluorescent amino-derivatives.
-
Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the amino-pyrene derivatives. The amino derivative of this compound should be chromatographically resolved from the amino derivative of 1-nitropyrene.
3. Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the 1-aminopyrene to the peak area of the 1-aminopyrene-D9 against the concentration ratio.
-
Quantify the amount of 1-nitropyrene in the samples using this calibration curve.
Protocol 2: GC-CLD with External Standard Calibration for Diesel Particulates
This protocol is based on NIOSH Method 2560.[2]
1. Sample Preparation:
-
Collect diesel particulate matter on a glass fiber filter.
-
Extract the filter with toluene by shaking for a minimum of 12 hours.
-
Filter the extract and transfer it to an autosampler vial.
2. GC-CLD Analysis:
-
GC System: A gas chromatograph equipped with a chemiluminescence detector.
-
Column: A capillary column suitable for PAH analysis (e.g., Rtx-5-ms®).
-
Carrier Gas: Helium.
-
Injection: Use an autosampler for consistent injection volumes.
-
Detector: A chemiluminescence detector optimized for nitrogen-containing compounds.
3. Quantification:
-
Prepare a series of external calibration standards of 1-nitropyrene in toluene.
-
Generate a calibration curve by plotting the peak area of 1-nitropyrene against the concentration of the standards.
-
Quantify the amount of 1-nitropyrene in the sample extracts by comparing their peak areas to the calibration curve.
-
Correct the final concentration for the recovery rate, which should be determined by analyzing spiked blank filters.
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical workflows for analytical method validation using an internal standard versus an external standard.
References
The Analytical Edge: Evaluating 1-Nitropyrene-d9 as an Internal Standard for Accurate and Precise Quantification
In the precise world of analytical chemistry, particularly in environmental and toxicological studies, the accuracy and precision of measurements are paramount. The quantification of 1-nitropyrene, a potent mutagen and a marker for diesel exhaust, demands a robust analytical methodology. A key component of achieving reliable results is the use of an appropriate internal standard. This guide provides a comprehensive comparison of 1-Nitropyrene-d9 as an internal standard, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Performance of this compound: A Data-Driven Comparison
The primary role of an internal standard is to compensate for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of the analytical method. This compound, a deuterated analog of the target analyte, is an ideal internal standard due to its similar chemical and physical properties to 1-nitropyrene. This similarity ensures that it behaves in a comparable manner during extraction, cleanup, and chromatographic analysis, effectively correcting for any losses or variations.
A study utilizing a two-dimensional high-performance liquid chromatography (HPLC) method with online reduction and tandem mass spectrometry (MS/MS) detection for the analysis of 1-nitropyrene in air particulate matter provides compelling evidence for the efficacy of this compound. In this method, deuterated this compound was added to each sample prior to extraction to serve as an internal standard for the quantification of 1-nitropyrene.[1]
The accuracy and precision of this assay, when applied to various standard reference materials (SRMs), are summarized in the table below.
| Standard Reference Material (SRM) | Accuracy (%) | Precision (±%) |
| SRM 1650b | 110 | 5.7 |
| SRM 2975 | 116 | 7.1 |
| SRM 1649a | 108 | 5.8 |
| SRM 1648 | 53 | 9.2 |
| Table 1: Accuracy and Precision of 1-Nitropyrene Analysis using this compound as an Internal Standard.[1] |
The data demonstrates excellent accuracy (recoveries ranging from 108% to 116%) and high precision for SRMs 1650b, 2975, and 1649a.[1] The lower accuracy for SRM 1648 may be attributable to matrix effects specific to that material. The use of a deuterated internal standard is crucial for achieving such reliable results, as it effectively accounts for sample-specific variations.[2]
Further studies have also highlighted the utility of this compound in various analytical methods for the determination of nitropolycyclic aromatic hydrocarbons (NPAHs).[3] For instance, a method for analyzing 1-nitropyrene in diesel particulate matter reported recoveries ranging from 73% to 114% from a standard reference material, indicating good accuracy of the overall analytical procedure. Another study focusing on diesel soot samples achieved recoveries between 82% and 105% for a reference material.
Experimental Workflow and Protocols
To provide a clear understanding of how this compound is utilized in a typical analytical workflow, a generalized experimental protocol is outlined below. This protocol is based on common practices in the field and the methodologies described in the cited literature.
Experimental Workflow Diagram
Caption: A generalized workflow for the analysis of 1-nitropyrene using this compound as an internal standard.
Key Experimental Protocols
1. Sample Preparation and Extraction:
-
Objective: To extract 1-nitropyrene and the internal standard from the sample matrix.
-
Protocol:
-
Accurately weigh or measure the sample (e.g., air particulate matter collected on a filter).
-
Add a known amount of this compound solution in a suitable solvent (e.g., toluene) to the sample. This is the "spiking" step.
-
Perform extraction using an appropriate technique, such as ultrasonic extraction with an organic solvent.
-
Concentrate the extract under reduced pressure to a smaller volume.
-
Subject the concentrated extract to a cleanup procedure, such as solid-phase extraction (SPE), to remove interfering substances.
-
2. Instrumental Analysis (LC-MS/MS):
-
Objective: To separate 1-nitropyrene and this compound from other components and detect them with high sensitivity and specificity.
-
Protocol:
-
Inject a portion of the cleaned-up sample extract into a two-dimensional HPLC system.
-
The first dimension of HPLC is used for initial separation.
-
The fraction containing 1-nitropyrene and this compound is then transferred to a second HPLC column for further separation.
-
Following the second separation, the eluent is introduced into a tandem mass spectrometer (MS/MS) for detection.
-
The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring) to selectively detect the parent and daughter ions of both 1-nitropyrene and this compound.
-
3. Quantification:
-
Objective: To calculate the concentration of 1-nitropyrene in the original sample.
-
Protocol:
-
Measure the peak areas of both the native 1-nitropyrene and the deuterated internal standard (this compound).
-
Calculate the response ratio by dividing the peak area of 1-nitropyrene by the peak area of this compound.
-
Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of 1-nitropyrene and a constant concentration of this compound. Plot the response ratio against the concentration of 1-nitropyrene.
-
Determine the concentration of 1-nitropyrene in the sample by interpolating its response ratio on the calibration curve.
-
Logical Relationship Diagram for Quantification
Caption: The logical process for determining analyte concentration using the internal standard method.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate and precise quantification of 1-nitropyrene in complex matrices. Its chemical similarity to the analyte ensures effective compensation for variations during sample processing and analysis. The experimental data presented demonstrates the high levels of accuracy and precision that can be achieved with this approach. For researchers, scientists, and drug development professionals engaged in the analysis of 1-nitropyrene, the adoption of this compound as an internal standard is a critical step towards generating high-quality, defensible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison between external and internal standard calibration in the validation of an analytical method for 1-hydroxypyrene in human urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis of this compound of high isotopic purity | CoLab [colab.ws]
Cross-Validation of Analytical Platforms for 1-Nitropyrene-D9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical platforms for the quantification of 1-Nitropyrene-D9: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical technique is critical for obtaining reliable and accurate data in research, environmental monitoring, and drug development. This document summarizes the performance characteristics of each platform, provides detailed experimental protocols, and includes visualizations to aid in understanding the analytical workflows. This compound is a deuterated internal standard used for the accurate quantification of 1-nitropyrene, a significant environmental pollutant and a marker for diesel exhaust exposure.
Data Presentation: A Comparative Analysis of Analytical Methods
The choice of an analytical platform is a critical decision driven by factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the quantitative performance of HPLC-FLD, GC-MS, and LC-MS/MS for the analysis of 1-nitropyrene, with this compound being the ideal internal standard for these methods.
Table 1: Performance Characteristics of HPLC-FLD for 1-Nitropyrene Analysis
| Parameter | Performance |
| Limit of Detection (LOD) | 0.32 fmol/injection[1] |
| Calibration Range | 2 to 100 fmol[1] |
| Recovery | > 92.3% (for similar compounds)[2] |
| Precision (RSD%) | < 8.5% (for similar compounds)[2] |
Table 2: Performance Characteristics of GC-MS for 1-Nitropyrene Analysis
| Parameter | Performance |
| Limit of Detection (LOD) | 10 ng/sample[3] |
| Limit of Quantification (LOQ) | 20 ng/sample |
| Working Range | 0.021 to 104 µg/m³ for a 500 L air sample |
| Recovery | 88.4% to 101.2% (from spiked filters) |
| Precision (RSD%) | Not explicitly stated |
Table 3: Performance Characteristics of LC-MS/MS for 1-Nitropyrene Analysis
| Parameter | Performance |
| Limit of Detection (LOD) | 152 fg on column |
| Limit of Quantification (LOQ) | 221 fg on column |
| Linearity | 1 to 15 µg/L (r > 0.999) |
| Accuracy (Recovery) | 108% to 116% (for Standard Reference Materials) |
| Precision (RSD%) | 5.7% to 9.2% (for Standard Reference Materials) |
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical results. This section outlines generalized experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is often employed for its robustness and cost-effectiveness. For the analysis of 1-nitropyrene, a reduction step is necessary to convert it to the highly fluorescent 1-aminopyrene.
-
Sample Preparation:
-
Spike the sample with a known amount of this compound as an internal standard.
-
Extract the sample using a suitable organic solvent (e.g., toluene, dichloromethane) via sonication or Soxhlet extraction.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Perform a clean-up step using solid-phase extraction (SPE) with a silica gel cartridge.
-
The extracted 1-nitropyrene is then reduced to 1-aminopyrene. This can be achieved offline using a reducing agent like zinc powder and hydrochloric acid, or online with a reduction column.
-
-
Instrumentation:
-
HPLC system equipped with a fluorescence detector.
-
Analytical column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
A column-switching system can be used to remove interfering substances.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of methanol and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Fluorescence Detection: Excitation at 365 nm and emission at 436 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Sample Preparation:
-
Add this compound internal standard to the sample.
-
Perform extraction using a solvent mixture such as hexane and acetone in a Soxhlet extractor for 16-24 hours.
-
Concentrate the extract using a rotary evaporator.
-
Clean up the sample using an SPE cartridge.
-
Evaporate the collected fraction to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Instrumentation:
-
GC system coupled to a Mass Spectrometer.
-
Injector: Splitless mode.
-
Column: A capillary column suitable for PAH analysis (e.g., Rxi®-PAH, 40 m x 0.18 mm x 0.07 µm).
-
-
GC-MS Parameters:
-
Inlet Temperature: 275°C.
-
Oven Temperature Program: Start at 80°C (hold for 1 min), ramp to 210°C at 37°C/min, then to 260°C at 3°C/min, and finally to 350°C at 11°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.4 mL/min.
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI) for enhanced sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for trace-level analysis in complex matrices.
-
Sample Preparation:
-
Add this compound internal standard to the sample prior to extraction.
-
Perform ultrasonic extraction of the sample with an organic solvent.
-
Concentrate the sample under reduced pressure.
-
-
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Analytical Column: A suitable reversed-phase column.
-
An online reduction column can be used to convert 1-nitropyrene to 1-aminopyrene before MS/MS detection for improved sensitivity.
-
-
LC-MS/MS Parameters:
-
Mobile Phase: A gradient of acetonitrile and water with a suitable modifier.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. For 1-nitropyrene, the transition of m/z 247 → 217 is commonly used.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical platforms for this compound analysis.
Caption: Simplified metabolic pathways of 1-Nitropyrene.
References
A Comparative Guide to Isotope Dilution Mass Spectrometry for 1-Nitropyrene Analysis Utilizing 1-Nitropyrene-D9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isotope dilution mass spectrometry (IDMS) using 1-Nitropyrene-D9 for the quantification of 1-nitropyrene, a significant environmental pollutant and a marker for diesel exhaust exposure. The performance of this highly accurate method is compared with alternative analytical techniques, supported by experimental data to inform methodology selection in research and developmental applications.
1-Nitropyrene (1-NP), a nitro-polycyclic aromatic hydrocarbon, is a product of incomplete combustion and is prevalent in diesel engine exhaust.[1] Its mutagenic and carcinogenic properties necessitate sensitive and accurate quantification in various matrices, from environmental samples to biological tissues.[2] Isotope dilution mass spectrometry stands out as a definitive method for such analyses due to its ability to correct for sample loss during preparation and analysis, thereby providing high accuracy and precision.[3]
Performance Comparison of Analytical Methods for 1-Nitropyrene Quantification
The selection of an analytical method for 1-nitropyrene quantification is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of IDMS using this compound against common alternative methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (RSD%) | Key Advantages | Key Disadvantages |
| Isotope Dilution Mass Spectrometry (IDMS) with this compound | Typically in the low pg range[4] | Low pg range[4] | High (Corrects for sample loss) | Excellent (<5%) | High accuracy and precision, corrects for matrix effects and sample loss. | Requires mass spectrometer and isotopically labeled standard. |
| High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | 0.32 fmol/injection | ~1 fmol/injection | 94-98% | 0.4-9.7% | Good sensitivity, widely available instrumentation. | Susceptible to matrix interference, may require derivatization for enhanced sensitivity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 1-5 pg (with MS/MS) | ~10-20 ng/sample (NIOSH 2560) | 73-114% (NIOSH 2560) | <15% | High separation efficiency, good for complex mixtures. | May require derivatization, potential for thermal degradation of the analyte. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Isotope Dilution Mass Spectrometry (IDMS) using this compound
This protocol describes the quantification of 1-nitropyrene in a solid matrix (e.g., diesel particulate matter) using IDMS with a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a glass vial.
-
Spike the sample with a known amount of this compound internal standard solution in toluene.
-
Add 10 mL of toluene and sonicate for 30 minutes.
-
Centrifuge the sample and transfer the supernatant to a clean vial.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Filter the concentrated extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
Instrumentation (GC-MS):
-
Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL in splitless mode.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.
-
Ions to Monitor:
-
1-Nitropyrene (native): m/z 247 (quantification), 217, 201 (confirmation).
-
This compound (internal standard): m/z 256 (quantification).
-
-
-
Quantification:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of 1-nitropyrene and a fixed concentration of this compound.
-
Plot the ratio of the peak area of the native analyte to the internal standard against the concentration of the native analyte.
-
Calculate the concentration of 1-nitropyrene in the sample by comparing its peak area ratio to the calibration curve.
-
IDMS Workflow for 1-Nitropyrene Analysis.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is suitable for the quantification of 1-nitropyrene in liquid samples or extracts.
Methodology:
-
Sample Preparation:
-
For aqueous samples, perform a liquid-liquid extraction with a suitable solvent like dichloromethane or solid-phase extraction (SPE) for sample cleanup and concentration.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrumentation (HPLC-FLD):
-
HPLC System: With a binary or quaternary pump and an autosampler.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector:
-
Excitation Wavelength: 375 nm.
-
Emission Wavelength: 420 nm.
-
-
-
Quantification:
-
Prepare a series of external calibration standards of 1-nitropyrene in the mobile phase.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of 1-nitropyrene in the sample by comparing its peak area to the calibration curve.
-
HPLC-FLD Workflow for 1-Nitropyrene Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard GC-MS method without isotope dilution for the analysis of 1-nitropyrene.
Methodology:
-
Sample Preparation:
-
Follow a similar extraction procedure as for the IDMS method (solvent extraction, concentration, and filtration), but without the addition of an internal standard.
-
-
Instrumentation (GC-MS):
-
Gas Chromatograph: Similar to the IDMS method.
-
Injection: 1 µL in splitless mode.
-
Oven Program: Same as the IDMS method.
-
Mass Spectrometer: Operated in full scan mode or SIM mode.
-
Full Scan Range: m/z 50-300.
-
SIM Ions: m/z 247, 217, 201.
-
-
-
Quantification:
-
Prepare external calibration standards of 1-nitropyrene in toluene.
-
Generate a calibration curve by plotting the peak area of the quantification ion (m/z 247) against the concentration.
-
Quantify 1-nitropyrene in the sample by comparing its peak area to the calibration curve.
-
References
- 1. 1-Nitropyrene | C16H9NO2 | CID 21694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of this compound of high isotopic purity | CoLab [colab.ws]
- 4. gcms.cz [gcms.cz]
A Comparative Guide to the Linearity and Range of Detection for 1-Nitropyrene Analysis Using 1-Nitropyrene-D9 as an Internal Standard
This guide provides a comparative overview of analytical methodologies for the quantification of 1-Nitropyrene, a significant environmental and biological marker, utilizing its deuterated analogue, 1-Nitropyrene-D9, as an internal standard. The focus is on the performance characteristics, specifically the linearity and detection limits, of common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of 1-Nitropyrene in various matrices.
Introduction to Internal Standardization with this compound
In analytical chemistry, an internal standard is a chemical substance that is added in a consistent amount to samples, calibration standards, and blanks. The purpose of the internal standard is to correct for the loss of analyte during sample preparation and analysis. This compound is an ideal internal standard for 1-Nitropyrene analysis because it has very similar chemical and physical properties to the analyte, but it can be distinguished by its mass in a mass spectrometer. The use of an isotopically labeled internal standard, such as this compound, in what is known as isotope dilution mass spectrometry, is considered a high-quality method for quantitative analysis.
It is important to note that a traditional calibration curve for the internal standard itself is not typically generated. Instead, the ratio of the analyte signal to the internal standard signal is plotted against the analyte concentration to create the calibration curve. This approach significantly improves the accuracy and precision of the quantification.
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of different analytical methods that employ this compound as an internal standard for the quantification of 1-Nitropyrene.
| Parameter | HPLC-MS | LC-MS/MS | GC-MS |
| Analyte | 1-Nitropyrene | 1-Nitropyrene | 1-Nitropyrene |
| Internal Standard | This compound | This compound | This compound |
| Linear Range | 1 - 15 µg/L[1] | 2 - 100 fmol on column | Not explicitly stated, but a working range of 0.021 to 104 µg/m³ for a 500 L air sample is noted. |
| Correlation Coefficient (R²) | > 0.999[1] | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 0.2 µg/L[1] | 152 fg on column[2] | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 221 fg on column[2] | Not explicitly stated |
Note: The provided data is for the quantification of 1-Nitropyrene using this compound as an internal standard. The linearity and detection limits are for the analyte calibration curve, not for the internal standard itself.
Experimental Protocols
Below are detailed methodologies for the analysis of 1-Nitropyrene using this compound as an internal standard with LC-MS/MS and GC-MS.
1. LC-MS/MS Method for 1-Nitropyrene in Air Particulate Matter
This method is suitable for the detection and quantification of 1-Nitropyrene in low-volume ambient particulate matter samples.
-
Sample Preparation:
-
Add a known amount of this compound internal standard solution to the air particulate matter sample.
-
Perform ultrasonic extraction of the sample with an organic solvent (e.g., acetone).
-
Concentrate the sample extract under reduced pressure.
-
-
Chromatographic Conditions:
-
HPLC System: Two-dimensional HPLC system.
-
Column 1 (Isolation): A suitable column for isolating 1-Nitropyrene.
-
Online Reduction: The isolated 1-Nitropyrene is converted to 1-aminopyrene (1-AP) in a column packed with a Pt/Rh catalyst.
-
Trapping Column: The 1-AP containing fraction is refocused on a trapping column.
-
Column 2 (Separation): A second HPLC column for the separation of 1-AP.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Tandem mass spectrometer (MS/MS).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode (for 1-AP).
-
Detection: Multiple Reaction Monitoring (MRM) of the transition specific for 1-AP and its deuterated analogue.
-
2. GC-MS Method for 1-Nitropyrene in Diesel Particulates
This method was developed for the analysis of 1-Nitropyrene in a diesel particulate matrix.
-
Sample Preparation:
-
Extract the filter containing diesel particulates with toluene.
-
Add a known amount of this compound internal standard.
-
Filter the extract into a GC vial.
-
-
Chromatographic Conditions:
-
GC System: Gas chromatograph with a split/splitless injector.
-
Column: Restek Rtx-5-ms®, 30 m x 0.32 mm ID, 1.0-µm film thickness (or equivalent).
-
Carrier Gas: Helium.
-
Temperature Program: Optimized for the separation of 1-Nitropyrene.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Mass spectrometer capable of selected ion monitoring (SIM).
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Monitor the characteristic ions for both 1-Nitropyrene and this compound.
-
Workflow for Quantification using an Internal Standard
The following diagram illustrates the general workflow for the quantification of an analyte using an internal standard method.
Caption: Workflow for analyte quantification using the internal standard method.
Comparison of Alternatives
While this compound is the most suitable internal standard for 1-Nitropyrene analysis due to its isotopic relationship, other deuterated polycyclic aromatic hydrocarbons (PAHs) could potentially be used if they are not present in the samples and have similar extraction and ionization efficiencies. However, the use of a non-isotopically labeled internal standard would likely result in lower accuracy and precision.
In terms of analytical methods, both GC-MS and LC-MS/MS are powerful techniques for the analysis of 1-Nitropyrene.
-
GC-MS is a robust and widely available technique that provides excellent separation for many volatile and semi-volatile compounds.
-
LC-MS/MS offers the advantage of analyzing less volatile and thermally labile compounds without the need for derivatization. The use of tandem mass spectrometry (MS/MS) provides very high selectivity and sensitivity, as evidenced by the significantly lower detection limits compared to single quadrupole MS methods.
The choice between GC-MS and LC-MS/MS will depend on the specific application, the complexity of the sample matrix, and the required sensitivity. For ultra-trace analysis of 1-Nitropyrene in complex environmental or biological samples, LC-MS/MS is often the preferred method.
References
Advancing Analytical Precision: A Comparative Guide to Method Detection and Quantification Limits of 1-Nitropyrene-d9
For Immediate Release
In the landscape of analytical research and drug development, the accurate detection and quantification of trace compounds are paramount. This guide provides a comprehensive comparison of the Method Detection Limit (MDL) and Limit of Quantification (LOQ) for 1-Nitropyrene-d9, a critical deuterated internal standard used in the analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). The data presented herein offers valuable insights for researchers, scientists, and drug development professionals seeking to optimize their analytical methods for enhanced sensitivity and reliability.
Unparalleled Sensitivity with Isotope Dilution Mass Spectrometry
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust analytical chemistry, particularly for trace-level analysis. By incorporating a known quantity of the deuterated standard into a sample, analysts can effectively correct for analyte loss during sample preparation and instrumental analysis. This approach significantly improves the accuracy and precision of quantification, especially at concentrations approaching the limits of detection.
Recent studies employing advanced analytical techniques have established remarkably low detection and quantification limits for this compound. A highly sensitive two-dimensional high-performance liquid chromatography with online reduction and tandem mass spectrometry (HPLC-MS/MS) method has demonstrated an analytical Method Detection Limit (MDL) of 152 femtograms (fg) and a Limit of Quantification (LOQ) of 221 fg on-column.[1] Another study utilizing HPLC with fluorescence detection, with this compound as an internal standard, reported a detection limit of 0.32 femtomoles (fmol) per injection.
These figures represent a significant leap in analytical sensitivity compared to methods relying on non-deuterated standards. For instance, a common method for the analysis of 1-Nitropyrene reports a more conservative MDL of 3.4 nanograms (ng) per sample and an LOQ of 11.5 ng per sample, with more practical and repeatable limits suggested at 10 ng/sample for the Limit of Detection (LOD) and 20 ng/sample for the LOQ. Another HPLC-based method for 1-Nitropyrene indicated a detection limit of 0.2 micrograms per liter (µg/L).[2]
Comparative Performance Data
The following table summarizes the MDL and LOQ values for this compound and its non-deuterated analog, 1-Nitropyrene, across different analytical platforms. The data underscores the superior performance achieved with the use of the deuterated standard in conjunction with high-resolution mass spectrometry.
| Analyte | Analytical Method | Method Detection Limit (MDL) | Limit of Quantification (LOQ) | Matrix |
| This compound | 2D HPLC-MS/MS | 152 fg (on-column)[1] | 221 fg (on-column)[1] | Standard Solution |
| 1-Nitropyrene | HPLC-Fluorescence | 0.32 fmol/injection | Not Reported | Standard Solution |
| 1-Nitropyrene | GC-NPD | 10 ng/sample | 20 ng/sample | Spiked Media |
| 1-Nitropyrene | HPLC-APCI-MS | 0.2 µg/L[2] | Not Reported | Standard Solution |
Experimental Protocols
The determination of MDL and LOQ values is a statistically defined process. The following outlines the general procedure and a specific, highly sensitive method for this compound.
General Procedure for MDL and LOQ Determination
The Method Detection Limit is statistically determined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results. The Limit of Quantification is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
A common approach for determining the MDL involves the analysis of at least seven replicate samples spiked with the analyte at a concentration estimated to be one to five times the resulting MDL. The standard deviation of the replicate measurements is then calculated.
MDL = t(n-1, 1-α = 0.99) * S
Where:
-
t(n-1, 1-α = 0.99) is the Student's t-value for a 99% confidence level and n-1 degrees of freedom.
-
S is the standard deviation of the replicate analyses.
The LOQ is often operationally defined as a multiple of the MDL, typically 3 to 10 times the MDL, or determined by establishing the lowest concentration on a calibration curve that can be measured with acceptable precision and accuracy.
High-Sensitivity HPLC-MS/MS Method for this compound
This method involves a two-dimensional HPLC system with online reduction and detection by tandem mass spectrometry.
1. Sample Preparation:
-
Samples (e.g., extracts from air particulate matter) are subjected to ultrasonic extraction in an appropriate organic solvent.
-
A known amount of this compound is added as an internal standard.
-
The extract is concentrated under reduced pressure.
2. Chromatographic Separation and Online Reduction:
-
The concentrated extract is injected into the first dimension of the HPLC system, where this compound is isolated on the primary HPLC column.
-
The fraction containing this compound is then passed through an online reduction column packed with a Platinum/Rhodium (Pt/Rh) catalyst, which converts it to 1-Aminopyrene-d8.
-
The resulting amine-containing fraction is focused on a trapping column.
3. Second Dimension Separation and Mass Spectrometric Detection:
-
The trapped analytes are eluted onto a second HPLC column for further separation.
-
Detection is performed using a tandem mass spectrometer (MS/MS) operating in a selected reaction monitoring (SRM) mode for maximum sensitivity and selectivity.
Experimental Workflow Visualization
The following diagram illustrates the key stages in the determination of MDL and LOQ for this compound using the described high-sensitivity HPLC-MS/MS method.
Caption: Workflow for MDL and LOQ determination of this compound.
References
- 1. Analysis of 1-nitropyrene in air particulate matter standard reference materials by using two-dimensional high performance liquid chromatography with online reduction and tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of an improved analytical method for the determination of 1-nitropyrene in milligram diesel soot samples by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of different extraction methods for 1-Nitropyrene-D9 recovery
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-Nitropyrene-d9, a deuterated internal standard crucial for the analysis of the potent mutagen 1-nitropyrene, is fundamentally dependent on the efficiency of the chosen extraction method. This guide provides a comparative analysis of common laboratory extraction techniques, offering insights into their recovery efficiencies, procedural workflows, and overall performance. The selection of an optimal extraction method is critical for ensuring reliable and reproducible results in environmental monitoring, toxicology studies, and drug development applications.
Performance Comparison of Extraction Methods
The following table summarizes the quantitative performance of various extraction methods for the recovery of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), including 1-nitropyrene. While direct comparative studies on this compound are limited, the data presented for its non-deuterated analogue provides a strong basis for method selection.
| Extraction Method | Analyte | Matrix | Average Recovery (%) | Key Advantages | Key Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | 1-Nitropyrene | Diesel Soot (SRM 2975) | 82 - 105%[1] | Fast, relatively low cost, suitable for multiple samples.[2] | Recovery can be matrix-dependent. |
| Ultrasound-Assisted Extraction (UAE) | 1-Nitropyrene | Spiked Glass Fiber Filters | 88.4 - 101.2%[3] | Simple setup, efficient for particulate matter. | Potential for analyte degradation with excessive sonication. |
| Soxhlet Extraction (SOX) | Nitro-PAHs | Solid Environmental Matrices | High (often a benchmark)[2] | Well-established, simple, exhaustive extraction.[2] | Time-consuming, large solvent consumption. |
| Solid-Phase Extraction (SPE) | General Analytes | Liquid Samples | Generally High & Reproducible | High selectivity, automation-friendly, reduced solvent use. | Higher cost of consumables, potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | General Analytes | Liquid Samples | Variable (can be lower than SPE) | Simple, cost-effective for simple matrices. | Can be labor-intensive, may form emulsions, larger solvent volumes. |
Experimental Workflows
The selection of an extraction method is often a trade-off between recovery efficiency, sample throughput, cost, and the nature of the sample matrix. Below are diagrams illustrating the typical experimental workflows for Ultrasound-Assisted Extraction and Solid-Phase Extraction.
Detailed Experimental Protocols
Ultrasound-Assisted Extraction (UAE) for 1-Nitropyrene from Diesel Particulates
This protocol is adapted from established methods for the extraction of nitro-PAHs from solid matrices.
Apparatus and Materials:
-
Ultrasonic bath or probe sonicator
-
Centrifuge or filtration apparatus
-
Concentrator apparatus (e.g., rotary evaporator)
-
Vials for sample collection
-
Extraction solvent (e.g., dichloromethane or toluene)
-
Anhydrous sodium sulfate (if sample contains moisture)
Procedure:
-
A precisely weighed amount of the sample matrix (e.g., 10-20 g of diesel soot) is placed into a suitable vessel. If moisture is present, the sample is mixed with anhydrous sodium sulfate.
-
A specific volume of the extraction solvent (e.g., 20 mL of dichloromethane) is added to the vessel.
-
The vessel is placed in an ultrasonic bath, or a sonicator probe is submerged in the mixture.
-
The sample is sonicated for a period of 15-60 minutes.
-
Following sonication, the extract is separated from the solid residue by centrifugation or filtration.
-
The extraction process may be repeated with fresh solvent to enhance recovery.
-
The collected extracts are combined and then concentrated to a smaller volume before analysis.
Solid-Phase Extraction (SPE) - General Protocol
This protocol outlines the general steps for SPE, which can be optimized for this compound by selecting the appropriate sorbent and solvents.
Apparatus and Materials:
-
SPE cartridges (e.g., C18 or other suitable reversed-phase sorbent)
-
SPE manifold
-
Conditioning, equilibration, washing, and elution solvents
-
Collection vials
Procedure:
-
Cartridge Conditioning: The SPE cartridge is conditioned by passing a solvent (e.g., methanol) through the sorbent bed. This wets the packing material and activates the functional groups.
-
Cartridge Equilibration: An equilibration solvent, typically of similar or weaker polarity than the sample matrix (e.g., water), is passed through the cartridge to prepare the sorbent for sample loading.
-
Sample Loading: The sample, dissolved in a suitable solvent, is loaded onto the SPE cartridge. The flow rate should be controlled to ensure adequate interaction between the analyte and the sorbent.
-
Washing: A wash solvent is passed through the cartridge to remove weakly bound interferences. The wash solvent should be strong enough to elute contaminants but weak enough to leave the analyte of interest on the sorbent.
-
Elution: A strong elution solvent is used to disrupt the interactions between the analyte and the sorbent, allowing the analyte to be collected in a clean vial.
-
Post-Elution: The collected eluate may be evaporated and reconstituted in a solvent compatible with the analytical instrument (e.g., LC-MS or GC-MS).
Concluding Remarks
The choice of an extraction method for this compound should be guided by the specific requirements of the analysis. Ultrasound-Assisted Extraction offers a balance of speed and efficiency, particularly for solid samples like diesel particulate matter. For liquid samples or when high sample throughput and automation are desired, Solid-Phase Extraction is a powerful alternative, often providing cleaner extracts and reducing solvent consumption. Traditional methods like Soxhlet extraction, while thorough, are generally more time and solvent-intensive. It is recommended to perform method validation experiments, including recovery studies with spiked samples, to ensure the chosen method meets the analytical performance criteria for the intended application.
References
Safety Operating Guide
Essential Safety and Logistics for Handling 1-Nitropyrene-D9
For researchers, scientists, and drug development professionals, the proper handling of 1-Nitropyrene-D9 is paramount to ensure laboratory safety and data integrity. As a deuterated analogue of 1-Nitropyrene, a compound classified as a suspected carcinogen, it necessitates stringent safety protocols to minimize exposure.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical. All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood.[1][4] The following table summarizes the mandatory PPE.
| Protection Area | Required PPE | Specifications & Rationale |
| Hand | Chemical-resistant gloves | Nitrile gloves are standard. Inspect for tears before use and dispose of them as contaminated waste after handling. |
| Eye & Face | Safety goggles & Face shield | Goggles provide a seal against dust and splashes. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk. |
| Body | Laboratory coat | A fully fastened lab coat made of a suitable material to protect against incidental contact. |
| Respiratory | NIOSH-approved respirator | Required if handling the powder outside of a fume hood. Use a respirator with an appropriate cartridge for organic vapors and particulates. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational workflow minimizes the risk of exposure and contamination. The following diagram outlines the critical steps from preparation to post-handling cleanup.
Caption: Workflow for safe handling of this compound.
Experimental Protocol: Preparation of a Stock Solution
This protocol details a common laboratory procedure: preparing a stock solution from solid this compound.
-
Preparation:
-
Before starting, ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary materials: this compound, appropriate solvent (e.g., toluene, benzene), volumetric flask, glass funnel, analytical balance, and spatulas.
-
Don all PPE as specified in the table above.
-
-
Weighing the Compound:
-
Perform all weighing operations inside the fume hood to contain any airborne powder.
-
Place a clean weighing boat or paper on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Place the glass funnel into the neck of the volumetric flask.
-
Carefully transfer the weighed powder into the flask.
-
Using a small amount of the chosen solvent, rinse any remaining powder from the weighing boat and spatula into the funnel.
-
Add approximately half of the final volume of solvent to the flask. Swirl gently to dissolve the compound.
-
Once fully dissolved, add the solvent to the calibration mark on the flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name (this compound), concentration, solvent, preparation date, and your initials.
-
Store the solution in a locked, cool, and dark place, away from incompatible materials.
-
Disposal Plan
Proper waste management is a critical final step. All materials that have come into contact with this compound must be treated as hazardous waste.
| Waste Category | Disposal Procedure |
| Solid Waste | Includes unused chemical, contaminated gloves, weighing boats, and pipette tips. |
| Liquid Waste | Includes excess solutions and solvent rinses used for decontamination. |
| Sharps | Includes contaminated needles or glass Pasteur pipettes. |
The disposal pathway must ensure waste is segregated, contained, and handled by authorized personnel.
Caption: Disposal pathway for this compound contaminated materials.
By rigorously following these procedures, you contribute to a safe and compliant laboratory environment, ensuring both personal safety and the integrity of your research. Always refer to your institution's specific safety guidelines and the manufacturer's most recent Safety Data Sheet (SDS).
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
